(R)-TCO-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(4Z)-cyclooct-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316411 | |
| Record name | 4-Cycloocten-1-ol | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-34-3, 85081-69-2 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4277-34-3 | |
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| Record name | 4-Cycloocten-1-ol | |
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| Record name | Cyclooct-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |
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| Record name | 85081-69-2 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is (R)-TCO-OH in click chemistry
An In-depth Technical Guide to (R)-TCO-OH in Click Chemistry For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry.[1] It is a derivative of trans-cyclooctene (B1233481) (TCO), a highly strained alkene that has become an invaluable tool for chemical biologists.[2] Its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[2]
The structure of this compound is composed of two key features:
-
The Trans-Cyclooctene (TCO) Moiety : This eight-membered ring contains a strained trans-double bond, which is the reactive component. The high ring strain provides the thermodynamic driving force for rapid participation in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[1][2]
-
The Hydroxyl (-OH) Group : This functional group serves as a versatile handle for chemical modification, allowing this compound to be attached to a wide array of molecules such as proteins, antibodies, small-molecule drugs, or imaging agents through standard conjugation chemistry.[1][2] The hydroxyl group also enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological environments.[3]
The "(R)" designation refers to the specific stereochemistry at the hydroxyl-bearing carbon, which places the hydroxyl group in an axial position. This stereochemistry is critical as it significantly influences the molecule's reactivity.[4]
The Core Reaction: TCO-Tetrazine Ligation
The primary application of this compound is its reaction with tetrazine (Tz) derivatives, known as the TCO-tetrazine ligation.[2] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and is recognized as one of the fastest and most efficient bioorthogonal reactions available.[2][5]
The reaction proceeds in a two-step mechanism: a [4+2] cycloaddition between the electron-rich TCO (the dienophile) and the electron-poor tetrazine (the diene), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[3][6]
Key characteristics of this reaction include:
-
Exceptional Speed : The reaction kinetics are remarkably fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1][7] This allows for efficient labeling even at very low concentrations, which is crucial for in vivo studies.
-
Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems, such as amines or thiols.[2][5]
-
Biocompatibility : The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require a toxic catalyst like copper, making it ideal for live-cell and in vivo applications.[2][3]
-
Irreversibility : The formation of a stable covalent bond and the release of nitrogen gas as the sole byproduct drive the reaction to completion.[2][3]
Data Presentation
Table 1: Core Properties of this compound
| Property | Description |
| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[1] |
| CAS Number | 39637-78-0[8] |
| Molecular Formula | C₈H₁₄O[9] |
| Molecular Weight | 126.20 g/mol [9] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture.[1] |
| Reactivity | The strained trans-cyclooctene ring undergoes a rapid, catalyst-free, and bioorthogonal IEDDA cycloaddition with tetrazines.[1] The hydroxyl group can be used for further derivatization. |
| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by serum components like copper-containing proteins.[1][10] Dioxolane-fused TCO (d-TCO) derivatives show enhanced stability.[10] In one study, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[1][11] |
The Role of Stereochemistry in Reactivity
The reactivity of TCO derivatives is critically influenced by the stereochemistry of substituents on the cyclooctene (B146475) ring.[4] In its most stable conformation, a substituent can be in either an axial or equatorial position.[4]
-
This compound (Axial Isomer) : This isomer is characterized by higher ring strain. The increased strain energy results in a conformation that is closer to the transition state of the Diels-Alder reaction, which lowers the activation energy and significantly accelerates the reaction rate.[4]
-
(S)-TCO-OH (Equatorial Isomer) : This isomer exists in a more stable, lower-energy conformation. While still reactive, it reacts more slowly with tetrazines compared to the axial isomer.[4]
Experimentally, the axial (R)-isomer has been found to be up to four times more reactive than the equatorial (S)-isomer.[1][4] This makes this compound the superior choice for applications where reaction speed is critical, such as in vivo imaging at low concentrations.[4]
Table 2: Comparison of Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 x 10³ | Organic/Aqueous mix[2][11] |
| TCO conjugated to CC49 antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C[1][11] |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified[4][11] |
| This compound | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |
| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.66 x 10⁵ | Water, 25°C[11] |
| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | > 1.0 x 10⁶ | Not Specified[2][12] |
Applications in Research and Drug Development
The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.[2]
-
Bioconjugation : this compound is an excellent tool for covalently linking molecules.[2] After attaching the TCO moiety to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[2]
-
Live-Cell Imaging : The bioorthogonality and fast kinetics are ideal for imaging dynamic processes in living cells.[2][13] A common strategy involves labeling a target on the cell surface with a TCO-antibody, followed by the addition of a tetrazine-fluorophore for visualization.[3]
-
Proteolysis-Targeting Chimeras (PROTACs) : this compound serves as a linker for constructing PROTACs.[1][2][8] These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1]
Experimental Protocols
Protocol 1: General Protein Bioconjugation Workflow
This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester (synthesized from this compound) and subsequent ligation with a tetrazine derivative.[1][2]
Part A: TCO Functionalization of Protein
-
Materials :
-
Methodology :
-
Protein Preparation : Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.[1][2]
-
Reaction Setup : Immediately before use, prepare a fresh stock solution of the TCO-NHS ester in DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][2]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]
-
Quenching (Optional but Recommended) : Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[1]
-
Purification : Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions. The eluate contains the purified TCO-labeled protein.[1][2]
-
Part B: Tetrazine Ligation ("Click" Reaction)
-
Materials :
-
Purified TCO-labeled protein from Part A.
-
Tetrazine derivative (e.g., Tz-Fluorophore) dissolved in DMSO.
-
-
Methodology :
-
Reaction Setup : Add the tetrazine derivative to the purified TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine is recommended to ensure complete reaction.[2][3]
-
Incubation : The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[2] For live-cell applications, the reaction will proceed under physiological conditions.
-
Analysis : The final bioconjugate is ready for downstream applications. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical methods like SDS-PAGE or mass spectrometry.[2]
-
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol outlines a common strategy for imaging cell-surface targets, which improves the signal-to-noise ratio by separating the targeting and labeling steps.[3]
-
Materials :
-
Adherent cells cultured in a glass-bottom dish.
-
TCO-functionalized antibody targeting a cell-surface protein.
-
Cell-impermeable Tetrazine-fluorophore.
-
Cell culture medium and wash buffer (e.g., PBS with Ca²⁺/Mg²⁺).[3]
-
-
Methodology :
-
Pre-targeting (TCO Installation) : Incubate the cells with the TCO-labeled antibody (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C. This allows the antibody to bind to its target on the cell surface.[3]
-
Washing : Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-antibody.[3]
-
Ligation (Tetrazine Reaction) : Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[3]
-
Incubation : Incubate for 15-30 minutes at 37°C, protected from light.[3]
-
Final Wash & Imaging : Wash the cells twice with wash buffer to remove excess fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.
-
Conclusion
This compound and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[2] The combination of a stable, functionalizable handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[2] From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics like PROTACs and ADCs, the applications of this compound continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to (R)-TCO-OH: Core Chemical Properties and Applications
(R)-TCO-OH , chemically known as (R)-(E)-cyclooct-4-en-1-ol , is a pivotal reagent in the field of bioorthogonal chemistry, offering a powerful tool for researchers, scientists, and drug development professionals.[1][2] Its unique structure, combining a strained trans-cyclooctene (B1233481) (TCO) moiety with a functional hydroxyl group, provides a versatile platform for the precise construction of complex biomolecules.[1][3] This guide delves into the core chemical properties, structure, and applications of this compound, with a focus on its role in bioconjugation and the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[3][4]
Core Chemical Properties and Structure
The structure of this compound is characterized by an eight-membered carbon ring containing a trans-double bond, which induces significant ring strain.[3] This inherent strain is the driving force behind its high reactivity. The "(R)" designation specifies the stereochemistry at the hydroxyl group, which is in an axial position in the most stable conformation.[5] This axial orientation results in greater ring strain compared to its (S)-equatorial counterpart, leading to significantly faster reaction kinetics.[5] The hydroxyl group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related derivatives, providing a comparative overview of their reactivity and stability.
| Property | Value |
| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[3] |
| Molecular Formula | C₈H₁₄O[4][6] |
| Molecular Weight | 126.20 g/mol [4][6] |
| Appearance | Colorless to light yellow liquid[6][7] |
| Solubility | Soluble in DMSO[7] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature.[3][7] |
Table 1: General Chemical and Physical Properties of this compound.
| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features and Conditions |
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[8] | The foundational TCO structure.[8] |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³[3][9] | Demonstrates high reactivity even when conjugated to a large biomolecule at 37°C in PBS.[1][3][9] |
| This compound (axial isomer) | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵[10] | The axial isomer exhibits significantly faster kinetics, up to four times higher than the equatorial isomer, due to greater ring strain.[5] Reaction in Acetonitrile/Water.[10] |
| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³[9] | Among the fastest TCOs, but can be less stable and prone to deactivation upon long-term storage.[1][9] |
| (E)-cyclooct-4-enol (TCO-OH) | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | 210[9][11] | Reaction in PBS, pH 7.4 at 37°C.[9][11] |
Table 2: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines.
| Condition | Half-life (t₁/₂) | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week[10] | Generally stable under physiological conditions.[10] |
| Presence of Thiols (e.g., GSH) | > 24 hours[10] | Shows good stability in the presence of biological nucleophiles.[10] However, some derivatives can isomerize with high thiol concentrations.[12] |
| Serum/Plasma | > 12 hours[10] | Stability is sufficient for many in vivo applications.[10] |
| in vivo (TCO-conjugated antibody) | 0.67 days[3] | 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[3] |
Table 3: Stability of TCO Derivatives.
The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The primary utility of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine derivatives.[1] This "click" reaction is exceptionally fast, bioorthogonal, and catalyst-free, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[1][3] The reaction is driven by the release of significant strain energy from the trans-double bond in the cyclooctene (B146475) ring upon cycloaddition with the electron-poor tetrazine.[3] The process is irreversible due to the release of nitrogen gas (N₂), which forms a stable dihydropyridazine (B8628806) product.[9][10]
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in various research and drug development applications.
Bioconjugation
This compound is widely used for covalently linking molecules.[1] After functionalizing a biomolecule of interest (e.g., an antibody) with TCO, it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[1] This modular approach simplifies the synthesis of complex bioconjugates.[1]
PROTAC Synthesis
This compound is an important building block in the synthesis of PROTACs.[3][4] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI.[3][4] The hydroxyl group of this compound allows for its incorporation into the PROTAC linker, which can then be efficiently conjugated to the POI-binding and E3 ligase-binding moieties using the TCO-tetrazine click reaction.[3]
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Optimization may be necessary for specific applications.
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester, followed by reaction with a tetrazine derivative.[1]
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-NHS ester solution (e.g., 10 mM in anhydrous DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
-
Tetrazine-functionalized molecule (e.g., fluorescent dye)
Procedure:
-
Reactant Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes to stop the reaction.[2][3]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column equilibrated with the desired storage buffer.[1][3]
-
Tetrazine Ligation: To the purified TCO-labeled protein, add a 5- to 10-fold molar excess of the tetrazine-functionalized molecule.[10] Incubate for 30-60 minutes at room temperature.[10] The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.[1]
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This protocol describes how to measure the reaction kinetics of a TCO-tetrazine ligation using UV-Vis spectrophotometry by monitoring the disappearance of the tetrazine's characteristic color.[9]
Materials:
-
This compound derivative
-
Tetrazine derivative with a strong visible absorbance
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO or DMF.[9]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and scan the absorbance to determine its maximum absorbance wavelength (λmax).[9]
-
Setup the Reaction: In a quartz cuvette, add the reaction buffer. To create pseudo-first-order conditions, add the TCO solution to be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[9]
-
Initiate and Monitor: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Start the measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax. Add a small volume of the tetrazine stock solution to initiate the reaction and mix quickly.[9]
-
Data Analysis: Record the absorbance decay over time. The data can be fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the TCO derivative.[8]
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology.[3] Its unique combination of a highly reactive, bioorthogonal trans-cyclooctene moiety and a functionalizable hydroxyl group makes it an ideal component for the construction of complex biomolecules.[3] The high efficiency and specificity of the TCO-tetrazine iEDDA reaction enable the rapid and reliable synthesis of novel therapeutics and research tools, including PROTACs and precisely labeled bioconjugates.[3] Understanding its chemical properties and the experimental protocols for its use is crucial for leveraging its full potential in advancing scientific research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 85081-69-2 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of (R)-TCO-OH Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the inverse-electron-demand Diels-Alder (IEDDA) reaction between (R)-TCO-OH and tetrazines. This powerful bioorthogonal ligation has become an indispensable tool in chemical biology, drug development, and molecular imaging due to its exceptionally rapid kinetics and high specificity.
Core Principles of the this compound Tetrazine Ligation
The reaction between a trans-cyclooctene (B1233481) (TCO), such as this compound, and a tetrazine is a [4+2] cycloaddition. The reaction is driven by the high ring strain of the TCO and the electron-deficient nature of the tetrazine ring system, allowing the reaction to proceed rapidly without the need for a catalyst.[1] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product. This process is irreversible, resulting in the formation of a stable covalent bond.[1]
This compound is a specific chiral isomer of TCO that features a hydroxyl group. This hydroxyl group enhances the molecule's hydrophilicity, improving its solubility and performance in aqueous biological systems, a notable advantage over more hydrophobic TCO variants.[1] The "(R)" designation refers to the stereochemistry of the molecule, which can impact its reactivity and interactions within biological systems.[1][2]
Key Features of the Ligation:
-
Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants significantly higher than other click chemistry reactions. This enables labeling at very low concentrations, which is critical for in vivo applications.[2]
-
High Specificity and Bioorthogonality: TCOs and tetrazines are mutually reactive and generally do not cross-react with native biological functional groups, ensuring the reaction occurs only between the intended partners.[1][3]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without apparent toxicity.[1][2]
-
Irreversible Bond Formation: The release of nitrogen gas as the sole byproduct drives the reaction to completion and renders it irreversible.[1][2][4]
Reaction Mechanism
The ligation proceeds through an inverse-electron-demand Diels-Alder (IEDDA) mechanism. In this reaction, the electron-rich TCO acts as the dienophile, and the electron-poor tetrazine serves as the diene. The rate-determining step is the initial [4+2] cycloaddition, which is followed by the rapid elimination of nitrogen gas to form the stable dihydropyridazine product.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway for TCO-tetrazine ligation.
Quantitative Data
The kinetics of the TCO-tetrazine ligation are a key aspect of its utility. The following tables summarize important quantitative data regarding reaction rates and the stability of TCO conjugates.
Reaction Kinetics
The second-order rate constants for the TCO-tetrazine ligation are exceptionally high, generally ranging from 10³ to 10⁶ M⁻¹s⁻¹.[5] The exact rate is dependent on the specific structures of the TCO and tetrazine, as well as the reaction conditions.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| TCO-conjugated antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C |
| General TCO | General tetrazine | 1 - 1 x 10⁶ | PBS buffer |
| TCO | ATTO-tetrazines | up to 1000 | Not Specified |
| TCO | Methyl-substituted tetrazines | ~1000 | Not Specified |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not Specified |
| TCO | Dipyridal tetrazine | 2000 (±400) | Not Specified |
| r-TCO-PEG4 | DMT | 80 | Not Specified |
| TCO-PEG₄ | Various tetrazine scaffolds | 1,100 - 73,000 | DPBS |
Data compiled from multiple sources.[5][6][7]
Factors that influence the reaction kinetics include:
-
Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly increase the reaction rate.[4][8]
-
The stereochemistry of the TCO derivative plays a role, with axial isomers like this compound generally exhibiting faster reaction rates than their equatorial counterparts.[5][9]
Stability of this compound Conjugates
The stability of the TCO moiety is crucial, especially in pre-targeting strategies where the TCO-modified molecule may circulate for extended periods. The primary pathway for deactivation is the isomerization of the reactive trans-cyclooctene to the less reactive cis-cyclooctene.
| Condition | Half-life (t₁/₂) | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. |
| Presence of Thiols (e.g., GSH) | > 24 hours | Demonstrates good stability in the presence of biological nucleophiles. |
| In vivo (TCO-conjugated antibody) | 0.67 days | 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours. |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Below are generalized protocols for common applications of this compound and tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.
Protocol 1: Labeling of a TCO-Functionalized Protein with a Tetrazine-Fluorophore
This protocol describes the labeling of a protein that has been functionalized with a TCO moiety with a tetrazine-containing fluorescent dye.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Methodology:
-
Reaction Setup: To the solution of TCO-functionalized protein, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to prevent protein denaturation.
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.
-
Purification: Remove the unreacted Tetrazine-fluorophore by passing the reaction mixture through a pre-equilibrated SEC column. Elute the labeled protein using PBS.
-
Characterization: Collect the fractions containing the labeled protein conjugate. Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its maximum absorbance wavelength.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
(R)-TCO-OH: A Technical Guide to a cornerstone of Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-TCO-OH, or (R)-(E)-cyclooct-4-en-1-ol, has emerged as a pivotal tool in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and rapid chemical ligations within complex biological systems.[1] Its unique structural and reactive properties have established it as a reagent of choice for a myriad of applications, ranging from cellular imaging to the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides an in-depth exploration of this compound, its core properties, the foundational TCO-tetrazine ligation reaction, detailed experimental protocols, and its diverse applications.
Core Properties and Structure
This compound is a derivative of trans-cyclooctene (B1233481) (TCO), a strained alkene that is central to its remarkable reactivity.[1] The molecule's structure is defined by two key features:
-
The Trans-Cyclooctene (TCO) Moiety : This eight-membered ring contains a highly strained trans-double bond. The significant ring strain is the driving force behind its rapid, catalyst-free reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions.[2][4]
-
The Hydroxyl (-OH) Group : This functional group provides a versatile handle for the covalent attachment of this compound to a wide range of molecules, including proteins, antibodies, and small molecule drugs, through well-established conjugation chemistries.[1][2]
The "(R)" designation specifies the stereochemistry at the carbon bearing the hydroxyl group, which places the -OH group in an axial position in the most stable conformation.[5] This axial orientation contributes to a higher degree of ring strain compared to its (S)-equatorial counterpart, resulting in significantly faster reaction kinetics.[5]
The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction
The primary utility of this compound lies in its exceptionally rapid and specific reaction with tetrazine (Tz) derivatives.[1] This reaction, a form of IEDDA cycloaddition, is a cornerstone of "click chemistry" and is characterized by several key features:[4][6]
-
Exceptional Speed : The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[4][7] This allows for efficient labeling and conjugation at very low, biologically relevant concentrations.[6]
-
High Specificity and Bioorthogonality : TCO and tetrazine moieties are mutually selective and do not interact with naturally occurring functional groups in biological systems.[4][6] This ensures that the reaction is highly specific and avoids off-target effects.
-
Biocompatibility : The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[4][8] This makes it ideal for applications in living cells and whole organisms.[8]
-
Irreversibility : The reaction forms a stable dihydropyridazine (B8628806) covalent bond and releases nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion.[3][4]
The reaction mechanism proceeds through a [4+2] cycloaddition, where the electron-rich TCO (dienophile) reacts with the electron-poor tetrazine (diene). This is followed by a retro-Diels-Alder reaction that irreversibly releases N₂, forming the stable conjugate.[3]
Quantitative Data
The performance of this compound in bioorthogonal reactions is underscored by its physicochemical and reactive properties.
Physicochemical and Reactive Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [2] |
| CAS Number | 39637-78-0[2] |
| Appearance | Liquid[2] |
| Purity | Typically >95%[9] |
| Solubility | Soluble in DMSO[2][9] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature.[2][9] |
| Reactivity | The strained trans-cyclooctene ring readily undergoes a catalyst-free, bioorthogonal, and extremely fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. The hydroxyl group can be used for further derivatization.[2] |
TCO-Tetrazine Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for evaluating the speed of the TCO-tetrazine ligation. The rate is influenced by the specific structures of both the TCO and tetrazine derivatives, as well as reaction conditions like solvent and temperature.[3] The axial conformation of this compound makes it significantly more reactive than its equatorial (S)-TCO-OH counterpart.[5]
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C[3] |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified[3] |
| (E)-cyclooct-4-enol (TCO-OH) | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | 2,000 | PBS, pH 7.4, 20°C[3] |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~4x faster than equatorial | PBS, 25°C[5] |
| (S)-TCO-OH (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine | Slower than axial | PBS, 25°C[5] |
Stability of TCO Conjugates
The in vivo stability of the TCO moiety is crucial, especially for pre-targeted applications where a TCO-modified molecule circulates before the administration of a tetrazine-tagged component.[10] The primary pathway for deactivation is the isomerization of the reactive trans-cyclooctene to the much less reactive cis-cyclooctene.[2]
| TCO Conjugate | Condition | Half-life (t₁/₂) / Stability | Notes |
| Generic TCO | Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[4] |
| TCO-conjugated antibody | In vivo | 75% remained reactive after 24 hours | Isomerization can occur in the presence of thiols.[2] |
| s-TCO-conjugated mAb | In vivo | 0.67 days | Radical inhibitors can suppress isomerization during storage.[2] |
Experimental Protocols
This section provides generalized protocols for the use of this compound in key applications. Optimization for specific molecules and experimental setups is recommended.
Protocol 1: General Antibody Labeling with a TCO-NHS Ester
This protocol describes the conjugation of a TCO moiety to an antibody via its primary amine groups (lysine residues) using a TCO-NHS ester.
Materials:
-
Antibody of interest in a primary amine-free buffer (e.g., PBS)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or size-exclusion chromatography system
Procedure:
-
Antibody Preparation : Adjust the antibody concentration to 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4-8.5).[10][]
-
TCO-NHS Ester Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]
-
Conjugation Reaction : Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[10][12] Incubate for 1-2 hours at room temperature with gentle mixing.[10]
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]
-
Purification : Remove excess, unreacted TCO-NHS ester and other small molecules using a desalting column or size-exclusion chromatography to obtain the purified TCO-labeled antibody.[10][]
-
Characterization : Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. Store the conjugate at 4°C or -20°C.
Protocol 2: Monitoring TCO-Tetrazine Kinetics via UV-Vis Spectrophotometry
This protocol outlines a method to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.[3][6]
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions : Prepare concentrated stock solutions (1-10 mM) of the this compound and tetrazine derivatives in anhydrous DMSO or DMF.[3]
-
Determine Tetrazine λmax : Dilute the tetrazine stock solution in the reaction buffer and perform an absorbance scan (typically 400-600 nm) to identify the maximum absorbance wavelength (λmax), which is often between 510-550 nm.[3][6]
-
Set Up Pseudo-First-Order Conditions : To simplify the kinetics, use a significant excess (at least 10-fold) of the this compound derivative compared to the tetrazine.[10]
-
Initiate Reaction and Monitor : a. Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).[10] b. Add the tetrazine solution to the cuvette to get an initial absorbance of ~1.0. c. Initiate the reaction by adding the excess TCO solution and mix rapidly. d. Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.[3]
-
Data Analysis : a. Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time. b. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs). c. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative in excess.[6]
Applications in Research and Drug Development
The unique characteristics of the TCO-tetrazine ligation have propelled its use in a variety of advanced applications.
Live-Cell Imaging and Protein Labeling
The bioorthogonality and fast kinetics of the reaction are ideal for imaging dynamic processes in living cells.[1] A common strategy involves genetically encoding a protein of interest with a tag that can be labeled with a TCO derivative. Subsequent introduction of a tetrazine-fluorophore conjugate allows for real-time visualization of the protein's localization and trafficking.[1]
Antibody-Drug Conjugates (ADCs)
TCO-tetrazine chemistry is extensively used to construct ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[3][13] In this approach, a TCO-linker-drug conjugate is "clicked" onto a tetrazine-modified antibody.[13] This method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADC products.[13]
PROTACs and "Click-to-Release" Systems
This compound serves as a valuable linker for constructing PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[2] The TCO-tetrazine reaction provides a highly efficient method for linking the target-binding and E3 ligase-binding ends of the PROTAC.[2] Furthermore, this chemistry is employed in "click-to-release" strategies, where the reaction between a TCO-linked drug and a tetrazine triggers a chemical cascade that releases the active payload at a specific target site.[10][14]
Conclusion
This compound is a powerful and versatile reagent that has significantly advanced the fields of chemical biology and drug development.[1] Its combination of a stable functional handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine ligation enables the precise construction of complex molecular tools.[1] From illuminating the inner workings of living cells to pioneering next-generation targeted therapies, the applications of this compound continue to expand, cementing its role as an indispensable component of the modern bioorthogonal chemistry toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Introduction to Trans-Cyclooctene (TCO) Derivatives
An In-Depth Technical Guide to Trans-Cyclooctene (B1233481) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Trans-cyclooctenes (TCOs) are highly strained, cyclic alkenes that have become indispensable tools in the field of bioorthogonal chemistry.[1] Their significance stems from their exceptionally rapid and selective reactivity with 1,2,4,5-tetrazine (B1199680) (Tz) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction, often referred to as the tetrazine ligation, is distinguished by its remarkable speed, specificity, and biocompatibility, proceeding efficiently in complex biological environments without the need for cytotoxic metal catalysts.[3][4] These features make the TCO-tetrazine reaction an ideal platform for a wide range of applications, including live-cell imaging, biomolecule conjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.[3][5]
The high ring strain of the trans-configured double bond within the eight-membered ring is the primary driver of the TCO's high reactivity. Over the years, various TCO derivatives have been synthesized to modulate this reactivity, enhance stability, and improve hydrophilicity, thereby expanding their utility in biomedical research.[1] The choice of a specific TCO derivative often involves a trade-off between reaction kinetics and stability in physiological conditions.[6]
Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The cornerstone of TCO chemistry is its participation as a dienophile in the IEDDA reaction with a tetrazine diene. The reaction is exceptionally fast due to the high-energy, strained double bond of the TCO.[7] The process involves a [4+2] cycloaddition, which forms an unstable dihydropyridazine (B8628806) intermediate that rapidly eliminates nitrogen gas (N₂) to yield a stable pyridazine (B1198779) product.[8] This ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4][9][10]
Data Presentation: Reactivity and Stability of TCO Derivatives
The reactivity of a TCO derivative is paramount for its application. Structural modifications to the cyclooctene (B146475) ring can significantly alter the reaction kinetics. For instance, conformationally strained derivatives like s-TCO and d-TCO exhibit enhanced reaction rates compared to the parent TCO.[1][9] However, this increased reactivity can sometimes compromise stability, particularly in the presence of thiols found in biological systems.[6] The following tables summarize key quantitative data for various TCO derivatives.
Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |
| Parent TCO | Diphenyl-s-tetrazine | 19.1 (± 1) | MeOH, 25°C | [9] |
| Parent TCO | Dipyridyl-s-tetrazine | 2,000 (± 400) | PBS | [8] |
| TCO-OH (axial) | 3,6-dipyridyl-s-tetrazine | (70 ± 2) x 10³ | Not Specified | [1] |
| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,000 (160x faster than TCO) | Not Specified | [1] |
| d-TCO | Dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25°C | [9][11] |
| a-TCO (diol) | 3,6-dipyridyl-s-tetrazine | (150 ± 8) x 10³ | Not Specified | [1] |
| Cyclopropane-fused TCO | Dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | Water, 25°C | [9][11] |
| Si-TCH | Not Specified | 1.14 x 10⁷ | 9:1 H₂O:MeOH | [12] |
Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature.
Table 2: Stability of TCO Derivatives
| TCO Derivative | Condition | Stability Observation | Source(s) |
| Parent TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. | [13] |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | [1] |
| d-TCO | Human serum, room temp. | > 97% remained as trans-isomer after 4 days. | [1] |
| d-TCO | Thiol presence (pH 7.4) | Susceptible to isomerization (43% after 5h). | [1] |
| s-TCO | High thiol concentrations | Prone to isomerization. | [6][13] |
Synthesis of TCO Derivatives
Functionalized TCO derivatives are typically synthesized via photochemical isomerization of their more stable cis-cyclooctene precursors.[2] To overcome the unfavorable equilibrium, this process is often performed in a flow chemistry setup.[14] The reaction mixture is continuously passed through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[14] The silver(I) ions selectively complex with the trans-isomer, effectively trapping it and driving the reaction towards the desired product.[13][14] Subsequent decomplexation releases the pure trans-cyclooctene derivative.[14] This flow-based method is a significant improvement over batch reactions and has made various TCO derivatives more accessible.[2]
Applications in Drug Development and Research
The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in several key areas of biomedical research.
-
Bioconjugation and In Vivo Chemistry: The reaction's speed and selectivity make it ideal for labeling biomolecules like proteins, peptides, and nucleic acids in complex biological media and even in living organisms.[1][15]
-
Pretargeted Nuclear Imaging and Therapy: This strategy decouples the targeting and delivery of a payload. First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is injected, which rapidly "clicks" with the TCO-antibody conjugate in vivo, delivering a high concentration of the radiolabel to the target tissue for imaging (e.g., PET) or therapy.[1][16]
-
Targeted Drug Delivery & "Click-to-Release": TCO derivatives are integral to prodrug activation strategies.[17] In the "Click-Activated Protodrugs Against Cancer" (CAPAC) platform, a TCO-linked drug is activated at a tumor site by a tetrazine-modified biopolymer, enabling localized release of the therapeutic agent.[5][15]
-
Nanoparticle Functionalization: TCO groups can be incorporated into nanoparticles, allowing for efficient post-assembly functionalization with tetrazine-bearing molecules, such as radiolabels for dual-mode imaging.[16]
Experimental Protocols
The following are generalized protocols for the labeling and conjugation of proteins using TCO-tetrazine chemistry. Researchers should optimize conditions for their specific molecules of interest.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
-
Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. If the buffer contains primary amines like Tris, exchange it for PBS using a spin desalting column.[10]
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[10]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[10] The resulting TCO-activated protein is now ready for conjugation.
Protocol 2: Conjugation of a TCO-Labeled Protein to a Tetrazine-Labeled Molecule
This protocol details the final ligation step to form the conjugate.
-
Reactant Preparation: Ensure both the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule are in a compatible reaction buffer like PBS, pH 7.4.[8]
-
Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine component is often used to ensure complete consumption of the TCO-protein.[8]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For more dilute samples or less reactive derivatives, longer incubation times may be necessary.[4][8]
-
Monitoring the Reaction: The reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.[8] Alternatively, progress can be tracked by analyzing the consumption of the tetrazine via its absorbance between 510 and 550 nm.[8]
-
Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or dialysis.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 5. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.unict.it [iris.unict.it]
- 16. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 𝗧𝗖𝗢 (𝙩𝙧𝙖𝙣𝙨-𝗰𝘆𝗰𝗹𝗼𝗼𝗰𝘁𝗲𝗻𝗲) 𝗗𝗲𝗿𝗶𝘃𝗮𝘁𝗶𝘃𝗲𝘀: 𝗧𝗵𝗲 𝗙𝗮𝘀𝘁𝗲𝘀𝘁 𝗖𝗹𝗶𝗰𝗸 𝗥𝗲𝗮𝗰𝘁𝗶𝗼𝗻 𝗥𝗲𝗮𝗴𝗲𝗻𝘁𝘀 | PDF [slideshare.net]
(R)-TCO-OH for PROTAC Linker Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1][2]
This technical guide provides a comprehensive overview of (R)-trans-cyclooctenol ((R)-TCO-OH), a versatile building block for the synthesis of PROTAC linkers. Its unique chemical properties enable the use of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for the modular and efficient assembly of PROTACs.[3][4] This approach offers significant advantages in the rapid generation and optimization of PROTAC libraries.
Physicochemical Properties and Reaction Kinetics of this compound
This compound is a strained trans-cyclooctene (B1233481) derivative featuring a hydroxyl group. This structure provides a unique combination of high reactivity and a functional handle for further chemical modifications. The core of its utility lies in the TCO-tetrazine ligation, a bioorthogonal click reaction that is exceptionally fast and specific, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[3]
| Property | Description | Reference |
| Appearance | White to off-white solid | |
| Molecular Weight | 126.18 g/mol | |
| Reactivity | The strained trans-cyclooctene ring readily undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This reaction is catalyst-free and extremely fast. The hydroxyl group serves as a handle for further derivatization. | [3] |
| Reaction Kinetics | Second-order rate constants for the TCO-tetrazine ligation are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. The exact rate depends on the substituents on the tetrazine and the reaction conditions. | [3] |
| Stability | This compound derivatives are generally stable under physiological conditions. However, prolonged storage or exposure to certain conditions can lead to isomerization to the less reactive cis-cyclooctene (CCO) isomer. | [3] |
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.
PROTAC Mechanism of Action
The ubiquitin-proteasome system is a complex cellular machinery responsible for protein degradation. It involves a cascade of enzymatic reactions that ultimately tag substrate proteins with ubiquitin for recognition and degradation by the proteasome.
The Ubiquitin-Proteasome Pathway
Synthesis of Bifunctional Linkers from this compound
The hydroxyl group of this compound provides a versatile starting point for the synthesis of various bifunctional linkers. These linkers can then be used in a modular fashion to construct PROTACs.
Modular PROTAC Synthesis Workflow
Data Presentation: Quantitative Comparison of PROTACs
The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables summarize data for PROTACs, including those utilizing click chemistry linkers, targeting BRD4 and BTK.
Table 1: Performance of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| TCO-ARV-771 (in situ formed) | VHL Ligand | TCO-containing | BRD4 | HeLa | ~400 (for complete degradation) | >90 | [1] |
| MZ1 | VHL Ligand | PEG | BRD4 | HeLa | 25 | >90 | |
| ARV-825 | Cereblon Ligand | PEG/Alkyl | BRD4 | RS4;11 | 1.8 | >95 | |
| dBET1 | Cereblon Ligand | PEG/Alkyl | BRD4 | 22Rv1 | 4.6 | >95 |
Table 2: Performance of BTK-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-802 | Cereblon Ligand | PEG | BTK | MOLM-14 | 0.8 | >98 | |
| P13I | Cereblon Ligand | Alkyl/Ether | BTK | Ramos | 10 | >90 | |
| DD-03-171 | Cereblon Ligand | PEG | BTK | MOLM-14 | 5.6 | >95 |
Experimental Protocols
Protocol 1: Synthesis of (R)-TCO-amine from this compound via Mitsunobu Reaction
This protocol describes the conversion of the hydroxyl group of this compound to a primary amine.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine (B178648) monohydrate
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF, add PPh3 (1.5 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add DIAD (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the phthalimide-protected intermediate.
-
Dissolve the intermediate in ethanol and add hydrazine monohydrate (10 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Take up the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-TCO-amine.
Protocol 2: Synthesis of (R)-TCO-carboxylic acid from this compound via Jones Oxidation
This protocol describes the oxidation of the primary alcohol of a TCO-derivative to a carboxylic acid.
Materials:
-
This compound derivative (e.g., TCO-PEG-OH)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Isopropyl alcohol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in acetone and cool the solution to 0 °C.
-
Slowly add Jones reagent dropwise until the orange color persists.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by adding isopropyl alcohol until the orange color disappears.
-
Dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the (R)-TCO-carboxylic acid derivative.
Protocol 3: Synthesis of a PROTAC via TCO-Tetrazine Ligation
This protocol outlines the final click chemistry step to form a PROTAC.
Materials:
-
TCO-functionalized molecule (e.g., POI ligand-(R)-TCO-Linker)
-
Tetrazine-functionalized molecule (e.g., E3 ligase ligand-Tetrazine)
-
Anhydrous reaction solvent (e.g., DMF or DMSO)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Dissolve the TCO-functionalized molecule (1.0 eq) in the anhydrous reaction solvent.
-
To this solution, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using preparative HPLC.
Protocol 4: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Logical Relationships in PROTAC Design
Conclusion
This compound is a powerful and versatile building block for the synthesis of PROTAC linkers. Its amenability to bioorthogonal click chemistry allows for a modular and efficient approach to PROTAC assembly, facilitating the rapid exploration of structure-activity relationships. The ability to easily derivatize the hydroxyl group of this compound into various functional handles further expands its utility in creating a diverse range of linkers with different lengths, flexibilities, and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound in the design and synthesis of next-generation protein degraders. The continued exploration of novel linker chemistries, such as those enabled by this compound, will undoubtedly accelerate the development of innovative PROTAC-based therapeutics.
References
An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful and versatile tool in the fields of chemical biology, drug development, and materials science.[1] Its remarkable combination of rapid kinetics, high specificity, and biocompatibility has established it as a leading bioorthogonal "click" chemistry.[1][2] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, quantitative kinetic data, detailed experimental protocols, and visualizations of its application in key research and development workflows.
Core Principles and Mechanism
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The reaction is governed by frontier molecular orbital (FMO) theory, where the energetic proximity of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate.[5] In the iEDDA reaction, the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene are close in energy, leading to a rapid, catalyst-free cycloaddition.[3]
The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[6] These are often paired with strained, electron-rich dienophiles such as trans-cyclooctenes (TCO) and norbornenes.[1][5] The initial [4+2] cycloaddition forms an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to irreversibly release dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[7] This product can subsequently be oxidized to a pyridazine.
Key advantages of the iEDDA reaction include:
-
Exceptionally Fast Kinetics: Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹, enabling efficient reactions at low, biologically relevant concentrations.[1][8]
-
High Specificity and Bioorthogonality: The reactants are highly selective for each other and do not cross-react with endogenous functional groups found in biological systems.[5][6]
-
Biocompatibility: The reaction proceeds efficiently in aqueous media under physiological conditions (pH 6-9) without the need for potentially toxic catalysts.[4][5]
Quantitative Data: Reaction Kinetics
The rate of the iEDDA reaction is highly dependent on the specific structures of the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile generally lead to faster reaction rates.[6][9] The following table summarizes representative second-order rate constants for various tetrazine and dienophile pairs.
| Diene (Tetrazine Derivative) | Dienophile | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |
| 3-(p-methoxyphenyl)-6-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 2.3 |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Dichloromethane | 8.5 x 10⁻³ |
| (R)-TCO-OH (axial) | 3,6-diphenyl-s-tetrazine | PBS | 2000 |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | PBS, 37°C | 30,000 |
Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions.[8]
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling with a Tetrazine-Fluorophore
This protocol outlines a general method for labeling an antibody with a tetrazine-functionalized fluorophore for use in imaging applications.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Spin desalting columns
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in PBS.
-
-
Activation of Antibody with TCO-NHS Ester:
-
Prepare a fresh stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
-
iEDDA Ligation with Tetrazine-Fluorophore:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
-
Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore to the purified TCO-labeled antibody solution.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purify the final antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using a spin desalting column.
-
-
Characterization and Storage:
-
Determine the final concentration of the labeled antibody and the degree of labeling using UV-Vis spectrophotometry.
-
Store the final conjugate at 4°C, protected from light.
-
Protocol 2: Kinetic Analysis of an iEDDA Reaction by UV-Vis Spectroscopy
This protocol describes how to monitor the kinetics of an iEDDA reaction in an aqueous buffer.
Materials:
-
Tetrazine derivative
-
Dienophile (e.g., TCO derivative)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the tetrazine derivative in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the dienophile in anhydrous DMSO (e.g., 100 mM).
-
-
Reaction Setup:
-
In a UV-transparent cuvette, add the aqueous buffer.
-
Add the dienophile stock solution to the cuvette to achieve the desired final concentration (e.g., 1-5 mM). Ensure the final DMSO concentration is low (e.g., <1%) to maintain aqueous conditions.
-
Mix thoroughly and place the cuvette in the spectrophotometer to record a baseline.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the tetrazine stock solution to the cuvette to reach the desired final concentration (e.g., 50-100 µM).
-
Immediately begin recording the absorbance at the λmax of the tetrazine (typically between 510-550 nm) over time. The frequency of data collection will depend on the reaction rate.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
For a pseudo-first-order reaction (with a large excess of the dienophile), the plot should be linear. The pseudo-first-order rate constant (k_obs) is the negative of the slope.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile.
-
Mandatory Visualizations
Caption: The mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Caption: Workflow for pretargeted drug delivery using the iEDDA reaction.
Caption: Experimental workflow for iEDDA-based proteomics.[10]
References
- 1. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeted Alpha Therapy of Disseminated Cancer Combining Click Chemistry and Astatine-211 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
(R)-TCO-OH: A Technical Guide to a Cornerstone of Bioorthogonal Chemistry
(R)-TCO-OH , or (R)-(E)-cyclooct-4-en-1-ol, has emerged as a pivotal tool in chemical biology and drug development. Its significance is rooted in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems. This technical guide provides an in-depth overview of the discovery, development, and application of this compound, with a focus on its core properties, reaction mechanisms, and utility in constructing advanced therapeutic and diagnostic agents.
Core Principles: The TCO-Tetrazine Ligation
The primary application of this compound centers on its reaction with tetrazine (Tz) derivatives, a type of inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This bioorthogonal reaction is renowned for its exceptional speed and specificity, proceeding efficiently under physiological conditions without the need for a cytotoxic catalyst.[3][4]
The key features of the TCO-tetrazine ligation are:
-
Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants orders of magnitude higher than many other click chemistry reactions. This enables labeling at very low concentrations, which is critical for in vivo applications.[1][5]
-
Bioorthogonality: The TCO and tetrazine groups are mutually reactive but do not interact with native biological functional groups, ensuring high specificity in complex biological environments.[1][3]
-
Irreversible Reaction: The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[6]
The reactivity of trans-cyclooctene (B1233481) derivatives is significantly influenced by the stereochemistry of substituents on the cyclooctene (B146475) ring.[7] this compound is the axial isomer, which possesses greater ring strain compared to its equatorial counterpart, (S)-TCO-OH.[7] This increased strain results in a pre-distorted conformation that is closer to the transition state of the Diels-Alder reaction, leading to a lower activation energy and a significantly faster reaction rate.[7] The axial isomer has been found to be up to four times more reactive than the equatorial isomer.[2][7]
Quantitative Data
The performance of this compound in bioorthogonal applications is underpinned by its favorable physicochemical and reactive properties.
Physicochemical and Reactive Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
| Reactivity | The strained trans-cyclooctene ring readily undergoes an iEDDA cycloaddition with tetrazines. This reaction is catalyst-free, bioorthogonal, and extremely fast. The hydroxyl group can be used for further derivatization. | [2] |
Reaction Kinetics of TCO Derivatives with Tetrazines
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of the TCO-tetrazine ligation. The table below summarizes reported rate constants for various TCO isomers, highlighting the superior reactivity of the axial this compound isomer.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO (parent) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | [8] |
| Equatorial-5-hydroxy-trans-cyclooctene (e-TCO-OH) | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) | [8] |
| Axial-5-hydroxy-trans-cyclooctene (a-TCO-OH / this compound) | 3,6-dipyridyl-s-tetrazine | 80,200 (± 200) | [8] |
| Axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-dipyridyl-s-tetrazine derivative | 150,000 (± 8,000) | [8][9] |
| cis-Dioxolane-fused trans-cyclooctene (d-TCO) | 3,6-dipyridyl-s-tetrazine | 318,000 (± 2,900) | [8] |
| Conformationally Strained trans-cyclooctene (s-TCO) | 3,6-diphenyl-s-tetrazine | > 1.0 x 10⁶ | [1][10] |
Stability of this compound Conjugates
The in vivo stability of the TCO moiety is crucial for applications such as pre-targeted drug delivery.[3] Isomerization of the reactive trans-cyclooctene to the less reactive cis-cyclooctene is a potential deactivation pathway.[2]
| Condition | Half-life (t₁/₂) | Notes | Reference |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. | [6] |
| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles. Radical inhibitors can suppress isomerization. | [6][10] |
| Serum/Plasma | > 12 hours | Stability is sufficient for many in vivo applications. | [6] |
| in vivo (TCO-conjugated antibody) | 75% remained reactive after 24 hours | Demonstrates good stability for pretargeting strategies. | [2] |
Applications in Drug Discovery and Development
The unique properties of the TCO-tetrazine ligation have made this compound a valuable tool in various biomedical applications.[9]
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. In a common approach, the antibody is modified with a TCO-linker, and the drug is attached to a tetrazine. Upon administration, the TCO-modified antibody homes in on the tumor, and the subsequently administered tetrazine-drug conjugate rapidly and specifically reacts with the antibody at the target site, minimizing systemic toxicity.[1][3]
A "click-to-release" strategy can also be employed, where a drug is attached to the TCO-OH via a cleavable linker. The reaction with a tetrazine initiates a cascade of electronic rearrangements, leading to the release of the payload at the target site.[3]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[1][2] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1] The hydroxyl group of this compound allows for its incorporation into the PROTAC linker.[2]
Pretargeted Imaging and Therapy
In pretargeting strategies, a TCO-labeled antibody is first administered and allowed to accumulate at the target tissue (e.g., a tumor) and clear from circulation.[1][9] Subsequently, a tetrazine-linked imaging agent (e.g., a radionuclide) or therapeutic agent is administered, which then rapidly localizes to the target by reacting with the TCO-modified antibody.[1] This approach enhances the target-to-background ratio and minimizes off-target effects.[9]
Visualizations
TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.
General Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for ADC synthesis and characterization.[3]
PROTAC Mechanism of Action
Caption: Catalytic cycle of a PROTAC for targeted protein degradation.[2]
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester and its subsequent reaction with a tetrazine derivative.[1]
Materials:
-
Biomolecule (e.g., protein) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
TCO-PEG-NHS ester solution in anhydrous DMSO.
-
Tetrazine derivative.
-
Desalting spin column.
Methodology:
-
Preparation:
-
Ensure the protein solution is free of amine-containing buffers (like Tris). Exchange into PBS if necessary.
-
The protein concentration should ideally be 1-5 mg/mL.[1]
-
-
TCO-Labeling Reaction:
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester using a desalting spin column according to the manufacturer's instructions. The resulting solution contains the TCO-labeled protein.[1]
-
-
Tetrazine Ligation:
-
To the purified TCO-labeled protein solution, add the tetrazine derivative. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine is often recommended.[1]
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.[1]
-
The resulting bioconjugate is now ready for use or further purification if needed (e.g., by size-exclusion chromatography).[1]
-
Protocol 2: Determination of Second-Order Rate Constants by Stopped-Flow Spectrophotometry
This technique is suitable for measuring the kinetics of very fast reactions like the TCO-tetrazine ligation.[7][11]
Materials:
-
This compound stock solution in DMSO.
-
Tetrazine derivative stock solution in DMSO.
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Methodology:
-
Instrument Setup:
-
Sample Loading:
-
Data Acquisition:
-
Data Analysis:
-
Fit the absorbance decay curve to a pseudo-first-order exponential decay equation to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO in excess.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is used to assess the potency of ADCs by determining the half-maximal inhibitory concentration (IC50).[3]
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
ADC constructs and payload-only controls.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
Methodology:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC and control compounds.
-
Treat the cells with the compounds and incubate for a period of time (e.g., 72-120 hours).
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Normalize the data to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Core Principles of Strain-Promoted Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, offering a powerful tool for covalently linking molecules in complex biological environments.[1][2] This reaction's utility stems from its ability to proceed within living systems without interfering with native biochemical processes.[2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free click reaction, thus avoiding the cellular toxicity associated with copper catalysts.[2][3] This guide provides an in-depth exploration of the fundamental principles, experimental protocols, and quantitative data underpinning SPAAC, designed to empower researchers in the fields of chemical biology, drug development, and materials science.[1][4]
Core Principles of Strain-Promoted Cycloaddition
The driving force behind the SPAAC reaction is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[5] This strain, estimated to be around 18 kcal/mol, dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides.[5][6] This allows the reaction to proceed efficiently at physiological temperatures and pH.[2][5]
The bioorthogonal nature of SPAAC is a key advantage; both the strained alkyne and the azide (B81097) functional groups are abiotic and do not typically participate in side reactions with biological molecules such as proteins, nucleic acids, or lipids.[2][5] This high degree of selectivity enables precise chemical modifications in living cells and organisms.[5]
The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition.[5] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[1][5]
Quantitative Data on SPAAC Kinetics
The efficiency of a SPAAC reaction is critical, particularly in biological systems where reactant concentrations are often low. The reactivity of different cyclooctynes is typically evaluated based on their second-order rate constants (k) for the reaction with a reference azide, such as benzyl (B1604629) azide. The table below summarizes key kinetic data for several commonly used cyclooctynes.
| Cyclooctyne (B158145) Derivative | Abbreviation | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Strain Energy (kcal/mol) | Activation Enthalpy (ΔH‡, kcal/mol) | Key Features |
| Cyclooctyne | OCT | ~0.001 - 0.004 | 17.9 | 7.3 ± 0.4 | First-generation cyclooctyne with relatively slow kinetics.[6][7][8] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | - | 4.5 ± 0.3 | Small, hydrophilic, and relatively stable with good reactivity.[2][8][9] |
| Dibenzocyclooctyne | DBCO | ~0.1 - 0.9 | - | - | High reactivity and stability, widely used.[2] |
| Dibenzoazacyclooctyne | DIBAC | - | - | 12.1 ± 0.5 | A bulky derivative.[8][9] |
| Difluorinated Cyclooctyne | DIFO | ~0.3 - 0.7 | 17.3 | - | Electron-withdrawing fluorine groups enhance reaction rate.[7][10] |
| Biaryl-aza-cyclooctynone | BARAC | up to 47.3 (with cyclic nitrones) | - | - | Exhibits very high reaction rates with certain dipoles.[11] |
Key Experimental Protocols
Detailed methodologies for several key applications of SPAAC are provided below. These protocols are intended as a starting point and may require optimization for specific experimental contexts.
Metabolic Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by fluorescent labeling using a DBCO-functionalized fluorophore.[1]
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
DBCO-fluorophore
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
(Optional) 4% Paraformaldehyde in PBS for fixing
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
Procedure:
-
Metabolic Incorporation: Supplement the cell culture medium with 25-50 µM Ac4ManNAz. Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.[1]
-
Cell Preparation: Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[1] For live-cell imaging, proceed directly to the SPAAC reaction. For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by three washes with PBS. If targeting intracellular components, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells with blocking buffer for 30 minutes.[1]
-
SPAAC Reaction: Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS or cell culture medium. Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at room temperature or 37°C, protected from light.[1]
-
Washing: Wash the cells three times with PBS to remove the unreacted probe.[1]
-
Imaging: Mount the coverslips onto microscope slides and image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.[1]
Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a general method for conjugating a DBCO-functionalized drug linker to an azide-functionalized antibody.[1]
Materials:
-
Azide-functionalized antibody in PBS
-
DBCO-drug linker stock solution (e.g., in DMSO)
-
Desalting column
-
Protein concentrator
Procedure:
-
Reaction Setup: Ensure the azide-functionalized antibody is in PBS at a suitable concentration (e.g., 5-10 mg/mL).
-
SPAAC Conjugation: Add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution to the azide-functionalized antibody solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to maintain antibody integrity. Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[1]
-
Purification: Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[1]
-
Concentration and Buffer Exchange: Concentrate the purified ADC and perform a buffer exchange using a protein concentrator.[1]
-
Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.
Functionalization of Nanoparticles
This protocol describes the surface functionalization of azide-bearing nanoparticles with a DBCO-tagged targeting ligand.[1]
Materials:
-
Azide-functionalized nanoparticles
-
DBCO-functionalized targeting ligand
-
Reaction buffer (e.g., PBS or HEPES, pH 7.4)
-
Purification method (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reaction Setup: Disperse the azide-functionalized nanoparticles in the reaction buffer. Add the DBCO-functionalized targeting ligand to the nanoparticle suspension. A 2- to 10-fold molar excess of the ligand over the available azide groups on the nanoparticles is a recommended starting point.[1]
-
SPAAC Reaction: Incubate the reaction mixture for 2-12 hours at room temperature with gentle stirring or shaking.[1]
-
Purification: Remove the unreacted targeting ligand from the functionalized nanoparticles using a suitable purification method based on the size and properties of the nanoparticles.[1]
-
Characterization: Characterize the functionalized nanoparticles to confirm the successful conjugation of the targeting ligand.
Visualizations
The following diagrams illustrate the core concepts and workflows associated with strain-promoted cycloaddition.
Caption: The concerted 1,3-dipolar cycloaddition mechanism of SPAAC.
Caption: A general experimental workflow for SPAAC bioconjugation.
Conclusion
Strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation by providing a robust, efficient, and bioorthogonal method for labeling and modifying biomolecules in their native environments.[1][5] Its copper-free nature makes it particularly well-suited for applications in live-cell imaging, drug delivery, and the development of novel diagnostics and therapeutics. By understanding the core principles, leveraging the quantitative kinetic data, and applying the detailed experimental protocols outlined in this guide, researchers can effectively harness the power of SPAAC to advance their scientific frontiers. The continued development of new cyclooctynes with enhanced reactivity and tailored properties promises to further expand the scope and impact of this remarkable chemical transformation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the Strain-Promoted Oxidation-Controlled Cycloalkyne-1,2-quinone Cycloaddition: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
An In-depth Technical Guide to (R)-TCO-OH for Researchers and Drug Development Professionals
(R)-TCO-OH , with the chemical name (R,E)-cyclooct-4-en-1-ol, is a pivotal tool in the fields of chemical biology and drug development. As a trans-cyclooctene (B1233481) (TCO) derivative, its utility is centered on its highly strained double bond. This structural feature enables exceedingly rapid and specific reactions with tetrazine partners through a mechanism known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is a cornerstone of bioorthogonal chemistry, facilitating chemical ligations within complex biological systems without interfering with native biochemical processes.
The "(R)" designation in its name specifies the stereochemistry at the carbon atom that bears the hydroxyl group. The trans configuration of the ring is crucial for its high reactivity. The hydroxyl (-OH) group serves as a versatile chemical handle for conjugation to a wide array of molecules, including proteins, antibodies, fluorescent probes, and therapeutic agents. This compound is particularly prominent as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative molecules designed to leverage the cell's own protein disposal machinery to eliminate proteins that cause disease.
Core Physicochemical and Structural Data
The fundamental properties of this compound are essential for its correct handling, storage, and application in experimental settings. These are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (R,E)-cyclooct-4-en-1-ol |
| Synonyms | (R)-trans-Cyclooctenol, (4E)-4-Cycloocten-1-ol |
| CAS Number | 39637-78-0[1], 85081-69-2[2] |
| Molecular Formula | C₈H₁₄O[3] |
| Molecular Weight | 126.20 g/mol [1] |
| Exact Mass | 126.1045 u[1] |
| Purity | >90%[3] |
| Appearance | Liquid |
| Storage Conditions | -20°C, protected from light and moisture[3][4] |
| Solubility | Soluble in DMSO, DMF |
The TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The high reactivity of TCO derivatives is fundamental to their utility in various chemical applications, most notably in bioorthogonal chemistry. The IEDDA reaction between trans-cyclooctenes and tetrazines is recognized as one of the fastest bioorthogonal ligations currently available. This rapid reactivity is a direct consequence of the significant ring strain of the trans-cyclooctene moiety. The relief of this strain provides a powerful thermodynamic driving force for the reaction.
The reaction between a TCO derivative like this compound and a tetrazine proceeds via a two-step mechanism. The initial, rate-determining step is a [4+2] cycloaddition where the electron-rich TCO (dienophile) reacts with the electron-deficient tetrazine (diene). This forms an unstable tricyclic intermediate, which then rapidly undergoes a retro-Diels-Alder reaction. This second step involves the irreversible release of a molecule of nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product, driving the reaction to completion.
Experimental Protocols
Protocol 1: General Protein Labeling using TCO-Tetrazine Ligation
This protocol outlines the two-step process of first modifying a protein with a TCO moiety, followed by the rapid "click" reaction with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
-
Tetrazine-labeled molecule (e.g., fluorescent dye)
Procedure:
-
Protein Preparation: Buffer exchange the protein of interest into an amine-free buffer. The recommended protein concentration is 1-5 mg/mL.[5]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.[5]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis.[5]
-
TCO-Tetrazine Ligation: Mix the purified TCO-labeled protein with a slight molar excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule.[5]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature. The reaction is often complete within this timeframe.[5]
Protocol 2: Synthesis of a PROTAC using this compound Linker
This compound is a valuable building block for synthesizing PROTACs. Its hydroxyl group allows for its incorporation into a PROTAC linker, which can then be used to conjugate the protein of interest (POI)-binding and E3 ligase-binding moieties using the highly efficient TCO-tetrazine click reaction.
Materials:
-
POI-binding moiety with a carboxylic acid
-
This compound
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or DMSO
-
Tetrazine-functionalized E3 ligase ligand (e.g., tetrazine-thalidomide)
-
LC-MS system for reaction monitoring
-
Preparative HPLC for purification
Procedure:
Step 1: Conjugation of POI Ligand to this compound Linker (Amide Coupling)
-
Dissolve the POI-binding moiety (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the this compound linker (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the POI-(R)-TCO-OH conjugate by preparative HPLC.[6]
Step 2: iEDDA Click Reaction
-
Dissolve the purified POI-(R)-TCO-OH conjugate (1.0 eq) in an anhydrous solvent (e.g., DMF).
-
Add the tetrazine-functionalized E3 ligase ligand (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. The iEDDA reaction is typically rapid and can be complete within 1-4 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of reactants and the appearance of the product peak.
-
Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[6]
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein after treating cells with a PROTAC, allowing for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Materials:
-
Cell line of interest
-
PROTAC synthesized using this compound
-
Cell culture medium and supplements
-
DMSO (for stock solutions)
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the different concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein and the loading control antibody.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Applications in Drug Development
The unique properties of this compound make it a highly valuable reagent in modern drug development and chemical biology.
-
PROTAC Development: As detailed in the protocols, this compound is a key linker for the modular synthesis of PROTACs. This approach allows for the rapid assembly of PROTAC libraries, which is crucial for optimizing the complex structure-activity relationships that govern targeted protein degradation.[7]
-
Antibody-Drug Conjugates (ADCs): The TCO-tetrazine click reaction is widely used to create ADCs. A TCO-linker-payload can be precisely conjugated to a tetrazine-modified monoclonal antibody for targeted cancer therapy.
-
Bioorthogonal Labeling and Imaging: The hydroxyl group on this compound provides a convenient handle for attaching it to various biomolecules for in vitro and in vivo labeling and imaging studies.[2]
-
"Click-to-Release" Systems: This chemistry can be employed in systems where the IEDDA reaction triggers the uncaging or release of a therapeutic agent at a specific site, offering a strategy for targeted drug delivery.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. This compound | 85081-69-2 | Benchchem [benchchem.com]
- 3. TCO-OH, 85081-69-2 | BroadPharm [broadpharm.com]
- 4. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
(R)-TCO-OH: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction: (R)-(E)-cyclooct-4-en-1-ol, commonly known as (R)-TCO-OH, is a pivotal tool in the field of bioorthogonal chemistry.[1] As a strained trans-cyclooctene (B1233481) derivative, its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[1] This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering crucial data and protocols for researchers, scientists, and professionals in drug development.
Core Properties of this compound
This compound is characterized by an eight-membered carbon ring with a strained trans-double bond and a hydroxyl group in the (R) configuration.[2] This unique structure endows it with a combination of high reactivity and a functional handle for conjugation to various molecules of interest, such as proteins, antibodies, and small molecule drugs.[1]
Solubility Profile
The hydroxyl group on the this compound molecule enhances its hydrophilicity, improving its solubility in aqueous environments, which is a notable advantage over more hydrophobic analogs.[3] While precise quantitative solubility values are not extensively published, the available data indicates its solubility in a range of polar solvents.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified in the available literature.
Stability Characteristics
The primary stability concern for this compound is its isomerization to the less reactive cis-cyclooctene (CCO) isomer.[2] This process leads to a loss of its bioorthogonal reactivity. Several factors, including temperature, the presence of thiols, and components in biological media, can influence the rate of this isomerization.[2][4] For long-term storage, it is recommended to store this compound at -20°C, protected from light and moisture.[5]
Table 2: Stability of this compound under Various Conditions
| Condition | Half-life (t₁/₂) | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[3] |
| Presence of Thiols (e.g., GSH) | > 24 hours | Demonstrates good stability in the presence of biological nucleophiles.[3] However, high concentrations of thiols can promote isomerization.[4] |
| Serum/Plasma | > 12 hours | Stability is adequate for many in vivo applications.[3] Isomerization can be catalyzed by copper-containing serum proteins.[6] |
The TCO-Tetrazine Ligation: A Bioorthogonal Reaction
The principal application of this compound is its reaction with tetrazine derivatives via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is exceptionally fast, highly specific, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[1][3] The reaction is irreversible due to the release of nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[3]
Experimental Protocols
Protocol 1: General Protein-Small Molecule Conjugation
This protocol outlines the labeling of a protein functionalized with this compound with a tetrazine-containing fluorescent dye.
Materials:
-
This compound functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., in DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
Methodology:
-
Reaction Setup: To the solution of the TCO-functionalized protein, add a 5- to 10-fold molar excess of the tetrazine-fluorophore stock solution. It is important to keep the final concentration of the organic solvent (e.g., DMSO) below 5% (v/v) to prevent protein denaturation.[3]
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes. For more temperature-sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[3]
-
Purification: Remove the unreacted tetrazine-fluorophore by passing the reaction mixture through a pre-equilibrated SEC column.
-
Elution: Elute the labeled protein conjugate using PBS.
-
Characterization: Collect the fractions containing the labeled protein and characterize by methods such as UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: Assessing the Stability of this compound in Biological Media
This protocol provides a method to evaluate the stability and isomerization of an this compound labeled molecule in cell culture media.
Materials:
-
This compound labeled molecule
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stock solution solvent (e.g., DMSO)
-
Analysis instruments: ¹H NMR or reverse-phase HPLC
Methodology:
-
Preparation: Prepare a stock solution of the this compound labeled molecule in a suitable solvent like DMSO.[1]
-
Incubation: Add the stock solution to the cell culture medium to achieve the desired final concentration. Incubate the mixture under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Analysis: Analyze the aliquots using ¹H NMR or reverse-phase HPLC to monitor the disappearance of the trans-alkene signals and the appearance of the cis-alkene signals, which will indicate the extent of isomerization over time.[1]
Application in PROTAC Development
This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2][7][8] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The hydroxyl group of this compound can be incorporated into the PROTAC linker, and the TCO moiety allows for efficient conjugation to a tetrazine-functionalized component using the iEDDA reaction.[2]
Conclusion
This compound is a versatile and powerful reagent for researchers in chemical biology and drug development. Its favorable solubility in polar solvents and well-characterized stability profile make it a reliable tool for bioorthogonal applications. A thorough understanding of its properties, as outlined in this guide, is essential for the successful design and execution of experiments, from fundamental bioconjugation to the development of advanced therapeutics like PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. TCO-OH | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
(R)-TCO-OH: A Technical Guide to Safety and Handling for Researchers and Drug Development Professionals
(R)-(E)-cyclooct-4-en-1-ol , commonly known as (R)-TCO-OH , is a pivotal tool in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and efficient molecular labeling and conjugation in complex biological systems.[1][2] Its unique strained trans-cyclooctene (B1233481) ring system and a functional hydroxyl group make it a versatile building block, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the safety and handling guidelines, chemical properties, and detailed experimental protocols for the use of this compound.
Core Properties and Safety Data
This compound is a strained alkene that exhibits remarkable reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazine-functionalized molecules.[1][2] This "click chemistry" is characterized by its exceptionally fast kinetics and high specificity, proceeding readily under physiological conditions without the need for toxic catalysts.[1] The hydroxyl group provides a convenient point of attachment for further chemical modifications.[1]
Table 1: Physicochemical and Safety Information for this compound
| Property | Value | Source |
| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol | [2] |
| Synonyms | (R)-trans-Cyclooctenol | [4] |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Liquid | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [2][5] |
| Solvents | Use anhydrous solvents such as DMSO or DMF. | [5] |
| Stability | Stable for several weeks at ambient temperature during shipping. Can isomerize to the less reactive cis-cyclooctene isomer over time, especially in the presence of thiols. Radical inhibitors can be used to suppress isomerization. | [2] |
Handling and Storage Guidelines
Proper handling and storage are crucial to maintain the reactivity and stability of this compound.
-
Storage: For long-term storage, this compound should be kept at -20°C in a tightly sealed container, protected from light and moisture.[2][5] For short-term storage (days to weeks), it can be kept at 0-4°C.[4]
-
Handling: When preparing solutions, use anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prevent hydrolysis and maintain the integrity of the trans-cyclooctene ring.[5] Avoid prolonged exposure to light and heat.[5] As with all chemicals, standard laboratory practices such as wearing personal protective equipment (gloves, lab coat, and safety glasses) are recommended.
Chemical Reactivity and Stability
The high ring strain of the trans-double bond in this compound is the driving force behind its rapid reactivity with tetrazines.[1][2] This iEDDA reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2] The stereochemistry of the hydroxyl group is critical; the axial isomer, this compound, is experimentally shown to be up to four times more reactive than the equatorial (S)-TCO-OH isomer due to higher ring strain.[6]
A key consideration is the stability of the trans-cyclooctene ring, which can isomerize to the more stable but significantly less reactive cis-cyclooctene (CCO) form.[2] This isomerization can be accelerated by the presence of thiols.[2] To mitigate this, it is advisable to use freshly prepared solutions and consider the addition of radical inhibitors for long-term storage of conjugated materials.[2]
Experimental Protocols
The primary applications of this compound involve its conjugation to biomolecules, such as proteins, and its use as a linker in the synthesis of PROTACs.
Protocol 1: General Procedure for Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-functionalized N-hydroxysuccinimide (NHS) ester, which can be synthesized from this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL. If the buffer contains primary amines, exchange it with an amine-free buffer using a desalting column.[2]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[2]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes to stop the reaction.[2]
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.[2]
Protocol 2: General Procedure for PROTAC Synthesis via TCO-Tetrazine Ligation
This protocol outlines the final "click" reaction step to form a PROTAC by reacting a TCO-functionalized component with a tetrazine-functionalized component.
Materials:
-
TCO-functionalized molecule (e.g., a ligand for a protein of interest)
-
Tetrazine-functionalized molecule (e.g., an E3 ligase ligand)
-
Anhydrous reaction solvent (e.g., DMF or DMSO)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized molecule in the anhydrous reaction solvent.
-
Addition of Tetrazine: To the solution from step 1, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.[2]
-
Monitoring: Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product.
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.
Visualizations
TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
Caption: Mechanism of the TCO-Tetrazine iEDDA Reaction.
Experimental Workflow for Protein Bioconjugation
Caption: Step-by-step experimental workflow for bioconjugation.
PROTAC-Mediated Protein Degradation Pathway
Caption: Catalytic cycle of a PROTAC for targeted protein degradation.
References
A Technical Guide to Trans-Cyclooctene (TCO) Reagents in Bioconjugation
Introduction
In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has emerged as a cornerstone of "click chemistry".[1][2][3][4] This bioorthogonal reaction is celebrated for its exceptional speed, high specificity, and biocompatibility, allowing for the precise coupling of molecules in complex biological settings without interfering with native biochemical processes.[2][5][6] TCO reagents have become indispensable tools in a variety of applications, including the development of antibody-drug conjugates (ADCs), advanced in vivo imaging, and live-cell labeling.[2][5][7] This guide provides an in-depth overview of the core principles, quantitative data, and detailed protocols for utilizing TCO reagents in modern bioconjugation.
Core Principles: The TCO-Tetrazine Ligation
The power of TCO-based bioconjugation lies in the IEDDA reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) rapidly and specifically reacts with the strained, electron-rich TCO (the dienophile).[2] This is followed by a retro-Diels-Alder reaction that irreversibly eliminates nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) bond and driving the reaction to completion.[2][7]
Key Advantages:
-
Exceptional Kinetics : The TCO-tetrazine reaction is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[8][9][10] This enables efficient conjugation even at low, physiologically relevant concentrations.[5]
-
High Specificity : TCO and tetrazine moieties are abiotic and do not react with endogenous functional groups, ensuring that labeling is highly specific to the intended targets.[2][11]
-
Biocompatibility : The reaction proceeds readily under physiological conditions (temperature, pH, and aqueous environments) without the need for cytotoxic copper catalysts, making it ideal for live-cell and in vivo applications.[1][5][6]
Quantitative Data Summary
The reactivity of TCO reagents can be finely tuned through structural modifications, allowing researchers to select the optimal derivative for their specific application.
Table 1: Comparative Reaction Kinetics of TCO Derivatives
The second-order rate constant (k₂) is a critical measure of a bioorthogonal reaction's speed. Higher values indicate faster reactions.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Notes |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 - 2,700,000 | Rate is highly dependent on TCO isomer and linker.[1][12] Axially linked TCOs are generally more reactive.[12] |
| s-TCO (strained TCO) | Tetrazine-TAMRA | > 1,000,000 | Highly reactive but can have lower stability.[10] |
| d-TCO | Tetrazine | ~81,000 | A highly reactive TCO derivative.[10] |
| oxoTCO | Tetrazine | ~37,000 | A moderately reactive TCO derivative.[10] |
| TCO on Antibody | 177Lu-Tetrazine | ~2,700,000 | Demonstrates high reactivity even when conjugated to a large biomolecule.[12] |
| TCO-PEG3-NHS Ester | H-Tetrazine | ~800 - 2,000 | A common reagent for protein labeling.[13] |
Table 2: Typical Parameters for Protein Labeling with TCO-NHS Ester
This table provides starting parameters for conjugating a TCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein or antibody.
| Parameter | Recommended Value | Considerations |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the NHS ester.[14][15] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate) | Buffers with primary amines (Tris, glycine) will compete with the protein for the NHS ester and must be avoided.[15][16] |
| Reaction pH | 7.2 - 8.5 | A slightly alkaline pH (8.0-8.5) is most efficient, but hydrolysis of the NHS ester also increases at higher pH.[14][15][17] |
| Molar Excess of TCO-NHS | 10- to 50-fold | A 20-fold excess is a common starting point. This should be optimized to control the degree of labeling (DOL).[13][14][15] |
| Reaction Temperature | Room Temperature or 4°C | Incubation on ice can reduce the rate of NHS-ester hydrolysis, a competing side reaction.[15] |
| Reaction Time | 30 - 90 minutes | Longer times may be needed for reactions at lower temperatures or pH.[13][14][17] |
| Quenching | 50-100 mM Tris or Glycine | Add after the reaction is complete to quench any unreacted NHS ester.[13][17] |
Applications & Experimental Protocols
Antibody-Drug Conjugates (ADCs)
TCO-tetrazine ligation is a powerful tool for constructing ADCs, which combine the targeting specificity of an antibody with the potency of a cytotoxic drug.[1] This chemistry allows for precise, site-specific conjugation, leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which can improve the therapeutic window.[1]
This protocol outlines the general steps for creating an ADC by reacting a tetrazine-modified antibody with a TCO-linker-payload.[1]
-
Part A: Preparation of Tetrazine-Modified Antibody
-
Antibody Preparation : Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.5-8.5) to a concentration of 2-10 mg/mL.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of a tetrazine-NHS ester in anhydrous DMSO.
-
Labeling Reaction : Add a 5- to 15-fold molar excess of the tetrazine-NHS ester to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification : Remove excess tetrazine reagent using a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography.
-
Characterization : Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
-
-
Part B: Preparation of TCO-Linker-Payload
-
Synthesis : The cytotoxic drug is conjugated to a linker containing the TCO group. These linkers often include a cleavable peptide (e.g., Val-Cit) and a self-immolative spacer (PABC) for controlled release.[1]
-
Purification : The TCO-linker-payload conjugate is purified, typically using reverse-phase HPLC.[1]
-
Characterization : Confirm the structure and purity via LC-MS and NMR.[1]
-
-
Part C: Final ADC Conjugation
-
Ligation Reaction : Mix the purified tetrazine-modified antibody with the TCO-linker-payload in PBS at a molar ratio of approximately 1:1.5 (Ab:Payload).
-
Incubation : Allow the reaction to proceed for 1-2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's color.[8]
-
Purification : Purify the final ADC from unreacted TCO-linker-payload and other small molecules using size-exclusion chromatography.
-
Final Characterization : Analyze the final ADC product for purity, aggregation (by SEC-HPLC), and final drug-to-antibody ratio (by mass spectrometry or hydrophobic interaction chromatography).[18]
-
Pre-targeted Imaging
Pre-targeted imaging is a two-step strategy that decouples the tumor-targeting event from the delivery of the imaging agent.[19] First, a TCO-modified antibody is administered and allowed to accumulate at the target site while the excess clears from circulation.[19][20] Subsequently, a small, fast-clearing, radiolabeled tetrazine is injected, which rapidly "clicks" to the pre-localized TCO-antibody.[19][20] This approach significantly enhances tumor-to-background ratios and allows for the use of short-lived radionuclides.[19][21]
This protocol provides a general workflow for a pre-targeted PET/SPECT imaging experiment in a xenograft mouse model.[19][21]
-
TCO-Antibody Administration (Day 1) :
-
Administer a predetermined dose of the TCO-modified antibody (e.g., 10-100 µg per mouse) via intravenous (tail vein) injection.[19]
-
-
Pre-targeting Interval (Day 1-4) :
-
Radiolabeled Tetrazine Administration (Day 2-5) :
-
Imaging (Day 2-5) :
-
Ex Vivo Biodistribution (Optional but Recommended) :
Live-Cell Imaging
The catalyst-free nature of the TCO-tetrazine ligation makes it exceptionally well-suited for labeling and tracking biomolecules on or inside living cells without perturbing their native functions.[5][7][11] A TCO moiety can be introduced to a cellular target via antibody labeling, metabolic engineering, or genetic code expansion.[6][11] A subsequent reaction with a tetrazine-fluorophore conjugate enables visualization.
This protocol describes the labeling of cells that have been pre-targeted with a TCO-modified antibody.[6][11]
-
Cell Preparation : Culture cells on imaging-compatible plates or coverslips to the desired confluency.
-
Introduction of TCO Moiety :
-
Incubate cells with a TCO-labeled primary antibody specific to a cell-surface antigen (e.g., 1-10 µg/mL in media) for 30-60 minutes at 4°C or 37°C.
-
Wash the cells 2-3 times with cold PBS or imaging buffer to remove unbound antibody.
-
-
Labeling with Tetrazine-Fluorophore :
-
Wash and Image :
-
Wash the cells 2-3 times with imaging buffer to remove the excess, unreacted tetrazine-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Stability and Troubleshooting
A primary concern with TCO-modified biomolecules is the potential for the reactive trans-cyclooctene to isomerize to the unreactive cis-cyclooctene (CCO) isomer.[16] This isomerization renders the molecule incapable of reacting with tetrazines.
Factors promoting TCO isomerization include:
-
Thiols : High concentrations of thiol-containing reagents like DTT can induce isomerization.[16]
-
Copper : The presence of copper, even at trace levels in serum or media, can catalyze the isomerization.[16]
-
TCO Structure : More strained and highly reactive TCO derivatives can be less stable.[16]
-
Prolonged Storage : Over time, especially under suboptimal conditions, TCO groups can convert to the CCO form.[16]
Table 3: Troubleshooting Common Bioconjugation Issues
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency (TCO-NHS) | Hydrolysis of NHS ester. | Prepare NHS ester stock solution immediately before use in anhydrous DMSO or DMF.[13][15][16] Allow reagent to warm to room temperature before opening.[15] |
| Primary amines in buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer (PBS, HEPES, Bicarbonate) before labeling.[13][15] | |
| Suboptimal pH. | Ensure the reaction pH is between 7.2 and 8.5 for efficient labeling.[15] | |
| Low Ligation Yield (TCO + Tz) | Isomerization of TCO to inactive CCO. | Store TCO reagents and conjugates properly (-20°C or -80°C, protected from light).[13] Avoid thiols and consider using more stable TCO derivatives for long-term applications.[16] |
| Inaccessible TCO group. | Use TCO reagents with hydrophilic PEG linkers to prevent the hydrophobic TCO from being buried within the protein structure.[16][17][18] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final volume of DMSO or DMF below 10% of the total reaction volume.[15][17] |
| Over-labeling of the antibody. | Reduce the molar excess of the TCO-NHS labeling reagent to achieve a lower, more optimal DOL.[17] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. TPC - Pretargeted PET imaging [turkupetcentre.net]
A Deep Dive into Bioorthogonal Labeling: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry is a powerful and rapidly evolving field that involves the use of chemical reactions that can occur within a living system without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this concept has revolutionized our ability to study and manipulate biomolecules—such as proteins, glycans, lipids, and nucleic acids—in their natural environments.[2][3] The core principle of bioorthogonal chemistry lies in the use of abiotic functional groups that are mutually reactive but remain inert to the complex milieu of a living cell.[3][4] This high degree of specificity allows for the precise labeling, visualization, and manipulation of biomolecules in real-time, providing invaluable insights into cellular processes and paving the way for novel therapeutic and diagnostic strategies.[5][6]
For a chemical reaction to be deemed bioorthogonal, it must adhere to a stringent set of criteria:
-
Selectivity: The reacting partners must be exclusively reactive towards each other, ignoring the vast array of endogenous functional groups found in biological systems.[2]
-
Biocompatibility: The reactants, catalyst (if any), and the resulting covalent linkage must be non-toxic and should not perturb the biological system under investigation.
-
Kinetics: The reaction should proceed at a reasonable rate under physiological conditions (temperature, pH, and in an aqueous environment), even at the low concentrations typical of biomolecules.[2]
-
Stability: Both the bioorthogonal functional groups and the resulting covalent bond must be stable in the biological environment.
This technical guide provides an in-depth exploration of the fundamental concepts of bioorthogonal labeling, a quantitative comparison of the most prominent bioorthogonal reactions, detailed experimental protocols for key applications, and visual diagrams of essential workflows and signaling pathways.
Key Bioorthogonal Reactions: A Quantitative Comparison
Several bioorthogonal reactions have been developed, each with its own unique characteristics, advantages, and limitations. The choice of reaction is often dictated by the specific application, considering factors such as reaction kinetics, the size of the bioorthogonal handle, and the potential for cytotoxicity. The efficiency of these reactions is typically quantified by their second-order rate constant (k₂), with a higher value indicating a faster reaction.
Below is a summary of the most widely used bioorthogonal reactions, with their kinetic data presented for easy comparison.
| Reaction Type | Reactants | Catalyst | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine (B1218219) | None | ~0.002 - 0.0077[4] | Highly biocompatible; traceless version leaves no residual atoms.[4] | Slow kinetics; phosphine reagents can be prone to air oxidation.[2] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | 1 - 100 | High reaction rates and efficiency. | Copper catalyst is cytotoxic, limiting its use in living cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne + Azide | None | 0.002 - 1.0 | Copper-free, making it suitable for live-cell and in vivo applications.[7] | Generally slower than CuAAC; cyclooctynes can be bulky. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | None | up to 10⁶[8] | Exceptionally fast reaction kinetics; highly specific.[4][9] | Tetrazines can sometimes be unstable in biological media.[10] |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Kinetics
The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne. The following table provides a comparison of the second-order rate constants for various cyclooctynes with benzyl (B1604629) azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | 0.24 - 0.31[11] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.15[6] |
| Difluorinated Cyclooctyne | DIFO | ~0.08 |
| Azacyclooctyne | ADIBO | ~1.3 |
| Dibenzoazacyclooctyne | DIBAC | ~0.3 |
| Biarylazacyclooctynone | BARAC | ~0.9 |
| [9+1]CPP | - | 2.2 x 10⁻³[12] |
| [11+1]CPP | - | 4.5 x 10⁻⁴[12] |
| fluor[11+1]CPP | - | 4.7 x 10⁻³[12] |
| m[9+1]CPP | - | 9.6 x 10⁻³[12] |
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Kinetics
The IEDDA reaction between tetrazines and dienophiles boasts some of the fastest bioorthogonal reaction rates. The kinetics can be tuned by modifying both the tetrazine and the dienophile.
| Tetrazine | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~3.3 x 10⁵ |
| 3,6-diphenyl-s-tetrazine | Norbornene | 1.9[8] |
| Diphenyl-s-tetrazine | Vinylboronic acid | 27[13] |
| Pyridyl-tetrazine | Arylethynyltrifluoroborate | 21[9][13] |
Experimental Protocols
This section provides detailed methodologies for key bioorthogonal labeling experiments.
Protocol 1: Metabolic Glycoengineering and Fluorescence Labeling of Cell Surface Glycans
This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC.[14][15]
Materials:
-
Cells of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 1-10 mM in DMSO)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency (e.g., 70-80%) in a suitable culture vessel (e.g., glass-bottom dish).
-
Prepare the labeling medium by diluting the Ac₄ManNAz stock solution into the complete culture medium to a final concentration of 25-50 µM.
-
Aspirate the old medium from the cells and replace it with the Ac₄ManNAz-containing medium.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂).[14]
-
-
SPAAC Reaction:
-
Prepare a working solution of the DBCO-fluorophore in pre-warmed cell culture medium (e.g., 1-10 µM).
-
Wash the cells twice with warm PBS to remove residual Ac₄ManNAz.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[14]
-
-
Washing and Counterstaining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
(Optional) Add a nuclear counterstain like Hoechst 33342 (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature.
-
Wash the cells once more with PBS.
-
-
Imaging:
-
Replace the PBS with fresh culture medium or an appropriate imaging buffer.
-
Visualize the cells using a fluorescence microscope. Azide-labeled cells will exhibit fluorescence from the "clicked" fluorophore.
-
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation via SPAAC
This protocol outlines the conjugation of a drug-linker to an azide-functionalized antibody using a DBCO-modified linker.[16][17]
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
Take the purified azide-conjugated antibody and perform a buffer exchange into PBS (pH 7.4) using a desalting column.
-
Determine the concentration of the antibody solution.
-
-
SPAAC Conjugation:
-
Prepare a stock solution of the DBCO-drug linker in DMSO (e.g., 10 mM).
-
To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution. The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.
-
Concentrate the purified ADC and perform a buffer exchange into the final formulation buffer using a protein concentrator.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Characterize the ADC using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography to determine the drug-to-antibody ratio (DAR) and the extent of aggregation.
-
Protocol 3: Pre-targeted Live-Cell Imaging using IEDDA
This protocol describes a two-step pre-targeting strategy for live-cell imaging, where a TCO-modified antibody first binds to a cell surface target, followed by the addition of a tetrazine-fluorophore.[18][19]
Materials:
-
Cells expressing the target protein of interest
-
TCO-modified antibody specific for the target protein
-
Tetrazine-conjugated fluorophore
-
Cell culture medium supplemented with 1% Bovine Serum Albumin (BSA)
-
PBS
-
Glass-bottom imaging dish
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
-
-
Antibody Incubation (Pre-targeting):
-
Dilute the TCO-modified antibody in pre-warmed cell culture medium containing 1% BSA to the desired working concentration (typically 1-10 µg/mL).
-
Aspirate the culture medium from the cells and add the antibody solution.
-
Incubate for 30-60 minutes at 37°C to allow for antibody binding.
-
Wash the cells three times with warm PBS to remove unbound antibody.
-
-
Tetrazine Ligation:
-
Prepare a working solution of the tetrazine-fluorophore in pre-warmed cell culture medium. The optimal concentration will depend on the specific probe and may range from 1 to 50 µM.
-
Add the diluted tetrazine-probe solution to the cells.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three to five times with PBS to remove any unreacted tetrazine-probe.
-
Replace the PBS with fresh imaging medium.
-
Visualize the cells using a fluorescence microscope.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and logical relationships in bioorthogonal labeling experiments. The following diagrams were generated using the DOT language.
Caption: A generalized workflow for bioorthogonal labeling experiments.
Caption: The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for in vivo pre-targeting using the IEDDA reaction.
Caption: Signaling pathway for metabolic glycoengineering and subsequent bioorthogonal labeling.
Conclusion
Bioorthogonal chemistry has emerged as an indispensable tool for researchers, scientists, and drug development professionals, enabling the study and manipulation of biological systems with unprecedented precision. The diverse array of bioorthogonal reactions, each with its unique kinetic profile and characteristics, provides a versatile toolbox for a wide range of applications, from fundamental cell biology to the development of targeted therapeutics. By understanding the core principles, carefully selecting the appropriate reaction, and following robust experimental protocols, researchers can harness the power of bioorthogonal labeling to push the boundaries of scientific discovery and innovation. This guide serves as a comprehensive resource to facilitate the successful implementation of these powerful techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging Inverse Electron Demand Diels-Alder Click Chemistry for Pretargeted PET Imaging and Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 16. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 17. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for (R)-TCO-OH Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling precise and efficient labeling of biomolecules in complex biological environments. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of "click chemistry," celebrated for its exceptionally rapid kinetics and high specificity without the need for a catalyst.[1][2][3] This powerful reaction is extensively used in the development of antibody-drug conjugates (ADCs), molecular imaging agents, and diagnostic assays.[4][5][6]
This document provides a comprehensive guide to the conjugation of (R)-TCO-OH to monoclonal antibodies (mAbs). As the carboxylic acid of this compound is not directly reactive with the antibody, the protocol involves a two-step process:
-
Activation: The carboxylic acid of this compound is converted into a highly reactive N-hydroxysuccinimide (NHS) ester.
-
Conjugation: The resulting TCO-NHS ester reacts with primary amine groups on the lysine (B10760008) residues of the antibody to form stable amide bonds.[1]
By following these protocols, researchers can reliably generate TCO-labeled antibodies ready for subsequent ligation with any tetrazine-modified molecule of interest.
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The utility of this compound in bioconjugation is centered on the TCO-tetrazine ligation, an exceptionally fast and specific bioorthogonal reaction.[3][7] Key characteristics of this reaction include:
-
Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants orders of magnitude higher than other click chemistry reactions.[3][8]
-
High Specificity: The TCO and tetrazine moieties do not react with native biological functional groups, ensuring that the conjugation is highly specific and avoids off-target modifications.[7][9]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 7.2-9) without the need for cytotoxic copper catalysts, making it ideal for in vivo applications.[3][10]
-
Irreversible Bond Formation: The reaction forms a stable dihydropyridazine (B8628806) bond that is irreversible under biological conditions.[7]
Experimental Protocols
This section details the materials and methods for the activation of this compound and its subsequent conjugation to an antibody.
Part 1: Activation of this compound to TCO-NHS Ester
This initial step is crucial for preparing the this compound for reaction with the antibody.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2-8.0
Procedure:
-
Dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:NHS:DCC/EDC).
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, protected from light.[7]
-
The resulting solution contains the activated TCO-NHS ester and can be used directly in the next step or purified if desired.
Part 2: Conjugation of TCO-NHS Ester to Antibody
This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[11]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Activated TCO-NHS ester solution (from Part 1).
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer, pH 8.3, or amine-free PBS adjusted to pH 8.0-8.5.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).[11]
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[10] Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer. A concentration of 2.5 mg/mL is a good starting point.[11]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10][11]
-
Conjugation Reaction: Add the desired molar excess of the 10 mM TCO-NHS ester stock solution to the antibody solution. For example, to achieve a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody (6.67 nmol), add 13.3 µL of the 10 mM stock solution.[11] Gently mix and incubate the reaction for 30-90 minutes at room temperature.[11]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[7]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against PBS.[10]
Part 3: Bioorthogonal Ligation with a Tetrazine-Modified Molecule
This final step involves the "click" reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Procedure:
-
Reactant Preparation: Prepare the purified TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.
-
Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled antibody.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[10]
-
Purification (Optional): If necessary, the final conjugate can be purified to remove any unreacted tetrazine-labeled molecule.
Data Presentation
The following tables summarize key quantitative parameters for the antibody conjugation reaction.
Table 1: Recommended Molar Excess of TCO-NHS Ester for Target Degree of Labeling (DOL)
| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Molar Excess of TCO-NHS Ester |
| 2 - 4 | 5 - 10 equivalents |
| 4 - 8 | 10 - 20 equivalents |
| 8 - 12 | 20 - 35 equivalents |
Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment with different ratios is recommended to determine the optimal conditions.[11]
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value |
| Antibody Concentration | 1 - 10 mg/mL[11] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 8.0-8.5[11] |
| Reaction Time | 30 - 90 minutes at room temperature[11] |
| Purification Method | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)[11] |
| Expected Antibody Recovery | > 85%[11] |
| Storage of Labeled Antibody | Store at 4°C for short-term and -20°C to -80°C for long-term storage.[12] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines. | Exchange the antibody into an amine-free buffer.[10] |
| Insufficient molar excess of labeling reagent. | Increase the molar ratio of TCO-NHS ester to antibody.[10] | |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.5 and 8.5.[10] | |
| Antibody Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume.[10] |
| Over-labeling of the antibody. | Reduce the molar excess of the labeling reagent.[10] |
Visualizations
The following diagrams illustrate the key processes involved in this compound antibody conjugation.
Caption: Overall workflow for antibody conjugation using this compound.
Caption: Step-by-step experimental workflow for TCO-antibody conjugation.
Caption: The TCO-tetrazine inverse electron demand Diels-Alder (iEDDA) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO click chemistry, TCO reagent | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
Application Notes and Protocols for (R)-TCO-OH in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, a derivative of trans-cyclooctene (B1233481) (TCO), is a pivotal tool in the field of bioorthogonal chemistry, facilitating highly specific and efficient labeling of biomolecules within living systems.[1][2] Its utility is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a "click chemistry" process where it rapidly and selectively reacts with a tetrazine-functionalized molecule.[2][3] This reaction is distinguished by its exceptional speed and biocompatibility, proceeding under physiological conditions without interfering with native cellular processes.[1][4] The hydroxyl group on this compound enhances its water solubility, minimizing non-specific binding in aqueous biological environments.[1][5]
These characteristics make this compound an invaluable reagent for a multitude of live-cell imaging applications, including the study of protein dynamics, visualization of antibody-drug conjugate (ADC) internalization, and tracking of other biomolecules.[1][2]
Core Principles: The TCO-Tetrazine Ligation
The functionality of this compound in live cell imaging is based on its rapid and specific reaction with 1,2,4,5-tetrazines. This bioorthogonal ligation is a form of [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained trans-cyclooctene serves as the dienophile.[5][6]
Key Features of the TCO-Tetrazine Reaction:
-
Exceptional Kinetics: This reaction is remarkably fast, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹, allowing for efficient labeling at low, non-toxic concentrations.[1][7]
-
High Specificity: TCO and tetrazine moieties are highly selective for each other and do not typically react with other functional groups found in biological systems.[5]
-
Biocompatibility: The reaction proceeds efficiently in complex biological media, including cell culture medium and within living organisms, without the need for cytotoxic catalysts like copper.[1][4]
-
Irreversibility: The reaction forms a stable covalent bond and releases nitrogen gas as the sole byproduct, driving the reaction to completion.[2]
Data Presentation
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
| Tetrazine Derivative | TCO Derivative | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | s-TCO (water-soluble) | Not Specified | Not Specified | (3,300 ± 40) x 10³ |
| [¹¹¹In]In-labeled-Tz | TCO-conjugated CC49 mAb | PBS | 37 | (13 ± 0.08) x 10³ |
| 3,6-diphenyl-s-tetrazine analog | sTCO-PEG derivative | Not Specified | Not Specified | 2.86 x 10⁵ |
| [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | (E)-cyclooct-4-enol (TCO-OH) | PBS, pH 7.4 | Not Specified | 2,000 |
Data summarized from multiple sources.[6]
Mandatory Visualizations
Caption: A generalized experimental workflow for live cell imaging using this compound.
Caption: The mechanism of the TCO-tetrazine IEDDA reaction.
Experimental Protocols
Protocol 1: Labeling Cell Surface Proteins for Live Cell Imaging
This protocol details the labeling of a specific cell surface receptor using an antibody conjugated to this compound.
Materials:
-
Cells expressing the target surface protein
-
Antibody-TCO conjugate targeting the protein of interest
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-AF488)
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Antibody Incubation: Incubate the cells with the antibody-TCO conjugate at a final concentration of 1-10 µg/mL in live-cell imaging buffer.[1] Incubation time can range from 30 to 60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unbound antibody-TCO conjugate.[1]
-
Tetrazine Labeling: Prepare a 1-10 µM solution of the tetrazine-fluorophore conjugate in live-cell imaging buffer.[1]
-
Incubation: Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[1] The short incubation time is due to the rapid reaction kinetics.
-
Final Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove any unreacted tetrazine-fluorophore.[1]
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and filter sets for the chosen fluorophore.
Protocol 2: Visualizing Antibody-Drug Conjugate (ADC) Internalization
This protocol outlines a method to track the internalization and trafficking of an ADC that has been labeled with this compound.
Materials:
-
TCO-labeled ADC
-
Tetrazine-fluorophore conjugate
-
Lysosomal and/or nuclear markers (optional for colocalization studies)
-
Live-cell imaging buffer
-
Cold PBS
-
Confocal or high-content imaging system
Methodology:
-
ADC Incubation: Add the TCO-labeled ADC to the cells at a final concentration of 1-10 µg/mL.[1]
-
Internalization: Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for ADC binding and internalization.[1]
-
Stopping Internalization: At each time point, gently wash the cells twice with cold PBS to stop internalization and remove unbound ADC.[1]
-
Tetrazine Labeling: Incubate the cells with a 1-5 µM solution of the tetrazine-fluorophore in live-cell imaging buffer for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Wash the cells three times with pre-warmed live-cell imaging buffer.[1]
-
Co-staining (Optional): If desired, add lysosomal and/or nuclear markers at their recommended concentrations and incubate according to the manufacturer's protocols.[1]
-
Imaging: Acquire images using a confocal or high-content imaging system.[1]
-
Image Analysis: Quantify the fluorescence intensity of the tetrazine-fluorophore signal inside the cells over time to determine the rate of internalization.[1] Analyze the colocalization of the ADC signal with the lysosomal marker to track its trafficking.[1]
Protocol 3: Metabolic Labeling of Glycoproteins
This protocol describes the introduction of a TCO group into glycoproteins through metabolic labeling.
Materials:
-
TCO-modified precursor (e.g., Ac₄ManNAc-TCO)
-
Tetrazine-fluorophore conjugate
-
Appropriate cell line and culture medium
Methodology:
-
Metabolic Labeling: Incubate cells with a TCO-modified precursor for 24-72 hours.[1] The optimal concentration of the precursor should be determined empirically.
-
Washing: Gently wash the cells to remove any unincorporated precursor.
-
Tetrazine Labeling: Follow steps 4-6 from Protocol 1 to label the metabolically incorporated TCO groups with a tetrazine-fluorophore.
-
Imaging: Proceed with live cell imaging as described in Protocol 1.
Conclusion
This compound, in conjunction with tetrazine-functionalized probes, provides a robust and versatile platform for a wide array of live cell imaging applications. The exceptionally fast kinetics and high specificity of the IEDDA reaction enable researchers to visualize and study dynamic cellular processes with high precision and minimal perturbation. The protocols provided herein serve as a starting point for developing and optimizing live cell imaging experiments tailored to specific research questions in basic science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-TCO-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to bioconjugation using (R)-trans-cyclooctenol ((R)-TCO-OH), a key reagent in bioorthogonal chemistry. These protocols and notes detail the inverse-electron-demand Diels-Alder (iEDDA) reaction between this compound and tetrazine derivatives, a cornerstone of modern bioconjugation for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs) and live-cell imaging.
Core Principles: The TCO-Tetrazine Ligation
The bioconjugation strategy revolves around the highly efficient and specific iEDDA "click chemistry" reaction between a strained trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz).[1][2]
Key Features:
-
Exceptional Speed: This reaction is among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][3][4] This allows for efficient labeling even at low biomolecule concentrations.
-
High Specificity & Bioorthogonality: TCO and tetrazine groups are mutually reactive and do not cross-react with native biological functional groups, ensuring precise conjugation.[2][5]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for cytotoxic catalysts like copper.[2][5]
-
Irreversible Bond Formation: The reaction mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][2]
The this compound isomer is often favored for its axial hydroxyl group, which can enhance reactivity and provide a convenient attachment point for linkers and payloads.[6][7]
Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism. First, a [4+2] cycloaddition occurs between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene). This is followed by a rapid, irreversible retro-Diels-Alder reaction that releases nitrogen gas to form the stable conjugate.[1][2][3]
Quantitative Data
The efficiency and stability of the TCO-tetrazine ligation are critical for successful bioconjugation. The following tables summarize key quantitative data.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
The second-order rate constant (k₂) is a measure of the reaction speed. Higher values indicate faster reactions. The reactivity is influenced by the specific structures of the TCO and tetrazine, with axial TCO isomers generally being more reactive.[3][7]
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Reference |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,100 - 2,000 | MeOH or 9:1 MeOH:water, 25°C | [8] |
| TCO-conjugated antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C | [3] |
| s-TCO | 3,6-di(2-pyridyl)-tetrazine | 22,000 | MeOH, 25°C | [8] |
| s-TCO | H-tetrazine | 3,300,000 | PBS, 37°C | [9] |
| TCO 2b (axial) | 177Lu-Tz | 2.7 x 10⁵ | PBS, 37°C | [7] |
Table 2: Stability of TCO-Modified Biomolecules
A primary concern for TCO-modified biomolecules is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene (CCO) isomer.[10] This can be influenced by factors like the presence of thiols or copper ions and prolonged storage.[10]
| TCO Conjugate | Condition | Stability Metric | Notes | Reference |
| TCO-conjugated antibody | in vivo | 75% remained reactive after 24 hours | Demonstrates reasonable stability for pretargeting applications. | [3] |
| s-TCO-conjugated mAb | in vivo | Half-life of 0.67 days | Highly reactive TCOs can have lower stability. | [3] |
| TCO-N-mustard prodrug | Serum incubation | 73 ± 2.5% remained intact after 12 hours | Shows good serum stability for prodrug applications. | [11] |
| TCO-Doxorubicin prodrug | Serum incubation | 67 ± 0.7% intact after 2 hours, <5% at 6 hours | Stability is sufficient for rapid drug release mechanisms. | [11] |
| TCO 2b | in vivo | Half-life of 6.2 days | Improved stability compared to earlier TCO derivatives. | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation of TCO-functionalized biomolecules and their subsequent ligation with tetrazine partners.
Overall Experimental Workflow for Antibody Conjugation
The most common method for conjugating this compound to a protein or antibody involves a two-stage process: activation of the TCO's hydroxyl or carboxyl group, followed by conjugation to the biomolecule.[12]
Protocol 1: Preparation of a TCO-Labeled Antibody via NHS Ester Chemistry
This protocol describes the labeling of an antibody by first converting this compound (or a carboxylated TCO derivative) into a reactive N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (lysine residues) on the antibody.[5][12]
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
TCO-PEG-NHS ester (or similar TCO-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools: Desalting spin column (e.g., PD-10) or dialysis cassette.[13]
Methodology:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or glycine, perform a buffer exchange into PBS using a desalting column or dialysis.[5]
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
TCO-NHS Ester Preparation:
-
Immediately before use, prepare a stock solution of the TCO-NHS ester in anhydrous DMSO (e.g., 10-20 mM).[10] NHS esters are susceptible to hydrolysis in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester DMSO stock solution to the antibody solution.[5][13] The final DMSO concentration should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[5][13]
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted TCO-NHS ester.[13]
-
Incubate for an additional 5-15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer by purifying the TCO-labeled antibody.[14]
-
Method A: Size-Exclusion Chromatography (SEC) / Desalting Column: This is a rapid method to separate the larger labeled antibody from smaller molecules. Equilibrate the column with the desired storage buffer (e.g., PBS) and process the sample according to the manufacturer's instructions.[2][13]
-
Method B: Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). Dialyze against a large volume of storage buffer at 4°C for several hours to overnight, with at least two buffer changes.[13]
-
-
Storage:
-
Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[10]
-
Protocol 2: TCO-Tetrazine Ligation for Protein-Fluorophore Conjugation
This protocol describes the reaction of a purified TCO-labeled protein with a tetrazine-functionalized molecule, such as a fluorescent dye.
Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for final purification
Methodology:
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove the unreacted Tetrazine-fluorophore by running the reaction mixture through a pre-equilibrated SEC column (e.g., PD-10).[2]
-
Elute the final labeled protein conjugate using PBS. Collect the fractions containing the purified conjugate (often identifiable by color if a fluorescent dye is used).
-
-
Characterization:
-
Analyze the final product to confirm successful conjugation and purity (see Section 4).
-
Characterization of TCO-Conjugates
After purification, it is essential to characterize the conjugate to determine its purity and the extent of labeling.
-
Degree of Labeling (DOL): The DOL, or the average number of TCO molecules per protein, can be determined using UV-Vis spectroscopy (if the TCO reagent has a chromophore) or more accurately by mass spectrometry (LC-MS or MALDI-TOF).[14]
-
Purity and Aggregation: Assessed by SDS-PAGE, which will show an increase in molecular weight upon conjugation, and by analytical size-exclusion chromatography (SEC-HPLC) to check for the presence of aggregates or fragments.[14]
-
Confirmation of Ligation: The disappearance of the characteristic tetrazine absorbance in the UV-Vis spectrum (typically between 510-540 nm) can be used to monitor the progress of the ligation reaction in real-time.[1][15]
Application Example: "Click-to-Release" Systems
A powerful application of TCO-tetrazine chemistry is in "click-to-release" systems for targeted drug delivery. In this strategy, a drug (payload) is attached to the TCO via a cleavable linker. The reaction with a tetrazine, which can be targeted to a specific site (e.g., on an antibody), triggers a chemical cascade that releases the payload.[6][16]
This approach allows for precise spatial and temporal control over drug activation, minimizing systemic toxicity and enhancing the therapeutic window.[5][6] The kinetics of both the click reaction and the subsequent release are crucial parameters for the efficacy of these systems.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Polymeric PEG-based bioorthogonal triggers for prodrug activation in breast cancer - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08758E [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-TCO-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-TCO-OH in the development of advanced drug delivery systems. This compound, the axial isomer of trans-cyclooctenol, is a key reagent in bioorthogonal chemistry, enabling the rapid and specific conjugation of molecules under physiological conditions. Its primary application in drug delivery lies in its use in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazine derivatives, a type of "click chemistry" that is exceptionally fast and biocompatible.[1][2]
This document outlines the core principles of TCO-tetrazine ligation, presents key quantitative data, and provides detailed experimental protocols for the creation and evaluation of drug delivery systems, with a particular focus on antibody-drug conjugates (ADCs).
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
The utility of this compound in drug delivery is centered on the TCO-tetrazine ligation, a bioorthogonal reaction with several key features:
-
Exceptional Speed: The reaction kinetics are extremely rapid, with second-order rate constants orders of magnitude higher than many other click chemistry reactions. This allows for efficient conjugation even at low concentrations, which is crucial for in vivo applications.[2][3]
-
High Specificity: The TCO and tetrazine moieties are highly selective for each other and do not react with native biological functional groups, preventing off-target reactions.
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and body temperature) without the need for a toxic catalyst.[1]
-
Stereochemical Influence: The reactivity of TCO derivatives is significantly influenced by their stereochemistry. Axial isomers, such as this compound, exhibit faster reaction rates than their equatorial counterparts due to increased ring strain.[3]
A significant application of this chemistry is the "click-to-release" strategy. In this approach, a drug is attached to the TCO-OH via a cleavable linker. The reaction with a tetrazine triggers a cascade of electronic rearrangements, leading to the release of the payload. This allows for precise spatial and temporal control over drug activation at the target site.[1]
Quantitative Data
The performance of this compound-based drug delivery systems is underpinned by key quantitative parameters. The following tables summarize important data for reaction kinetics and the stability of TCO conjugates.
Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Considerations |
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The foundational TCO structure. |
| This compound (axial isomer) | 3,6-di-(2-pyridyl)-s-tetrazine | 80,200 (± 200) | Nearly four-fold more reactive than the equatorial isomer. |
| (S)-TCO-OH (equatorial isomer) | 3,6-di-(2-pyridyl)-s-tetrazine | 22,600 (± 40) | Less reactive due to lower ring strain. |
| Conformationally Strained TCO (s-TCO) | 3,6-diphenyl-s-tetrazine | > 1,000,000 | Among the fastest TCOs, but can be less stable.[2] |
| cis-Dioxolane-fused TCO (d-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 318,000 (± 2,900) | High reactivity with improved stability over s-TCO. |
Table 2: Stability of TCO Conjugates
| TCO Conjugate | Condition | Stability Metric | Notes |
| TCO-conjugated antibody | In vivo (mouse) | 75% remained reactive after 24 hours | Isomerization to the less reactive cis-cyclooctene (CCO) is a potential deactivation pathway. |
| s-TCO-conjugated monoclonal antibody | In vivo | Half-life of 0.67 days | Highly reactive TCOs can have lower stability. |
| TCO moiety | In the presence of thiols (e.g., glutathione) | Variable | Isomerization can be accelerated in the presence of thiols. Radical inhibitors can suppress this. |
Experimental Protocols
This section provides detailed protocols for the key steps in the development and evaluation of this compound-based drug delivery systems.
Protocol 1: Preparation of a Tetrazine-Modified Antibody
This protocol describes the modification of a monoclonal antibody (mAb) with a tetrazine handle using a Tetrazine-NHS ester, which reacts with primary amines on lysine (B10760008) residues.
Materials:
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM Borate Buffer, pH 8.5)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody into the Reaction Buffer to remove any primary amine-containing buffers.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine-NHS Stock Solution:
-
Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Modification Reaction:
-
Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.
-
Gently mix and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column.
-
-
Characterization:
-
Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.
-
-
Storage:
-
Store the mAb-Tz at 4°C.
-
Protocol 2: Conjugation of a Payload to this compound
This protocol outlines the attachment of a cytotoxic payload containing a carboxylic acid to a TCO-linker with a hydroxyl group.
Materials:
-
This compound or a derivative (e.g., TCO-PEG-OH)
-
Cytotoxic payload with a carboxylic acid group
-
Carbodiimide (B86325) activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC system
Procedure:
-
Activation of Payload:
-
Activate the carboxylic acid group of the payload using a carbodiimide activator and an activating agent in an anhydrous organic solvent.
-
-
Conjugation:
-
Add the this compound linker to the activated payload solution.
-
The reaction is typically carried out at room temperature for several hours to overnight.
-
-
Purification:
-
Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the product by LC-MS and NMR.
-
-
Storage:
-
Lyophilize the pure fractions and store at -20°C under desiccated conditions.
-
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically very fast.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other small molecules using SEC.
-
-
Storage:
-
Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol is for assessing the in vitro efficacy of an ADC.[1]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
-
Incubation:
-
Incubate the plates for a period determined by the cell doubling time (typically 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Protocol 5: In Vivo Pre-targeted Tumor Imaging
This protocol describes a two-step pre-targeting approach for in vivo imaging of tumors.[2]
Materials:
-
Tumor-bearing animal model (e.g., mice)
-
TCO-conjugated antibody
-
Tetrazine-labeled imaging probe (e.g., fluorescent dye or radiolabel)
-
Sterile PBS
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the animal model via intravenous injection. The dose will depend on the specific antibody and target.[2]
-
-
Accumulation and Clearance Period:
-
Allow a sufficient period (typically 24-72 hours) for the antibody to accumulate at the target and for unbound antibody to clear from the bloodstream.[2]
-
-
Administration of Tetrazine Probe:
-
Administer the purified tetrazine-labeled imaging probe via intravenous injection.[2]
-
-
In Vivo Imaging:
-
At selected time points post-probe injection, perform imaging using the appropriate modality (e.g., fluorescence imaging or PET/SPECT).
-
-
Biodistribution Analysis (Optional):
-
At the end of the imaging study, euthanize the animals and collect tumors and major organs.
-
Measure the amount of imaging probe in each tissue to determine the biodistribution and tumor-to-background ratios.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Labeling Proteins with (R)-TCO-OH NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation, the precise and efficient labeling of proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools. Bioorthogonal chemistry, a set of reactions that can occur in complex biological systems without interfering with native biochemical processes, has provided a powerful toolkit for these applications.[1] Among the most prominent bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2][3] This "click chemistry" reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds without the need for a catalyst.[2][4]
This document provides detailed application notes and protocols for the labeling of proteins with (R)-TCO-OH through its N-hydroxysuccinimide (NHS) ester derivative. The this compound isomer is noted for its higher ring strain compared to the (S)-isomer, resulting in significantly faster reaction kinetics with tetrazines.[5] The protocol involves a two-stage process. First, the carboxylic acid of this compound is activated as an NHS ester. This amine-reactive compound is then conjugated to primary amines (e.g., the ε-amine of lysine (B10760008) residues) on the surface of the target protein, forming a stable amide bond.[2][3] The resulting TCO-labeled protein is then ready for a rapid and specific bioorthogonal reaction with any tetrazine-modified molecule of interest, such as a fluorescent dye, a small molecule drug, or another biomolecule.[2][4]
Principle of the Reaction
The labeling strategy is a two-step process:
-
Amine Modification: The NHS ester of this compound reacts with primary amine groups on the protein, typically the side chains of lysine residues and the N-terminus, in a nucleophilic acyl substitution. This reaction is most efficient at a slightly alkaline pH (7.2-8.5) where the primary amines are deprotonated and thus more nucleophilic.[1][3][6] A stable amide bond is formed, covalently attaching the TCO moiety to the protein.[1][3]
-
Bioorthogonal Ligation: The incorporated TCO group on the protein is now available for the inverse-electron-demand Diels-Alder (iEDDA) reaction. When a molecule functionalized with a tetrazine is introduced, a rapid and highly specific cycloaddition occurs, forming a stable covalent linkage.[4][7] This "click" reaction is exceptionally fast, allowing for efficient conjugation even at low concentrations of reactants.[8]
Visualization of the Labeling and Ligation Pathway
Caption: Chemical pathway for protein labeling and subsequent bioorthogonal ligation.
Quantitative Data Summary
The efficiency and kinetics of the labeling and ligation reactions are critical for successful bioconjugation. The following tables summarize key quantitative parameters.
Table 1: Reaction Parameters for TCO-NHS Ester Labeling of Proteins
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1 - 10 mg/mL | More dilute solutions may require a higher molar excess of the NHS ester.[1] |
| Molar Excess of TCO-NHS Ester | 5 to 50-fold | A 20-fold molar excess is a common starting point; the optimal ratio should be determined empirically for each protein.[1][3] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the protein for reaction.[1][4] |
| Reaction pH | 7.2 - 8.5 | Efficient reaction requires deprotonated primary amines, but hydrolysis of the NHS ester increases at higher pH.[1][3][9] |
| Reaction Temperature | Room Temperature or 4°C | Incubation on ice can reduce the rate of competing NHS-ester hydrolysis.[1] |
| Reaction Time | 30 - 60 minutes at RT; 2 hours on ice | Optimal time may vary depending on the protein and desired degree of labeling.[1][10] |
| Organic Solvent | < 10% of total volume | TCO-NHS ester is typically dissolved in DMSO or DMF; high concentrations can denature the protein.[1][3] |
Table 2: TCO-Tetrazine Ligation Characteristics
| Parameter | Value | Notes |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | Exceptionally fast, enabling rapid labeling at low concentrations.[8] |
| Conjugation Efficiency | > 99% | Under optimal conditions, the reaction proceeds to near completion.[8][10] |
| TCO Stability in Aqueous Buffer | Stable for weeks at 4°C | Allows for the storage of TCO-labeled proteins prior to ligation.[8] |
| Reaction Time | 30 - 120 minutes | Typically performed at room temperature or 4°C.[8] |
| pH Range | 6.0 - 9.0 | The click reaction is efficient across a broad physiological pH range.[8] |
Experimental Protocols
Protocol 1: Protein Preparation
It is critical to ensure the protein solution is free of any extraneous primary amines that would compete with the protein for reaction with the TCO-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting spin columns or dialysis equipment
Procedure:
-
If the protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer.[3][8]
-
Use a desalting spin column or dialysis to perform the buffer exchange according to the manufacturer's protocol.
-
Adjust the final protein concentration to 1-10 mg/mL in the amine-free reaction buffer.[1][6]
Protocol 2: Protein Labeling with this compound NHS Ester
This protocol describes the functionalization of a target protein with TCO groups.
Materials:
-
Prepared protein solution (from Protocol 1)
-
This compound NHS ester (or a PEGylated version like TCO-PEG-NHS ester for improved solubility)[3]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]
-
Desalting spin columns or dialysis equipment
Procedure:
-
Prepare TCO-NHS Ester Solution: Immediately before use, allow the vial of TCO-NHS ester to warm to room temperature to prevent moisture condensation.[11] Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3][8]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3] The optimal ratio may need to be determined empirically. Gently mix.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][10] Protect the reaction from light.
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[1][3] Incubate for 15 minutes on ice.[3][11]
-
Purification of TCO-Labeled Protein: Remove excess, unreacted TCO-NHS ester using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[3][10]
-
Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL), which is the average number of TCO molecules per protein. This can be quantified using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the TCO reagent contains a chromophore.[12][13]
-
Storage: The purified TCO-labeled protein can be stored at 4°C for several weeks until ready for use.[8][10]
Protocol 3: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule
This protocol outlines the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein (from Protocol 2)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, biotin, drug)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[4]
-
Ligation Reaction: Add a 1.5 to 3-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled protein.[3]
-
Incubation: Incubate the reaction for 30-120 minutes at room temperature or at 4°C.[8][10] The reaction is often complete within 60 minutes.
-
Analysis/Purification: The final conjugate is now ready for downstream applications. If necessary, any excess unreacted tetrazine-labeled molecule can be removed by size-exclusion chromatography or dialysis.
Experimental Workflow Visualization
Caption: Overall experimental workflow for protein labeling with this compound NHS ester.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines (e.g., Tris). | Exchange the antibody into an amine-free buffer like PBS.[3] |
| Insufficient molar excess of labeling reagent. | Increase the molar ratio of TCO-NHS ester to the protein.[3] | |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 7.5 and 8.5.[3] | |
| Hydrolysis of TCO-NHS ester. | Prepare the TCO-NHS ester solution immediately before use in anhydrous solvent.[9] Consider performing the reaction on ice.[1] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the organic solvent below 10% of the total reaction volume.[1][3] |
| Over-labeling of the protein. | Reduce the molar excess of the TCO-NHS ester.[3] | |
| Protein instability at reaction pH or temperature. | Optimize pH and consider performing the reaction at a lower temperature (4°C). | |
| No "Click" Reaction | Inactive TCO group. | TCO can isomerize to the less reactive cis-cyclooctene (CCO).[7][14] Ensure proper storage of TCO reagents and labeled proteins (-20°C, protected from light).[7] |
| Inactive tetrazine. | Ensure the tetrazine-labeled molecule has been stored correctly and is active. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. interchim.fr [interchim.fr]
- 11. furthlab.xyz [furthlab.xyz]
- 12. benchchem.com [benchchem.com]
- 13. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique | MDPI [mdpi.com]
- 14. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
Application Notes and Protocols for (R)-TCO-OH in the Synthesis of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the antigen-specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. The use of (R)-TCO-OH, a trans-cyclooctene (B1233481) derivative, in conjunction with tetrazine-modified antibodies, offers a state-of-the-art platform for ADC development. This approach utilizes the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry," which is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility.[1][2][3]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols, quantitative data, and visualizations to aid researchers in this field.
Core Principle: TCO-Tetrazine Bioorthogonal Ligation
The foundation of this methodology is the bioorthogonal reaction between a trans-cyclooctene (TCO) group and a 1,2,4,5-tetrazine.[2] This iEDDA cycloaddition is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2][3] The reaction is highly specific, as neither TCO nor tetrazine moieties react with naturally occurring functional groups in biological systems, ensuring that conjugation is targeted and avoids off-target modifications.[2][4] The reaction between a TCO derivative and a tetrazine proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[5][6]
Experimental Workflow Overview
The development of an ADC using the this compound linker system involves a multi-stage process, from the preparation of individual components to the characterization of the final conjugate. The overall workflow ensures a controlled and efficient synthesis, leading to a homogeneous ADC with a well-defined drug-to-antibody ratio (DAR).[1][2]
Quantitative Data
The performance of the TCO-tetrazine ligation is critical for the successful synthesis of ADCs. The following tables summarize key quantitative data related to reaction kinetics and typical outcomes of ADC synthesis.
Table 1: Second-Order Rate Constants of TCO-Tetrazine Ligations
The reaction rate between TCO derivatives and tetrazines is a key parameter, with faster kinetics enabling efficient conjugation at low concentrations.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | [7] |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | up to 30,000 | [3] |
| axial-5-hydroxy-trans-cyclooctene | Not specified | ~150,000 | [7] |
Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.
Table 2: Typical Parameters for ADC Synthesis and Characterization
This table provides a summary of typical conditions and expected outcomes for the synthesis and characterization of a TCO-based ADC.
| Parameter | Typical Value / Range | Method of Determination |
| Antibody Modification | ||
| Tetrazine-NHS Molar Excess | 5-10 equivalents | - |
| Degree of Labeling (DOL) | 2-8 tetrazines/antibody | UV-Vis Spectroscopy |
| ADC Conjugation | ||
| TCO-Linker-Payload Molar Excess | 1.5-3.0 equivalents | - |
| Reaction Time | 1-4 hours | - |
| Ligation Efficiency | > 95% | HPLC, Mass Spectrometry |
| Final ADC Characterization | ||
| Drug-to-Antibody Ratio (DAR) | 2-4 | HIC, RP-HPLC, UV-Vis, Mass Spectrometry |
| Purity | > 95% | SDS-PAGE, SEC |
| Aggregation | < 5% | SEC |
| In Vitro Efficacy | ||
| IC50 | Varies (nM to µM range) | Cell Viability Assays (e.g., MTT) |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of an ADC using this compound and a tetrazine-modified antibody.
Protocol 1: Modification of Antibody with Tetrazine-NHS Ester
This protocol describes the modification of primary amine groups (lysine residues) on the antibody with a tetrazine-NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Tetrazine-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 2-10 mg/mL.[4]
-
Tetrazine-NHS Stock Solution: Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.[2]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.[2]
-
Purification: Remove excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[2]
-
Characterization: Determine the degree of labeling (tetrazine molecules per antibody) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the tetrazine.[2]
Protocol 2: Conjugation of this compound to a Cytotoxic Payload
This protocol details the attachment of the this compound linker to a cytotoxic payload that contains a carboxylic acid group.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
Carbodiimide (B86325) activator (e.g., EDC)
-
Activating agent (e.g., NHS or Sulfo-NHS)
-
Anhydrous organic solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator and an activating agent in an anhydrous organic solvent.[2]
-
Conjugation: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.[2][7]
-
Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.[2][7]
-
Characterization: Confirm the structure and purity of the product by LC-MS and NMR.[7]
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol describes the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz) from Protocol 1
-
TCO-linker-payload from Protocol 2
-
Conjugation Buffer: PBS, pH 7.4
-
Purification system: Size Exclusion Chromatography (SEC)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[7]
-
Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.[2][7]
-
Incubation: Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically very fast.[2][7]
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC).[2][7]
-
Storage: Store the final purified ADC in a suitable formulation buffer at 4°C or frozen at -80°C for long-term storage.[2]
ADC Characterization
Thorough characterization is crucial to ensure the quality and consistency of the ADC.
Mechanism of Action of a TCO-based ADC
The therapeutic effect of an ADC is a multi-step process that relies on the targeted delivery of the cytotoxic payload to cancer cells.
-
Circulation & Targeting: The ADC circulates systemically, where the stable linker ensures the cytotoxic payload remains attached to the antibody. The monoclonal antibody component specifically binds to a target antigen expressed on the surface of cancer cells.[2]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[2]
-
Payload Release: Inside the cancer cell, the linker is cleaved, often within the lysosome, releasing the active cytotoxic payload.
-
Cytotoxic Action: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.
Conclusion
The use of this compound in combination with tetrazine-modified antibodies provides a robust and efficient platform for the development of next-generation antibody-drug conjugates.[2] The bioorthogonal nature of the iEDDA click reaction allows for precise control over the conjugation process, leading to the production of homogeneous ADCs with potentially improved therapeutic properties.[2] The protocols and data presented in these application notes offer a comprehensive guide for researchers and scientists looking to leverage the power of TCO-tetrazine ligation for the creation of highly effective and well-defined antibody-drug conjugates.
References
Application Notes & Protocols: Site-Specific Incorporation of (R)-TCO-OH into Peptides via Fmoc-Based Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific incorporation of bioorthogonal handles into peptides is a powerful strategy for developing advanced chemical biology tools, targeted therapeutics, and diagnostic agents. The (R)-trans-cyclooctenol ((R)-TCO-OH) moiety is a highly valuable bioorthogonal group due to its exceptional reactivity with tetrazine partners in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This "click-to-release" or ligation reaction is characterized by extremely fast kinetics, excellent biocompatibility, and the formation of a stable covalent bond, all proceeding under physiological conditions without the need for a toxic catalyst.[1][2]
These application notes provide a comprehensive protocol for the incorporation of the non-canonical amino acid, Fmoc-(R)-TCO-OH, into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the necessary reagents, recommended coupling conditions, and procedures for cleavage, purification, and subsequent bioorthogonal ligation.
Data Presentation
Quantitative parameters for the successful incorporation of Fmoc-(R)-TCO-OH are summarized below. Due to the steric bulk of the TCO moiety, optimized coupling conditions are recommended to ensure high incorporation efficiency.
Table 1: Recommended Coupling Conditions for Fmoc-(R)-TCO-OH
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Amino Acid Equivalents | 3 - 5 eq. | An excess ensures the reaction is driven to completion. |
| Coupling Reagent | HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Recommended for sterically hindered or difficult couplings to achieve high efficiency and minimize racemization.[3] |
| Reagent Equivalents | 3 - 4.9 eq. (relative to amino acid) | Near equimolar amounts relative to the amino acid are used. |
| Base | DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine | Use 2 equivalents of base for every equivalent of coupling reagent. Collidine is a weaker base and can sometimes reduce racemization.[3] |
| Solvent | DMF (N,N-Dimethylformamide), peptide synthesis grade | Ensure use of high-quality, amine-free DMF to prevent premature Fmoc deprotection.[4] |
| Coupling Time | 2 - 4 hours | Extended coupling time is recommended to overcome the steric hindrance of the TCO group. Reaction completion can be monitored with a Kaiser test.[5] |
| Temperature | Room Temperature | Standard condition for Fmoc-SPPS. |
Table 2: Standard TFA Cleavage & Deprotection Cocktail
| Reagent | Percentage (v/v) | Purpose |
|---|---|---|
| TFA (Trifluoroacetic acid) | 95% | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The TCO moiety is stable under these conditions. |
| TIS (Triisopropylsilane) | 2.5% | Cation scavenger, particularly for trityl (Trt) groups. |
| Water | 2.5% | Cation scavenger, particularly for tert-butyl (tBu) groups. |
Table 3: Example RP-HPLC Purification Gradient
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in Acetonitrile) |
|---|---|---|
| 0 | 95% | 5% |
| 5 | 95% | 5% |
| 35 | 55% | 45% |
| 40 | 5% | 95% |
| 45 | 5% | 95% |
| 50 | 95% | 5% |
Experimental Protocols
This section provides a step-by-step manual protocol for a single coupling cycle to incorporate Fmoc-(R)-TCO-OH.
Protocol 1: Solid-Phase Peptide Synthesis Cycle
1. Resin Preparation: a. Place the desired amount of peptide synthesis resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes at room temperature.[5] c. Drain the DMF.
2. N-terminal Fmoc Deprotection: a. Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the swelled resin. b. Agitate the mixture for 5-10 minutes at room temperature. c. Drain the solution. d. Repeat the 20% piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.[5] e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Fmoc-(R)-TCO-OH Coupling: a. Activation: In a separate vial, dissolve Fmoc-(R)-TCO-OH (3-5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in a minimal volume of DMF. Allow the mixture to pre-activate for 1-2 minutes.[4][5] b. Coupling: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the reaction mixture at room temperature for 2-4 hours. d. Monitoring (Optional): Perform a qualitative Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and the coupling time should be extended.[5] e. Once the reaction is complete, drain the coupling solution. f. Wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.
Protocol 2: Peptide Cleavage and Purification
1. Final Deprotection and Washing: a. Perform a final Fmoc deprotection as described in Protocol 1, Step 2. b. Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. c. Dry the resin thoroughly under a high vacuum for at least 1 hour.
2. Cleavage from Resin: a. Prepare the cleavage cocktail (Table 2) fresh in a fume hood. b. Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). c. Agitate the slurry at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate, which contains the crude peptide, into a clean centrifuge tube.
3. Peptide Precipitation and Isolation: a. Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether to the TFA filtrate. A white precipitate should form. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the pellet with fresh cold ether two more times to remove scavengers. d. After the final wash, allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether.
4. Purification: a. Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). b. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable gradient (see Table 3 for an example). c. Collect fractions corresponding to the desired product peak. d. Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF). e. Lyophilize the pure fractions to obtain the final TCO-containing peptide as a white, fluffy powder.
Visualizations
Workflow and Reaction Diagrams
Caption: Workflow for incorporating this compound via Fmoc-SPPS.
Caption: Bioorthogonal ligation of a TCO-peptide with a tetrazine probe.
References
- 1. Synthesis of Peptides Containing a Combination of Free and 2-trans-Cyclooctene Carbamate Protected Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Pretargeted Imaging using (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted imaging is a multi-step strategy designed to enhance the contrast and reduce the radiation dose to non-target tissues in molecular imaging. This approach decouples the targeting of a biomolecule (e.g., an antibody) from the delivery of the imaging agent (e.g., a radionuclide). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a strained trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of this strategy due to its exceptionally fast, bioorthogonal, and catalyst-free nature.[1][2][3]
(R)-TCO-OH is a specific, hydrophilic isomer of TCO that offers excellent stability in aqueous environments, making it a prime candidate for modifying biomolecules for in vivo applications.[4] This document provides detailed application notes and protocols for the use of this compound in pretargeted imaging studies, focusing on the conjugation to antibodies and subsequent in vivo imaging workflows.
Core Principles of TCO-Tetrazine Ligation
The pretargeted imaging strategy using TCO-tetrazine chemistry involves two key steps:
-
Pretargeting: A monoclonal antibody (mAb), conjugated with a TCO derivative like this compound, is administered. This mAb-TCO conjugate binds to the target antigen on the cell surface. Unbound conjugate is allowed to clear from circulation over a period of time.[5][6]
-
Imaging: A small, radiolabeled tetrazine molecule is administered. This tetrazine rapidly reacts ("clicks") with the TCO-functionalized antibody that has accumulated at the target site. The unbound radiolabeled tetrazine is quickly cleared from the body, leading to a high signal-to-noise ratio for imaging.[5][6]
The reaction between TCO and tetrazine is a [4+2] cycloaddition, which is highly efficient even at the low concentrations found in vivo.[3][4]
Data Presentation
Table 1: In Vivo Performance of TCO-Based Pretargeted Imaging
| Antibody (Target) | TCO Derivative | Radiolabeled Tetrazine | Animal Model (Cancer Cell Line) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Pretargeting Interval | Reference |
| CC49 (TAG72) | TCO | [¹¹¹In]In-DOTA-tetrazine | Mice (LS174T) | 4.2 | 13.1 | 24 h | [1][7] |
| Anti-A33 (A33) | TCO | [⁶⁴Cu]Cu-NOTA-tetrazine | Mice (SW1222) | ~4.1 | Not Reported | 24 h | [1][8] |
| 5B1 (CA19.9) | TCO | Al[¹⁸F]NOTA-tetrazine | Mice (BxPC3) | up to 6.4 | Not Reported | Not Specified | [9] |
| cmAb U36 (CD44v6) | TCO | [⁸⁹Zr]Zr-DFO-PEG5-Tz | Mice (VU-SCC-OE) | 1.5 ± 0.2 | Comparable to targeted | 24 and 48 h | [5][6] |
| DZ-Lys-TCO | TCO | [⁶⁸Ga]Ga-DOTA-H-Tz | Mice (HeLa and U87MG) | 3.24 ± 0.95 | 8.30 ± 3.39 | 48 h | [10] |
| CC49 (TAG72) | TCO | [¹⁷⁷Lu]Lu-DOTA-tetrazine | Mice (LS174T) | 7.5 ± 1.5 | 254 | 30 h (with clearing agent) | [11] |
| 7C2 | TCO | [¹¹¹In]In-DOTA-Tz | Mice (KPL-4) | ~10 (antibody) | Not Reported | 24 h | [12] |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Reaction Kinetics and Stability of TCO Derivatives
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| This compound | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water | [4] |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C | [13] |
| s-TCO (conformationally strained) | Not Specified | > 1.0 x 10⁶ | Not Specified | [3] |
| d-TCO (syn-diastereomer) | Not Specified | ~3.66 x 10⁵ | Not Specified | [3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to a monoclonal antibody via the formation of an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) or a similar NHS ester activation reagent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like BSA. If necessary, perform a buffer exchange into PBS. Adjust the antibody concentration to 2-5 mg/mL.
-
Activation of this compound:
-
In a separate microcentrifuge tube, dissolve this compound and TSTU (in a 1:1.2 molar ratio) in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2-3 molar equivalents relative to this compound).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the activated TCO-NHS ester solution to the antibody solution.
-
Gently mix and incubate for 60-120 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-Antibody Conjugate:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.[5]
-
Protocol 2: In Vivo Pretargeted Imaging in a Xenograft Mouse Model
This protocol outlines a general procedure for a pretargeted imaging study in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
TCO-modified antibody (from Protocol 1)
-
Radiolabeled tetrazine (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga, ⁸⁹Zr, or ¹¹¹In labeled)
-
Sterile saline or PBS for injection
-
PET/CT or SPECT/CT scanner
Procedure:
-
Administration of TCO-Antibody:
-
Administer a defined dose of the TCO-antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.[1]
-
-
Pretargeting Interval:
-
Allow the TCO-antibody to accumulate at the tumor and for the unbound antibody to clear from circulation. This interval is typically 24 to 72 hours, depending on the antibody's pharmacokinetics.[10]
-
-
Administration of Radiolabeled Tetrazine:
-
Inject a defined dose of the radiolabeled tetrazine via the tail vein. The molar ratio of tetrazine to the injected antibody should be optimized.
-
-
Imaging:
-
Perform dynamic or static PET/CT or SPECT/CT imaging at various time points post-injection of the radiolabeled tetrazine (e.g., 1, 3, 24, and 48 hours).
-
-
Biodistribution Analysis (Optional but Recommended):
-
At the final imaging time point, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 8. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-TCO-OH Functionalization of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of (R)-TCO-OH ((R)-(E)-cyclooct-4-en-1-ol), a key reagent in bioorthogonal chemistry, for the functionalization of biomolecules. This compound is a strained trans-cyclooctene (B1233481) derivative that enables precise and efficient bioconjugation through its rapid and specific reaction with tetrazines.[1][2]
Core Principles: The TCO-Tetrazine Ligation
The primary application of this compound is its reaction with a tetrazine (Tz) derivative in what is known as the TCO-tetrazine ligation.[1] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] The high ring strain of the trans-cyclooctene and the electron-deficient nature of the tetrazine drive the reaction forward with exceptional speed, often without the need for a catalyst.[3] The process is irreversible and forms a stable dihydropyridazine (B8628806) product with the release of nitrogen gas.[3]
Key characteristics of this reaction include:
-
Exceptional Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than other click chemistry reactions.[1][3] This allows for effective labeling at very low concentrations, which is crucial for in vivo applications.[1]
-
Bioorthogonality: TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems.[1][3]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and room temperature) without the need for toxic catalysts like copper.[1][3]
-
Irreversibility: The formation of a stable covalent bond and the release of nitrogen gas as the only byproduct make the reaction irreversible.[1][3]
Quantitative Data
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the reaction conditions.
Table 1: Physicochemical and Reactive Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol [2] |
| Appearance | Liquid[2] |
| Solubility | Soluble in DMSO[2] |
| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture.[2][4] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| This compound and 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵ | Acetonitrile/Water[3] |
| (E)-cyclooct-4-enol and H-Tetrazine | ~1.3 x 10⁵ | Acetonitrile/Water[3] |
| TCO and H-Tetrazine | ~2 x 10³ | Acetonitrile[3] |
| TCO and 3,6-diphenyl-s-tetrazine | ~1 x 10³ | Organic Solvent[3] |
| TCO-conjugated antibody and indium-labeled tetrazine | (13 ± 0.08) × 10³ | PBS at 37°C[2] |
Note: Rate constants can vary significantly based on the specific tetrazine derivative used. Electron-withdrawing groups on the tetrazine can increase the reaction rate.[3]
Table 3: Stability of this compound Conjugates
| Condition | Half-life (t₁/₂) | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[3] |
| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles.[3] |
| Serum/Plasma | > 12 hours | Stability is sufficient for many in vivo applications.[3] |
| TCO-conjugated antibody in vivo | 75% remained reactive after 24 hours | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) isomer.[2] |
Applications and Experimental Protocols
This compound is a versatile tool for the covalent linking of molecules. After its attachment to a biomolecule of interest, it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye, a drug payload, or another protein.[1]
General Protein Labeling
This protocol describes the labeling of a protein with a TCO-NHS ester, followed by conjugation to a tetrazine-functionalized molecule.
Protocol 1: Protein Labeling with TCO-NHS Ester and Tetrazine Ligation
Materials:
-
Protein of interest
-
TCO-NHS ester (e.g., TCO-PEG-NHS ester)
-
Tetrazine derivative (e.g., Tz-Fluorophore)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin columns
Methodology:
Part A: TCO Functionalization
-
Preparation: Ensure the protein solution is in an amine-free buffer (like PBS).[1] The protein concentration should ideally be 1-5 mg/mL.[1][5]
-
Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5]
-
Purification: Remove unreacted TCO-NHS ester using a desalting spin column.[1][5]
Part B: Tetrazine Ligation
-
Reaction Setup: To the purified TCO-labeled protein solution, add a 1.5 to 5-fold molar excess of the tetrazine derivative.[1][4]
-
Incubation: Incubate for 30-60 minutes at room temperature.[1] For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[3]
-
Purification: Remove the unreacted tetrazine derivative using a desalting spin column (e.g., PD-10).[3]
Caption: General workflow for biomolecule functionalization.[1]
Live-Cell Imaging
The bioorthogonality and fast kinetics of the TCO-tetrazine reaction are ideal for imaging dynamic processes in living cells.[1] A common strategy involves a two-step, pre-targeting approach to improve the signal-to-noise ratio.[3]
Protocol 2: Pre-targeted Live-Cell Imaging
Materials:
-
Live cells
-
TCO-labeling reagent (e.g., an antibody or ligand functionalized with TCO)
-
Cell-impermeable tetrazine-fluorophore
-
Cell culture medium
-
Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)
-
Imaging plates or coverslips
Methodology:
-
Pre-targeting Step (TCO Installation):
-
Ligation Step (Tetrazine Reaction):
-
Imaging:
-
Add fresh medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.[3]
-
Caption: A two-step workflow for pre-targeted live-cell imaging.[3]
Proteolysis-Targeting Chimeras (PROTACs)
This compound serves as a linker for constructing PROTACs, which are molecules that induce the degradation of a target protein.[1][2] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1][6] This modular approach accelerates the generation of PROTAC libraries for linker optimization.[6]
Protocol 3: Modular PROTAC Synthesis via Click Chemistry
This protocol outlines the final "click" reaction step to form a PROTAC.
Materials:
-
TCO-functionalized molecule (e.g., POI ligand-linker-TCO)
-
Tetrazine-functionalized molecule (e.g., Tetrazine-E3 ligase ligand)
-
Anhydrous reaction solvent (e.g., DMSO, DMF)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Methodology:
-
Reactant Preparation: Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the anhydrous reaction solvent.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.[2]
-
Monitoring: Monitor the progress of the reaction by LC-MS.[2]
-
Purification: Upon completion, purify the crude product using preparative HPLC.[2]
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.[2]
Caption: Modular PROTAC synthesis via click chemistry.[6]
Antibody-Drug Conjugates (ADCs)
The TCO-tetrazine ligation is also employed in the development of ADCs. This bioorthogonal reaction allows for precise control over the conjugation process, leading to the production of homogeneous ADCs with potentially improved therapeutic properties.[7]
Protocol 4: ADC Conjugation via iEDDA Click Chemistry
This protocol details the conjugation of a TCO-linker-payload to a tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (mAb-Tz)
-
TCO-linker-payload
-
Conjugation Buffer: PBS, pH 7.4
-
DMSO
-
Purification system (e.g., Size Exclusion Chromatography)
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-payload in DMSO.[7]
-
Conjugation: Add a slight molar excess of the TCO-linker-payload to the tetrazine-modified antibody in the conjugation buffer.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Purify the ADC from unreacted payload and other small molecules using a suitable method like Size Exclusion Chromatography.
Conclusion
This compound and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[1] The combination of a stable handle for derivatization with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[1] The applications of this compound continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1]
References
Application Notes and Protocols for (R)-TCO-OH and Tetrazine Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for the bioorthogonal reaction between (R)-TCO-OH (a trans-cyclooctene) and tetrazine derivatives. This inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of "click chemistry," valued for its exceptional speed, high specificity, and biocompatibility, making it a powerful tool in chemical biology, drug development, and molecular imaging.[1][2][3]
Core Principles of the TCO-Tetrazine Ligation
The reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a [4+2] cycloaddition.[1] The high ring strain of the TCO moiety and the electron-deficient nature of the tetrazine drive the reaction forward with remarkable velocity, often without the need for a catalyst.[1] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1][2] This two-step mechanism renders the reaction irreversible, ensuring the formation of a stable covalent bond.[1][2]
This compound is a specific chiral isomer of TCO that includes a hydroxyl group, enhancing its hydrophilicity and improving its solubility and performance in aqueous biological systems.[1] The key features of this ligation are:
-
Extraordinary Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][3][4] This allows for efficient labeling at very low, physiologically relevant concentrations.[3][5][6]
-
High Specificity: TCOs and tetrazines are mutually reactive and generally do not cross-react with native biological functional groups, ensuring the reaction occurs only between the intended partners.[1][6]
-
Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for toxic catalysts like copper.[1][5][6][7]
Reaction Mechanism
The underlying mechanism of the TCO-tetrazine ligation is an inverse-electron-demand Diels-Alder reaction.
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.[2]
Quantitative Data: Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are influenced by the specific structures of the reactants and the reaction conditions. The this compound (axial) isomer generally exhibits faster reaction kinetics than the (S)-TCO-OH (equatorial) isomer.[8]
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified | [8] |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 273,000 | PBS, 37°C | [9] |
| TCO derivative | 3,6-di-(2-pyridyl)-s-tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C | [8] |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | 9:1 MeOH:water | [9] |
| s-TCO | 3,6-di-(2-pyridyl)-tetrazine | 22,000 | MeOH, 25°C | [9] |
| s-TCO derivative | Tetrazine derivative | 2,800,000 | PBS, 37°C | [9] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes the conjugation of two proteins using TCO-tetrazine ligation.[4]
Materials:
-
Protein A and Protein B (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)[5]
-
TCO-PEG-NHS ester and Methyl-tetrazine-PEG-NHS ester (10 mM in anhydrous DMSO)[8]
-
1 M Sodium Bicarbonate (NaHCO₃)[8]
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)[8]
-
Spin desalting columns[8]
Procedure:
-
Protein A Activation (TCO):
-
Protein B Activation (Tetrazine):
-
Ligation Reaction:
-
Combine the TCO-activated Protein A with the tetrazine-activated Protein B in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[8]
-
Incubate the mixture for 30-120 minutes at room temperature with gentle rotation.[8] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[8]
-
Workflow for Protein-Protein Conjugation:
Caption: General workflow for protein-protein conjugation.
Protocol 2: Live-Cell Imaging with Pre-targeting
This protocol outlines a two-step labeling strategy for live-cell imaging.
Materials:
-
This compound labeling reagent (e.g., an antibody or ligand functionalized with TCO)[1]
-
Tetrazine-fluorophore (cell-impermeable)[1]
-
Cell culture medium (e.g., DMEM)[1]
-
Wash buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)[1]
Procedure:
-
Pre-targeting Step (TCO Installation):
-
Ligation Step (Tetrazine Reaction):
-
Add the tetrazine-fluorophore to the cells in fresh culture medium at a suitable concentration (typically low micromolar range).
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with wash buffer to remove excess tetrazine-fluorophore.
-
Image the cells using fluorescence microscopy.
-
Workflow for Live-Cell Imaging:
Caption: Workflow for pre-targeted live-cell imaging.
Protocol 3: Monitoring Reaction by UV-Vis Spectrophotometry
The progress of the TCO-tetrazine reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[4][8]
Materials:
-
This compound derivative and Tetrazine derivative[2]
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)[2]
-
Anhydrous DMSO or DMF for stock solutions[2]
-
UV-Vis spectrophotometer with temperature control[2]
-
Quartz cuvette[2]
Procedure:
-
Prepare Stock Solutions: Prepare accurate stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO or DMF (typically 1-10 mM).[2]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and scan the absorbance from 400-600 nm to determine its λmax.[2]
-
Kinetic Measurement:
-
Data Analysis:
Applications in Drug Development
The TCO-tetrazine ligation is a versatile tool in drug development with numerous applications:
-
Antibody-Drug Conjugates (ADCs): This chemistry enables the precise, site-specific conjugation of cytotoxic drugs to antibodies, resulting in more homogeneous ADCs with improved therapeutic windows.[2][3][10]
-
Pre-targeted Drug Delivery: A two-step approach where a TCO-modified antibody is administered first to accumulate at a target site, followed by a smaller, rapidly clearing tetrazine-linked drug.[3][5] This strategy minimizes systemic toxicity.[5][10]
-
"Click-to-Release" Chemistry: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent at a specific location, providing spatiotemporal control over drug activation.[2][3][10][11]
-
PROTACs: This ligation is used to construct Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[2][5]
Logical Relationship of Applications:
Caption: Applications of TCO-Tetrazine ligation in drug development.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for (R)-TCO-OH in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, or (R)-(E)-cyclooct-4-en-1-ol, is a pivotal tool in the field of bioorthogonal chemistry, enabling the development of sophisticated fluorescent probes for a variety of biological applications.[1] As a derivative of trans-cyclooctene (B1233481) (TCO), its significance lies in the highly strained trans-double bond within the eight-membered ring. This strain is the driving force for its exceptionally rapid and specific reaction with tetrazine (Tz) derivatives via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is notable for being catalyst-free, proceeding efficiently under physiological conditions, and exhibiting high selectivity, making it ideal for use in complex biological systems, including live cells and in vivo models.[1][4]
The "(R)" designation refers to the molecule's specific stereochemistry, which places the hydroxyl group in an axial position, a conformation that enhances its reaction speed.[5] The hydroxyl (-OH) group not only provides a convenient point for attaching this compound to biomolecules but also increases its hydrophilicity, improving solubility and minimizing non-specific interactions in aqueous environments.[2][6] These properties make this compound an invaluable reagent for applications ranging from live-cell imaging and bioconjugation to the construction of advanced therapeutic agents like PROTACs (Proteolysis-Targeting Chimeras).[1][3][7]
Application Notes
Principle of TCO-Tetrazine Ligation
The utility of this compound is centered on its reaction with a tetrazine partner, one of the fastest bioorthogonal reactions known.[1][4] The mechanism is an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[2]
-
Reaction: The electron-rich strained alkene (dienophile) of the TCO ring reacts rapidly with the electron-poor diene of the tetrazine ring.
-
Irreversibility: This cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂). This irreversible step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) conjugate.[1][2]
-
Bioorthogonality: TCO and tetrazine groups are highly selective for each other and do not interact with native functional groups found in cells, ensuring that labeling is precise and targeted.[1][2]
-
Biocompatibility: The reaction occurs efficiently at neutral pH, ambient temperature, and in aqueous media without the need for cytotoxic catalysts like copper, making it perfectly suited for live-cell studies.[2][4]
Key Applications in Fluorescent Probe Development
-
Live-Cell Imaging: The TCO-tetrazine ligation is ideal for real-time visualization of biological processes. A common strategy is "pre-targeting," where a TCO-modified molecule (e.g., an antibody) is first administered to bind to a cellular target. Subsequently, a smaller, fast-clearing tetrazine-fluorophore is added, which rapidly "clicks" onto the TCO tag, minimizing background fluorescence from unbound probes.[2][6]
-
Fluorogenic Probes: Many tetrazine-fluorophore conjugates are designed to be "fluorogenic," meaning their fluorescence is quenched in the native state and is dramatically enhanced upon reaction with a TCO.[8] This property is highly advantageous for imaging as it increases the signal-to-noise ratio and can eliminate the need for washing steps to remove excess probes.[8]
-
Bioconjugation and Antibody-Drug Conjugates (ADCs): The hydroxyl group on this compound provides a versatile handle for conjugation to proteins, drugs, or other molecules of interest.[1] This modular approach simplifies the creation of complex bioconjugates, such as ADCs, where a TCO-labeled antibody can be precisely linked to a tetrazine-modified drug payload.[4]
-
PROTAC Development: this compound serves as a valuable linker in the synthesis of PROTACs. The efficient click reaction allows for the robust connection of a target-binding molecule and an E3 ligase-binding molecule, facilitating targeted protein degradation.[3][7]
Quantitative Data
The performance of a bioorthogonal reaction is defined by its second-order rate constant (k₂). The TCO-tetrazine ligation is among the fastest available, though the rate is influenced by the specific structure of both reactants.[9] The axial conformation of this compound is experimentally shown to be more reactive than the equatorial (S)-TCO-OH isomer.[5]
| TCO Derivative | Typical Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~7.0 x 10⁴ | High reactivity due to axial conformation; good balance of speed and stability.[10] |
| (S)-TCO-OH (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~1.7 x 10⁴ | Lower reactivity compared to the axial isomer due to reduced ring strain.[5] |
| s-TCO (d-fused) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ | Extremely fast kinetics, but can exhibit lower stability, particularly in the presence of thiols.[9][10] |
| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 x 10³ | Good stability but significantly slower kinetics compared to more strained derivatives.[10] |
Note: Reaction rates are highly dependent on the specific tetrazine structure, solvent, and temperature. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: General Labeling of a TCO-Protein with a Tetrazine-Fluorophore
This protocol describes a general method for conjugating a protein previously modified with a TCO moiety to a fluorescent probe containing a tetrazine group.
Materials:
-
TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines like Tris.
-
Tetrazine-fluorophore, dissolved in a compatible organic solvent (e.g., DMSO or DMF).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) for purification.
Methodology:
-
Preparation:
-
Prepare a solution of the TCO-functionalized protein at a concentration of 1-5 mg/mL in PBS.
-
Prepare a stock solution of the Tetrazine-fluorophore in DMSO (e.g., 1-10 mM).
-
-
Ligation Reaction:
-
To the TCO-protein solution, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution.[2]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) remains below 5% (v/v) to prevent protein denaturation.[2]
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[2]
-
Reaction progress can often be monitored visually by the disappearance of the tetrazine's characteristic color or by analyzing aliquots via SDS-PAGE.[11]
-
-
Purification:
-
Equilibrate an SEC column (e.g., PD-10) with PBS according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the labeled protein from unreacted Tetrazine-fluorophore.[2]
-
Elute the protein with PBS and collect the fractions. The labeled protein conjugate is typically in the first colored fractions to elute.
-
-
Characterization:
-
Confirm successful conjugation using UV-Vis spectroscopy. Measure the absorbance at the protein's maximum (e.g., 280 nm) and the fluorophore's maximum (e.g., 650 nm for Cy5).[2]
-
The Degree of Labeling (DOL) can be calculated from these absorbance values using the Beer-Lambert law.
-
Further analysis can be performed using SDS-PAGE (observing a fluorescent band at the protein's molecular weight) or mass spectrometry.[2]
-
Protocol 2: Pre-targeted Live-Cell Surface Labeling and Imaging
This protocol outlines a two-step method for labeling a specific cell-surface protein on live cells for fluorescence microscopy.
Materials:
-
Adherent cells cultured in a glass-bottom imaging dish.
-
TCO-functionalized antibody (or other targeting ligand) specific to a cell-surface antigen.
-
Cell-impermeable Tetrazine-fluorophore.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Wash/Imaging buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).
-
Optional: Nuclear stain (e.g., Hoechst 33342).
Methodology:
-
Pre-targeting Step (TCO Installation):
-
Ligation and Labeling Step:
-
Prepare a solution of the Tetrazine-fluorophore in fresh culture medium at a final concentration of 1-10 µM.[6]
-
Add the Tetrazine-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[2][6] The short incubation time is usually sufficient due to the rapid reaction kinetics.
-
-
Final Wash and Imaging:
-
Wash the cells three times with warm wash buffer to remove any unreacted Tetrazine-fluorophore.[2][6]
-
(Optional) If co-staining is desired, incubate with a nuclear stain like Hoechst according to the manufacturer's protocol.
-
Add fresh imaging buffer or culture medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for the chosen fluorophore(s).[6]
-
Advantages of the this compound System
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of (R)-TCO-OH into peptides via solid-phase peptide synthesis (SPPS). The protocols detailed below address the primary challenge of the acid sensitivity of the trans-cyclooctene (B1233481) (TCO) moiety, offering strategies for its successful integration while maintaining peptide integrity.
Introduction
This compound is a valuable chemical tool for bioorthogonal chemistry, enabling rapid and specific ligation with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] This "click chemistry" is exceptionally fast and biocompatible, making it ideal for applications in drug delivery, in vivo imaging, and the development of PROTACs.[1][3][4] However, the strained double bond of the TCO group is susceptible to degradation under the strong acidic conditions typically used for peptide cleavage from the solid support in standard Fmoc-SPPS protocols.[5][6]
This document outlines two primary strategies to overcome this limitation:
-
Orthogonal Protection Strategy: Utilizing an amino acid with a side-chain protecting group that can be removed under conditions orthogonal to both the Fmoc deprotection (base-labile) and the final cleavage from the resin. This allows for the on-resin conjugation of this compound to a specific site on the peptide.
-
Post-Synthetic On-Resin Modification: Synthesizing the full peptide chain and subsequently modifying a deprotected amino acid side chain with an activated form of this compound while the peptide is still attached to the solid support.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of TCO-modified peptides using the orthogonal protection strategy.
| Peptide Sequence | Synthesis Strategy | Coupling Efficiency (%) | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-LYRAK(TCO)-NH2 | Orthogonal (Alloc) | >99 | ~85 | ~30 | [7][8] |
| TCO-PEG4-c(RGDfK) | On-resin conjugation | Not Reported | >90 | ~25 | [9] |
| Model Hexapeptide | Azide Masking | Not Reported | >95 | Low | [6][10] |
Experimental Protocols
Protocol 1: Orthogonal Protection Strategy using Fmoc-Lys(Alloc)-OH
This protocol describes the incorporation of this compound onto a lysine (B10760008) side chain using the allyloxycarbonyl (Alloc) protecting group, which is orthogonal to the Fmoc and tBu protecting groups.[2][11] The Alloc group is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage but can be selectively removed using a palladium catalyst.[1][12]
Materials:
-
Fmoc-Lys(Alloc)-OH
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF
-
This compound
-
NHS, DCC (or pre-activated TCO-NHS ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane)
-
DCM, DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the peptide chain, incorporating Fmoc-Lys(Alloc)-OH at the desired position.[13]
-
Ensure the N-terminal Fmoc group of the final amino acid is removed.
-
-
On-Resin Alloc Deprotection:
-
Wash the resin thoroughly with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and Phenylsilane (20 eq.) in DCM.[2]
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours at room temperature.[2]
-
Repeat the deprotection step once more.[2]
-
Wash the resin extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (B1195824) in DMF to remove residual palladium, followed by thorough DMF and DCM washes.[14]
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq.) and N-hydroxysuccinimide (NHS) (3 eq.) in DCM.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (3 eq.) and stir at room temperature for 4 hours to form the TCO-NHS ester.
-
Alternatively, use a commercially available pre-activated TCO-NHS ester.
-
-
On-Resin TCO Conjugation:
-
Wash the deprotected peptide-resin with DMF.
-
Add the activated TCO-NHS ester solution and DIPEA (6 eq.) to the resin.
-
Agitate the mixture for 4 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (should be negative).
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM, and dry under vacuum.
-
Use a highly acid-labile resin like 2-chlorotrityl chloride resin to allow for cleavage under milder acidic conditions if standard TFA is too harsh for the TCO group.[15][16]
-
Alternatively, for Rink Amide resin, use a cleavage cocktail with scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.[17]
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the TCO-labeled peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Post-Synthetic On-Resin Modification
This protocol describes the synthesis of the peptide chain first, followed by the selective deprotection of a lysine side chain and subsequent conjugation with an activated this compound derivative.
Materials:
-
Fmoc-Lys(Mmt)-OH or Fmoc-Lys(ivDde)-OH
-
Rink Amide resin
-
Standard Fmoc-protected amino acids
-
Coupling reagents and base
-
20% Piperidine in DMF
-
For Mmt removal: 1% TFA in DCM
-
For ivDde removal: 2% Hydrazine (B178648) in DMF
-
(R)-TCO-NHS ester
-
Cleavage cocktail
Procedure:
-
Peptide Synthesis:
-
Perform standard Fmoc-SPPS to synthesize the peptide on Rink Amide resin, incorporating an orthogonally protected lysine residue (e.g., Fmoc-Lys(Mmt)-OH or Fmoc-Lys(ivDde)-OH) at the desired modification site.
-
-
Selective Side-Chain Deprotection:
-
For Mmt: Wash the resin with DCM. Treat the resin with 1% TFA in DCM (10 x 2 minutes) until the yellow color of the Mmt cation is no longer observed. Neutralize with 10% DIPEA in DMF.
-
For ivDde: Wash the resin with DMF. Treat the resin with 2% hydrazine in DMF (10 x 3 minutes).
-
-
On-Resin TCO Conjugation:
-
Wash the resin thoroughly with DMF.
-
Dissolve (R)-TCO-NHS ester (3 eq.) and DIPEA (6 eq.) in DMF and add to the resin.
-
Agitate for 4 hours at room temperature.
-
Monitor reaction completion with a Kaiser test.
-
-
Cleavage, Deprotection, Purification, and Analysis:
-
Follow steps 5 and 6 from Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for SPPS with this compound via an orthogonal protection strategy.
Caption: Workflow for post-synthetic on-resin modification to introduce this compound.
Caption: Bioorthogonal TCO-tetrazine ligation reaction.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ejbiotechnology.info [ejbiotechnology.info]
- 5. benchchem.com [benchchem.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Site-Specific Protein Modification Using (R)-TCO-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-TCO-OH, also known as (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry, enabling precise and efficient site-specific modification of proteins and other biomolecules.[1] Its significance is rooted in the highly strained trans-cyclooctene (B1233481) (TCO) moiety, which participates in an exceptionally rapid and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine (Tz) derivatives.[1][2][3] This "click chemistry" reaction proceeds under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems, including live cells and in vivo models.[3][4]
The "(R)" designation specifies the axial stereochemistry of the hydroxyl group, which has been shown to exhibit significantly faster reaction kinetics compared to its equatorial counterpart, (S)-TCO-OH, due to increased ring strain.[5] The hydroxyl group provides a convenient handle for conjugating this compound to molecules of interest, such as proteins, antibodies, small molecule drugs, or imaging agents.[1]
These application notes provide a comprehensive guide to the use of this compound in various research and drug development contexts, including detailed protocols, quantitative data, and workflow visualizations.
Core Principles: The TCO-Tetrazine Ligation
The primary utility of this compound lies in its reaction with tetrazines, known as the TCO-tetrazine ligation. This reaction is a form of [4+2] cycloaddition where the electron-rich TCO (dienophile) reacts with an electron-poor tetrazine (diene).[2][6] The reaction is driven by the release of high ring strain in the TCO molecule and is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[2][7] This process is irreversible and forms a strong covalent bond.[2]
Key characteristics of this ligation include:
-
Exceptional Speed: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[2][7] This allows for efficient labeling even at low reactant concentrations.[1]
-
High Specificity and Bioorthogonality: TCO and tetrazine groups are mutually reactive and do not cross-react with native functional groups found in biological systems, ensuring that the modification is highly specific to the intended targets.[2][4]
-
Biocompatibility: The reaction proceeds readily in aqueous buffers and under physiological conditions (pH 6-9, room temperature or 37°C) without the need for cytotoxic catalysts.[8]
Quantitative Data
The efficiency and kinetics of the TCO-tetrazine ligation are critical for experimental design. The following tables summarize key quantitative data for TCO derivatives.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) | Conditions |
| TCO-conjugated antibody | Indium-labeled tetrazine | (13 ± 0.08) × 10³ M⁻¹s⁻¹ | PBS, 37°C |
| Axial 5-hydroxy-TCO | 3,6-di(2-pyridyl)-s-tetrazine derivative | 273,000 M⁻¹s⁻¹ | PBS, 37°C |
| General TCO | General Tetrazine | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 2,000 M⁻¹s⁻¹ | 9:1 MeOH:water |
Data compiled from multiple sources. The exact rate depends on the specific structures of the TCO and tetrazine, as well as reaction conditions.[7][8][9]
Table 2: Stability and Reactivity of TCO Conjugates
| Parameter | Value | Notes |
| In vivo reactivity of TCO-antibody | ~75% remained reactive after 24 hours | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form.[7] |
| In vivo half-life of s-TCO-mAb | 0.67 days | Stability can be influenced by factors like thiol presence.[7] |
| Reactivity of this compound vs. (S)-TCO-OH | (R)-isomer is up to 4 times more reactive | The axial conformation of the (R)-isomer has higher ring strain, accelerating the reaction.[5][7] |
Visualizations
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between this compound and a tetrazine derivative.
Caption: Step-by-step experimental workflow for bioconjugation using a TCO-NHS ester and a tetrazine-functionalized probe.
Caption: The catalytic cycle of a PROTAC, which can be synthesized using this compound linkers to induce targeted protein degradation.[7][10][11]
Experimental Protocols
Protocol 1: General Labeling of a Protein with a TCO-NHS Ester
This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0).
-
TCO-PEG-NHS ester (e.g., 10 mM stock in anhydrous DMSO).[5]
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[12]
-
Spin desalting columns or dialysis equipment for purification.[12]
Methodology:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.[1][12]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.[1][12] For example, for 1 nmol of protein, add 10-20 nmol of the TCO reagent.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[5][12]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature to quench any unreacted NHS ester.[12]
-
Purification: Remove the excess, unreacted TCO reagent and quenching buffer by passing the solution through a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).[12]
-
Characterization (Optional): Confirm successful labeling and determine the degree of labeling (DOL) using techniques like mass spectrometry (MALDI-TOF or ESI-MS) or SDS-PAGE analysis (if the TCO reagent contains a fluorescent tag).[1]
-
Ligation with Tetrazine: The purified TCO-labeled protein is now ready for the ligation reaction. Add the tetrazine-functionalized molecule of interest (e.g., tetrazine-fluorophore) at a 1.05- to 1.5-fold molar excess over the TCO-protein.[12] Incubate for 30-60 minutes at room temperature.[12] The reaction progress can be monitored by the disappearance of the tetrazine's color or by SDS-PAGE/mass spectrometry.[1]
Protocol 2: Live-Cell Surface Labeling
This protocol outlines a pretargeting strategy for labeling cell surface proteins.
Materials:
-
Cells expressing the target surface protein.
-
TCO-labeling reagent (e.g., an antibody-TCO conjugate).
-
Tetrazine-fluorophore conjugate (5-10 µM in cell culture medium).
-
Cell culture medium.
-
Wash buffer (e.g., PBS with Ca²⁺/Mg²⁺).[2]
Methodology:
-
Pre-targeting (TCO Installation): Incubate the cells with the TCO-labeling reagent (e.g., 10 µg/mL of a TCO-antibody) in cell culture medium for 1 hour at 37°C.[2] This allows the TCO moiety to bind to the target protein on the cell surface.
-
Washing: Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-reagent.[2][4]
-
Ligation (Tetrazine Reaction): Add the tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[2]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[2][4]
-
Final Wash: Wash the cells three times with wash buffer to remove excess tetrazine-fluorophore.
-
Imaging: The cells are now ready for visualization by fluorescence microscopy.
Protocol 3: Western Blot Analysis for PROTAC-Induced Protein Degradation
This protocol is for assessing the efficacy of a PROTAC synthesized using an this compound linker.
Materials:
-
Cultured cells expressing the protein of interest (POI).
-
This compound-based PROTAC.
-
Vehicle control (e.g., DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary antibody against the POI.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (and a vehicle-only control) for a specified time (e.g., 18-24 hours).[11]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane (e.g., with TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[11] Analyze the band intensities to quantify the reduction in the POI levels.
Applications in Research and Drug Development
The unique properties of the this compound linker and its ligation chemistry have led to its adoption in numerous advanced applications:
-
Antibody-Drug Conjugates (ADCs): In targeted drug delivery, this compound is used in pretargeting strategies. A TCO-labeled antibody is administered first to accumulate at a target site (e.g., a tumor). After clearance from circulation, a tetrazine-linked drug is given, which rapidly localizes to the target, minimizing systemic toxicity.[1]
-
PROTACs: this compound serves as an efficient linker for constructing Proteolysis-Targeting Chimeras (PROTACs). The TCO-tetrazine click reaction provides a modular and highly efficient method for connecting the target-binding and E3 ligase-binding moieties of the PROTAC.[1][7][10]
-
Live-Cell Imaging: The fast kinetics and bioorthogonality of the reaction are ideal for imaging dynamic processes in living cells with minimal background signal.[1][4]
-
Chemical Proteomics: TCO-tetrazine chemistry is used to study protein interactions. A TCO-functionalized small molecule can be used to pull down its protein targets from cell lysates using a tetrazine-biotin (B11829199) probe and streptavidin beads for identification by mass spectrometry.[1]
-
Site-Specific Glycoconjugation: This method allows for the site-specific attachment of glycans to proteins where a TCO-derivatized unnatural amino acid has been genetically encoded.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Site-Specific Glycoconjugation of Protein via Bioorthogonal Tetrazine Cycloaddition with a Genetically Encoded trans-Cyclooctene or Bicyclononyne - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-TCO-OH Reactions
Welcome to the Technical Support Center for (R)-TCO-OH reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful execution of your bioorthogonal chemistry experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound and tetrazine ligation reactions.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of Tetrazine/TCO Pair: Different derivatives of tetrazine and TCO have vastly different reaction kinetics.[1][2] | Select a more reactive pairing: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[1] The axial this compound isomer exhibits significantly faster reaction kinetics than the equatorial (S)-TCO-OH isomer.[3] Consider using tetrazines with electron-withdrawing groups to accelerate the reaction.[1][4] |
| Suboptimal Reaction Conditions: While the reaction is robust, extreme pH, temperature, or improper solvent choice can hinder it.[1][5] | Optimize reaction conditions: The reaction is generally insensitive to pH within the physiological range (6.0-9.0).[1] For stock solutions, use aprotic polar solvents like anhydrous DMSO or DMF.[1][5] For aqueous reactions, ensure reactant solubility, potentially by using PEGylated reagents.[1][6] Gentle heating (e.g., 37°C) can sometimes improve yields for slow reactions.[5] | |
| Degradation of Reactants: this compound can isomerize to the less reactive cis-cyclooctene (CCO), especially in the presence of thiols or certain components in cell culture media.[7][8] Tetrazines can be susceptible to degradation in aqueous media.[1] | Ensure reagent integrity: Store this compound at –20°C, protected from light and moisture.[5] Prepare stock solutions fresh in anhydrous solvents and avoid repeated freeze-thaw cycles.[5] When working in biological media, consider using thiamine-free media or adding antioxidants like Trolox to suppress isomerization.[8] | |
| Steric Hindrance: Bulky molecules attached to the TCO or tetrazine moieties can physically block the reactive sites from interacting.[1][5][6] | Incorporate a flexible spacer: Using a linker, such as PEG, can increase the distance between the bulky molecule and the reactive moiety, improving accessibility and solubility.[1][6][9] | |
| Low Product Yield | Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction and lower yields.[1][5][6] | Optimize molar ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5 to 2-fold) of one reactant (often the less expensive or more stable component) can help drive the reaction to completion.[1][5][6][10] This may need to be determined empirically for your specific system.[5] |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final product in the chosen solvent will lower the yield.[1][5] | Improve solubility: Use PEGylated linkers on your tetrazine or TCO to enhance aqueous solubility.[1] If compatible with your biomolecules, a small amount of an organic co-solvent (e.g., DMSO, keeping the final concentration below 10%) can be added to the reaction mixture.[6] | |
| Side Reactions: Impurities in starting materials or the presence of competing reactants can lead to unintended reactions.[1] In biological media, TCOs can react with thiols like glutathione.[8] | Purify reactants and control buffer composition: Ensure starting materials are of high purity.[1] If using NHS ester chemistry to label biomolecules, ensure your buffers are free of primary amines (e.g., Tris, glycine).[5][9] | |
| Non-Specific Labeling / Off-Target Effects | Reaction with Thiols: While highly specific for tetrazines, TCOs can exhibit some reactivity towards thiols, especially at high concentrations.[8] | Assess thiol reactivity: If unexpected labeling occurs in a thiol-rich environment (e.g., proteomics), perform a control experiment by incubating the this compound labeled molecule with a molar excess of a relevant thiol (e.g., glutathione) and monitor for adduct formation via LC-MS.[8] |
| Isomerization to CCO: The inactive cis-cyclooctene (CCO) isomer may have different off-target interactions.[8] | Prevent isomerization: Use thiamine-free cell culture media or add antioxidants.[8] Analyze the purity of the this compound reagent to ensure it has not isomerized during storage. |
Frequently Asked Questions (FAQs)
Q1: What is the core chemistry of the this compound and tetrazine reaction?
A1: The conjugation proceeds via a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5] In this catalyst-free "click" reaction, the electron-rich strained alkene in this compound (the dienophile) rapidly and specifically reacts with an electron-poor tetrazine (the diene).[5][6] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) covalent bond.[6][11]
Q2: Why is the stereochemistry, specifically the (R)-isomer, important?
A2: The stereochemistry of the substituent on the TCO ring is a critical factor in its reactivity.[3] The this compound isomer has an axial orientation of the hydroxyl group, which leads to higher ring strain compared to the equatorial (S)-isomer.[3] This increased strain results in a conformation that is closer to the reaction's transition state, lowering the activation energy and leading to significantly faster reaction kinetics—up to four times higher than the (S)-isomer.[3]
Q3: What is the optimal molar ratio of this compound to tetrazine?
A3: While the theoretical stoichiometric ratio is 1:1, it is common practice to use a slight excess (typically 1.5 to 3-fold) of one reactant to drive the reaction to completion.[5][10] Often, the less expensive, more stable, or smaller molecule component is used in excess.[5][10] The optimal ratio may need to be determined empirically for your specific system.[5]
Q4: What are the typical reaction times and temperatures?
A4: The reaction is exceptionally fast and is often complete within 30-60 minutes at room temperature.[1][9][10] For less reactive partners or more sensitive biomolecules, the incubation time can be extended or the reaction can be performed at 4°C for 2-4 hours.[1][11] In some cases, gentle heating to 37°C can be used to accelerate the reaction.[1][5]
Q5: How should I store this compound and its solutions?
A5: For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[5][7] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF immediately before use.[5][7] It is recommended to avoid repeated freeze-thaw cycles of these stock solutions to prevent degradation.[5]
Q6: How can I assess the quality and reactivity of my reagents?
A6: The integrity of your starting materials is crucial.[5] You can perform a functional check by reacting a small amount of your this compound with your tetrazine reagent and analyzing the product formation via LC-MS or MALDI-TOF mass spectrometry.[5] For tetrazine solutions, concentration can often be accurately determined using UV-Vis spectrophotometry by measuring its characteristic absorbance between 510 and 550 nm.[3][5]
Q7: Is a catalyst required for this reaction?
A7: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][11][12] This catalyst-free nature is a major advantage for applications in biological systems.[11]
Quantitative Data Summary
Physicochemical and Reactive Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [7] |
| Molecular Weight | 126.20 g/mol | [7][12] |
| CAS Number | 39637-78-0 | [7] |
| Appearance | Liquid | [7][12] |
| Purity | Typically >95% | [7][12] |
| Solubility | Soluble in DMSO and other organic solvents. | [7][12] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [7][12] |
| Reactivity | Undergoes rapid iEDDA cycloaddition with tetrazines. | [7] |
Comparative Reaction Kinetics of TCO Isomers
The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂). The rate is influenced by the specific structures of both the TCO and tetrazine derivatives.
| TCO Isomer/Derivative | Abbreviation | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Axial-5-hydroxy-trans-cyclooctene | a-TCO-OH (this compound) | 3,6-dipyridyl-s-tetrazine | (70 ± 2) x 10³ | Axial substitution leads to higher ring strain and significantly faster kinetics compared to the equatorial isomer.[3][13] |
| Equatorial-5-hydroxy-trans-cyclooctene | e-TCO-OH ((S)-TCO-OH) | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) | Equatorial substitution results in a more stable, lower-energy conformation and slower reactivity.[2][3] |
| sTCO (strained TCO) | sTCO | Not Specified | (3,300 ± 40) x 10³ | Conformationally strained TCOs exhibit exceptionally fast kinetics.[6] |
| Parent trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The fundamental TCO structure, serving as a baseline for reactivity comparisons.[2] |
Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature. The values presented are for comparative purposes.[4][6]
Experimental Protocols
Protocol 1: General Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[7]
-
TCO-PEG-NHS ester (or other suitable TCO-NHS derivative).[7]
-
Anhydrous DMSO or DMF.[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[7]
-
Desalting spin column.[7]
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL.[7] If the storage buffer contains primary amines (like Tris or glycine), exchange it into an amine-free buffer (e.g., PBS) using a desalting column.[7][10]
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[7][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[7][10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7][10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes.[7][9]
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.[7][10] The TCO-labeled protein is now ready for the subsequent ligation reaction.
Protocol 2: TCO-Tetrazine Ligation for Protein-Fluorophore Conjugation
This protocol outlines the reaction between a TCO-labeled protein and a tetrazine-functionalized fluorophore.
Materials:
-
This compound functionalized protein in PBS (pH 7.4).[11]
-
Tetrazine-fluorophore conjugate dissolved in anhydrous DMSO.[11]
-
Size-exclusion chromatography (SEC) column for purification.[11]
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of the TCO-protein in PBS. Prepare a 10 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.[11]
-
Ligation Reaction: To the TCO-protein solution, add a 1.5 to 5-fold molar excess of the Tetrazine-fluorophore stock solution.[5][11] The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.[11]
-
Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes.[11]
-
Purification: Remove the unreacted Tetrazine-fluorophore by running the reaction mixture through a pre-equilibrated SEC column. Elute the labeled protein conjugate with PBS.[11]
-
Characterization: The success of the conjugation can be confirmed by UV-Vis spectroscopy (observing absorbance peaks for both the protein and the fluorophore) and SDS-PAGE (observing a shift in the molecular weight and/or fluorescence of the protein band).
Protocol 3: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
This protocol describes how to measure reaction kinetics by monitoring the disappearance of the tetrazine's characteristic color.[3][6]
Materials:
-
This compound derivative and Tetrazine derivative.[6]
-
Anhydrous DMSO for stock solutions.[3]
-
Reaction Buffer (e.g., PBS, pH 7.4).[3]
-
UV-Vis spectrophotometer with temperature control.[6]
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO (typically 1-10 mM).[6]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and scan the absorbance from 400-600 nm to determine its maximum absorbance wavelength (λmax), which is typically between 510-550 nm.[3][6]
-
Setup the Reaction: In a quartz cuvette, add the reaction buffer. To create pseudo-first-order conditions, add the this compound solution to be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[6]
-
Initiate and Monitor: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).[3] Start the measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax. Initiate the reaction by adding a small volume of the tetrazine stock solution, mix quickly, and record the decrease in absorbance over time.[3][6]
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a first-order exponential fit. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the this compound in excess.
Visualizations
Caption: A generalized workflow for bioconjugation using this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The two-step mechanism of the TCO-Tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 85081-69-2 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system. An incorrect molar ratio can lead to an incomplete reaction.[1] In some cases, an excess of 1.5 to 2-fold of one reactant can be used to drive the reaction to completion.[2]
Q2: What are the recommended reaction buffers and pH range for TCO-tetrazine ligation?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed within a pH range of 6 to 9.[1][3][4][5] It is important to consider the pH stability of your specific biomolecules. For "click-to-release" applications, the final elimination step can be pH-dependent, with acidic conditions often favoring release.[4][6]
Q3: What should I consider when labeling proteins with NHS esters to introduce TCO or tetrazine moieties?
A3: When using NHS esters for labeling, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate (B84403) with 150 mM sodium chloride at pH 7.5.[1][2][7] Buffers containing primary amines, like Tris or glycine, will compete with the intended labeling reaction.[1]
Q4: What is the ideal reaction temperature and duration?
A4: The TCO-tetrazine ligation is exceptionally fast and can often be completed at room temperature (25°C) or 37°C within 10 to 60 minutes.[1][3] For less reactive partners or when working with sensitive biomolecules, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][3] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[3][7]
Q5: How does the choice of tetrazine and TCO affect the reaction rate?
A5: The reaction kinetics are highly dependent on the electronic and steric properties of the tetrazine and TCO derivatives.[1][8] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.[8][9] Highly strained TCO derivatives, such as s-TCO, exhibit significantly faster kinetics.[10][11][12] However, there is often a trade-off between reactivity and stability, with more reactive derivatives sometimes showing decreased stability.[8][10][13][14]
Q6: My final product yield is significantly lower than expected. What are the primary areas to investigate?
A6: Low yield in TCO-tetrazine ligation can typically be attributed to one of four key areas: Reagent Quality and Stability, Reaction Conditions, Reaction Stoichiometry, or the Purification Process.[5]
Q7: How can I improve the solubility of my reactants?
A7: Poor solubility of either the tetrazine or TCO-functionalized molecule can lead to low yield. To improve solubility, consider using PEGylated linkers.[1][2][7][15] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.[1][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during TCO-tetrazine ligation that can lead to low product yield.
| Issue | Potential Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Suboptimal Reactant Pairing: Different TCO and tetrazine derivatives have vastly different reaction kinetics. | Select a more reactive pairing. For instance, hydrogen-substituted tetrazines are more reactive than methyl-substituted ones.[9] Highly strained TCOs also exhibit faster kinetics. |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both the TCO and tetrazine.[3] | If possible, increase the concentration of one or both reactants.[3] | |
| Steric Hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede their ability to react.[3][7][15] | Introduce a flexible spacer, such as a PEG linker, between the reactive moiety and the molecule of interest to improve accessibility.[3][7] | |
| Low Product Yield | Degradation of Reactants: Tetrazines, especially those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3][4][7] TCOs can be sensitive to thiols, low pH, and UV light, and can isomerize to their unreactive cis-cyclooctene form.[3][4][5] | Use freshly prepared solutions and store reagents under appropriate conditions (desiccated, protected from light, and at the recommended temperature, often -20°C).[4][5] Allow reagent vials to warm to room temperature before opening to prevent condensation.[5] For TCOs, consider using antioxidants like Trolox in the presence of thiols.[1][12] |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.[1] | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is a good starting point.[1] | |
| Reactant Precipitation: Poor solubility of reactants can significantly lower the yield.[1][7] | Enhance aqueous solubility by using PEGylated linkers.[1][7] A small amount of a compatible organic co-solvent (e.g., DMSO, DMF) can also be added.[1][7] | |
| Inefficient Purification: The desired conjugate may be lost during the purification step.[1] | Choose a purification method appropriate for your molecules, such as size-exclusion chromatography, and optimize the conditions to ensure good recovery.[1] | |
| Side Reactions: Impurities in the starting materials or the presence of competing functionalities can lead to unintended reactions.[4][7] | Ensure the purity of your starting materials.[4][7] If your molecules are sensitive to oxidation, degassing the reaction buffer can prevent the formation of oxidation-related side products.[4][7] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Buffer exchange both Protein A and Protein B into the amine-free buffer to a concentration of 1-5 mg/mL using spin desalting columns.[16]
-
Protein A Labeling with TCO:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[16]
-
Add a 20-fold molar excess of the TCO-NHS ester to the Protein A solution.[7][16]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column, exchanging into the reaction buffer.[1][7]
-
-
Protein B Labeling with Tetrazine:
-
Immediately before use, prepare a 10 mM stock solution of Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the Tetrazine-NHS ester to the Protein B solution.
-
Incubate for 60 minutes at room temperature.[17]
-
Remove excess, unreacted tetrazine-NHS ester using a spin desalting column, exchanging into the reaction buffer.[7]
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable reaction vessel. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-protein is recommended.[7]
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[3][7] For less reactive pairs, the incubation can be extended or performed at 37°C.[7]
-
-
Purification and Storage:
Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry
This protocol describes how to monitor the reaction progress by observing the decrease in tetrazine absorbance.[3][19]
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction buffer
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Determine Tetrazine λmax: Measure the absorbance spectrum of the tetrazine-functionalized molecule in the reaction buffer to determine its maximum absorbance wavelength (λmax), typically between 510-550 nm.[3][17][19]
-
Reaction Setup: In a quartz cuvette, add the reaction buffer and the TCO solution.
-
Initiate Reaction and Monitoring:
-
Place the cuvette in a temperature-controlled spectrophotometer and begin recording the absorbance at the tetrazine's λmax.
-
To initiate the reaction, add the tetrazine solution to the cuvette, mix quickly, and continue recording the absorbance over time.
-
-
Data Analysis: The disappearance of the tetrazine's characteristic absorbance indicates the progress of the ligation reaction.[19]
Visualizations
Caption: A troubleshooting decision tree for low-yield TCO-tetrazine ligation.
Caption: The inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: Workflow for protein-protein conjugation using TCO-tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
how to improve (R)-TCO-OH solubility in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (R)-TCO-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound, or (R)-(E)-cyclooct-4-en-1-ol, is a vital reagent in bioorthogonal chemistry, prized for its rapid and specific "click" reaction with tetrazines.[1] This reaction is instrumental in bioconjugation, live-cell imaging, and the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The molecule's structure, featuring a hydrophobic eight-membered carbon ring, can lead to limited solubility in aqueous buffers. This poor solubility can result in several experimental issues, including inaccurate stock solution concentrations, precipitation upon dilution into aqueous media, and consequently, low reaction yields or inconsistent results in biological assays.[2]
Q2: What are the initial signs of solubility issues with this compound in my experiment?
Common indicators of poor solubility include:
-
Cloudiness or precipitation: When a stock solution of this compound in an organic solvent (like DMSO or DMF) is diluted into an aqueous buffer (e.g., PBS), the solution may appear hazy or form visible particles.
-
Low or inconsistent reaction yields: If this compound is not fully dissolved, its effective concentration is lower than anticipated, leading to incomplete reactions.
-
High variability in assay results: Undissolved compound can lead to inconsistent dosing and erratic results in biological assays.[3]
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
Several methods can be employed to enhance the solubility of this compound in aqueous buffers. These can be broadly categorized as:
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent can significantly increase solubility.
-
Chemical Modification: Utilizing derivatives of this compound that are inherently more water-soluble.
-
Formulation Strategies: Employing excipients that can encapsulate or interact with this compound to improve its dispersion in water.
A detailed comparison of these methods is provided in the troubleshooting guide below.
Troubleshooting Guide: Improving this compound Aqueous Solubility
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Step 1: Initial Assessment of Solubility
Before attempting to improve solubility, it is crucial to determine the extent of the problem. A simple visual inspection after diluting a concentrated stock solution into your aqueous buffer can be the first step.[3] For a more quantitative measure, a kinetic solubility assay is recommended.
Step 2: Selecting a Solubility Enhancement Strategy
Based on the severity of the solubility issue and the constraints of your experiment, choose an appropriate strategy from the table below.
Table 1: Comparison of Solubility Enhancement Strategies for this compound
| Strategy | Description | Advantages | Disadvantages |
| Use of Co-solvents | Adding a small percentage (typically 0.5-5%) of a water-miscible organic solvent like DMSO or DMF to the aqueous buffer.[2][4] | Simple and quick to implement. Effective for moderate solubility issues. | High concentrations of organic solvents can be toxic to cells or interfere with biological assays.[3][4] May impact the stability or reactivity of the molecule. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility.[5] | Can be very effective if the molecule has an ionizable group. | This compound itself is not ionizable, so this method is not directly applicable unless it is conjugated to a molecule with an acidic or basic functional group. The final pH must be compatible with the experimental system.[3] |
| Use of PEGylated Derivatives | Synthesizing or purchasing a derivative of this compound with a polyethylene (B3416737) glycol (PEG) linker (e.g., TCO-PEG-NHS ester).[2][6] | Significantly improves aqueous solubility and can reduce non-specific binding.[6][7][8][9] | Requires chemical modification, which may involve additional synthetic steps. The PEG linker increases the molecular weight and may introduce steric hindrance. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2][10][11][12] | Biocompatible and can be highly effective at increasing solubility without chemically modifying the compound.[13] | The complexation is an equilibrium process, and the stability of the complex can be influenced by other components in the buffer. May not be suitable for all applications. |
Step 3: Implementing the Chosen Strategy
The following diagram illustrates a general workflow for troubleshooting and improving the solubility of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the solid material is at the bottom.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired high concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using UV-Vis Spectroscopy
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer. This method relies on detecting the formation of a precipitate by measuring light scattering (turbidity).
Materials:
-
This compound stock solution in DMSO (e.g., 20 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Multichannel pipette
-
Plate reader with UV-Vis capabilities
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO in a separate 96-well plate (the "source plate").
-
In a new 96-well plate (the "assay plate"), add the aqueous buffer to each well.
-
Using a multichannel pipette, transfer a small volume of the this compound dilutions from the source plate to the assay plate, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%). Mix thoroughly by pipetting up and down.
-
Incubate the assay plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to quantify turbidity.
-
The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
The following diagram outlines the decision-making process for selecting a suitable solubility enhancement strategy.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. TCO PEG NHS [nanocs.net]
- 8. TCO | Polymer PEG | AxisPharm [axispharm.com]
- 9. TCO PEG acid, TCO-PEG-COOH [nanocs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
preventing non-specific binding of (R)-TCO-OH conjugates
Welcome to the technical support center for (R)-TCO-OH and its conjugates. This resource is for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioconjugation experiments, with a specific focus on preventing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound conjugates?
The primary cause of non-specific binding is the inherent hydrophobicity of the trans-cyclooctene (B1233481) (TCO) core.[1] This hydrophobicity can lead to undesirable interactions with hydrophobic patches on proteins, cell membranes, and other surfaces, resulting in false positives and high background signals in assays.[1] This can also lead to the aggregation and precipitation of conjugated biomolecules, particularly antibodies.[1]
Q2: My this compound conjugated antibody exhibits low reactivity with its tetrazine partner. Is this related to non-specific binding?
Yes, these issues are often related. The hydrophobic TCO moiety can interact with hydrophobic regions on the antibody's surface, causing it to become "buried" and inaccessible for reaction with a tetrazine.[1][2] This sequestration of the TCO group effectively reduces the number of functional conjugation sites, leading to lower than expected reactivity.[2][3] Studies have shown that a significant majority of TCOs conjugated to monoclonal antibodies using standard amine-coupling can be non-reactive.[2]
Q3: How can I prevent the TCO moiety from "burying" itself within my protein conjugate?
A widely adopted and effective strategy is to incorporate a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the TCO moiety and the biomolecule.[1][2] A PEG linker increases the overall hydrophilicity of the conjugate and acts as a spacer, extending the TCO group away from the biomolecule's surface, making it more accessible for reaction.[1] This has been shown to enhance the functional density of TCOs on an antibody by over five-fold.[2]
Q4: Are there more hydrophilic alternatives to this compound?
Yes, to address the challenges associated with the hydrophobicity of the parent this compound, several more hydrophilic TCO derivatives have been developed. One such example is oxoTCO, which contains a ketone group that increases its hydrophilicity and can lead to reduced non-specific background in imaging experiments.[1]
Q5: What role do blocking agents play in preventing non-specific binding of TCO conjugates?
In immunoassays like ELISA or surface-based techniques like Surface Plasmon Resonance (SPR), blocking agents are crucial for preventing non-specific binding to the assay surface itself.[4][5] These agents, such as Bovine Serum Albumin (BSA), occupy potential sites for non-specific interaction on the surface, thereby reducing background signal from the TCO-conjugated molecule.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with non-specific binding of your this compound conjugates.
Problem: High Background or Non-Specific Binding in Assays
This is often due to the hydrophobic nature of the TCO conjugate leading to interactions with assay surfaces or other proteins.[1]
// Nodes start [label="High Non-Specific Binding\nObserved in Assay", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_hydrophobicity [label="Is a hydrophilic linker\n(e.g., PEG) incorporated?", fillcolor="#FBBC05", fontcolor="#202124"]; check_blocking [label="Is an appropriate blocking\nagent being used?", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Was the conjugate properly\npurified post-labeling?", fillcolor="#FBBC05", fontcolor="#202124"]; check_buffer [label="Are buffer conditions\n(pH, salt) optimal?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_linker [label="Action: Re-conjugate using a\nTCO-PEG-NHS ester.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_blocking [label="Action: Incorporate/optimize blocking\nagent (e.g., 1% BSA).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_purification [label="Action: Purify conjugate using SEC\nor dialysis to remove excess TCO.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_buffer [label="Action: Adjust buffer pH away from pI\nof protein; increase salt (e.g., NaCl).", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_alternative [label="Consider using a more\nhydrophilic TCO derivative\n(e.g., oxoTCO).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_hydrophobicity; check_hydrophobicity -> check_blocking [label="Yes"]; check_hydrophobicity -> solution_linker [label="No"]; check_blocking -> check_purification [label="Yes"]; check_blocking -> solution_blocking [label="No"]; check_purification -> check_buffer [label="Yes"]; check_purification -> solution_purification [label="No"]; check_buffer -> solution_alternative [label="Yes"]; check_buffer -> solution_buffer [label="No"]; }
Caption: Troubleshooting flowchart for high non-specific binding.Data on Mitigation Strategies
While direct quantitative comparisons for this compound are not extensively published in a single source, the following table summarizes recommended strategies and their general effectiveness based on established principles of bioconjugation and surface chemistry.
| Strategy | Agent / Condition | Typical Concentration / Setting | Effectiveness | Primary Mechanism |
| Increase Hydrophilicity | PEG Linker (e.g., PEG4, PEG8, PEG12) | Integrated into TCO reagent | High | Reduces overall hydrophobicity of the conjugate, preventing aggregation and self-interaction.[1][2] |
| Surface Blocking | Bovine Serum Albumin (BSA) | 0.5 - 2 mg/mL (0.05 - 0.2%) in buffer | High | Blocks non-specific binding sites on assay surfaces (e.g., ELISA plates, SPR chips).[5][6] |
| Detergents | Tween 20 | 0.05% (v/v) in buffer | Moderate | Reduces hydrophobic interactions and can prevent analyte loss to container walls.[4] |
| Ionic Strength | Sodium Chloride (NaCl) | 200 - 500 mM | High | Shields charge-based interactions that can contribute to non-specific binding.[4][6] |
| pH Adjustment | Buffer pH | Adjust to be near or above the pI of the analyte | Moderate-High | Reduces electrostatic interactions with charged surfaces by altering the net charge of the protein.[4] |
| Co-solvents (in conjugation) | DMSO / DMF | 5-10% (v/v) in reaction buffer | N/A for NSB in assay | Improves solubility of hydrophobic TCO-NHS esters during the conjugation step to prevent aggregation.[7] |
Experimental Protocols
Protocol 1: Conjugation of Antibody with TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-PEG-NHS ester to improve the hydrophilicity of the resulting conjugate.[1]
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)
-
TCO-PEGn-NHS ester (n=4, 8, 12, etc.)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[7]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.[1] Gently mix.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[7]
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).[1][7]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
// Nodes antibody [label="Antibody in\nAmine-Free Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; tco_peg [label="TCO-PEG-NHS Ester\n(in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Conjugation Reaction\n(RT, 1-2h)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Desalting Column)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Purified\nAntibody-TCO-PEG\nConjugate", shape=cylinder, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges antibody -> reaction; tco_peg -> reaction; reaction -> purification; purification -> final_product; }
Caption: Workflow for antibody conjugation with TCO-PEG-NHS ester.Protocol 2: General Method for Reducing Non-Specific Binding in an ELISA-type Assay
This protocol outlines a general procedure for applying a TCO-conjugated antibody to a surface-based assay, incorporating steps to minimize non-specific binding.
Materials:
-
Assay plate (e.g., high-binding polystyrene ELISA plate)
-
Antigen/Capture molecule for coating
-
Blocking Buffer (e.g., 1% w/v BSA in PBS with 0.05% v/v Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% v/v Tween-20)
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-reporter molecule
Procedure:
-
Coating: Immobilize the antigen or capture molecule on the plate according to your standard protocol.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[5] This step is critical for saturating non-specific binding sites on the plate surface.
-
Washing: Discard the blocking buffer and wash the plate 3-5 times with Wash Buffer.
-
Incubation with TCO-Conjugate: Dilute the purified TCO-conjugated antibody in Blocking Buffer and add it to the wells. The BSA and Tween-20 in the buffer will help prevent the conjugate from binding non-specifically during this incubation.
-
Washing: Wash thoroughly (3-5 times) with Wash Buffer to remove any unbound TCO-conjugated antibody.
-
Ligation with Tetrazine-Reporter: Add the tetrazine-reporter molecule, diluted in an appropriate buffer, and incubate to allow the click reaction to occur.
-
Final Washes and Detection: Wash away the excess tetrazine-reporter and proceed with the detection steps as per your assay's requirements.
}
Caption: Key steps to prevent non-specific binding in an ELISA workflow.References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. nicoyalife.com [nicoyalife.com]
- 5. benchchem.com [benchchem.com]
- 6. sartorius.com [sartorius.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (R)-TCO-OH Stability in Serum and Cell Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (R)-TCO-OH in serum and cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound-labeled molecule shows decreasing reactivity with its tetrazine partner over time when incubated in serum or cell media. What is the likely cause?
A1: The primary cause of decreased reactivity is the isomerization of the strained, reactive trans-cyclooctene (B1233481) (TCO) to its much less reactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization is often catalyzed by components present in biological media. Once converted to the cis-form, the TCO moiety will no longer efficiently participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1]
Q2: What specific factors in serum and cell media can lead to the isomerization of this compound?
A2: Several factors within these complex biological environments can promote the unwanted trans-to-cis isomerization of the TCO ring:
-
Copper-Containing Serum Proteins: Certain proteins in serum that contain copper can catalyze the isomerization of TCOs.[1][3]
-
Thiols: Endogenous thiols, such as glutathione (B108866) (GSH) and cysteine, can facilitate this isomerization. This is a critical consideration if your experimental procedure involves the use of thiol-based reducing agents like dithiothreitol (B142953) (DTT).[1][2]
-
Radical Intermediates: The presence of radical species can also contribute to the isomerization process.[1]
-
Thiamine (B1217682) Degradation Products: In cell culture media, degradation products of thiamine (Vitamin B1) have been identified as catalysts for TCO isomerization.[2] "Aged" plasma has also been shown to promote this process.[2]
Q3: Can the linker connecting the this compound moiety to my molecule of interest influence its stability?
A3: Yes, the choice of linker can impact stability. Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance the solubility of the conjugate and may shield the TCO group from interactions with destabilizing molecules.[1] However, there is also evidence suggesting that a PEG linker might increase the accessibility of the TCO group to serum proteins that catalyze isomerization.[1] Therefore, the optimal linker is application-dependent and may require empirical testing.
Q4: Are there more stable alternatives to this compound for demanding in vivo or long-term incubation experiments?
A4: Yes, several next-generation TCO derivatives have been engineered for enhanced stability while maintaining high reactivity. A notable example is the dioxolane-fused trans-cyclooctene (d-TCO), which has demonstrated significantly improved stability in aqueous solutions, blood serum, and in the presence of thiols.[1][2][3] In some studies, d-TCO showed minimal degradation in human serum even after four days.[1][3]
Troubleshooting Guides
Problem: Low or no conjugation yield in serum or cell media.
This is often a direct consequence of this compound instability and isomerization. The following troubleshooting steps can help mitigate this issue.
Diagram: Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low conjugation yield.
Strategies to Enhance this compound Stability
-
Structural Modification:
-
Chemical Environment Modification:
-
Add Radical Inhibitors: The inclusion of radical inhibitors such as Trolox (a water-soluble vitamin E analog) or butylated hydroxytoluene (BHT) in your buffers can effectively suppress thiol-promoted isomerization.[1][4]
-
Use Thiamine-Free Media: For cell culture experiments, using a custom thiamine-free medium can prevent isomerization catalyzed by thiamine degradation products.[2]
-
-
Experimental Workflow Optimization:
-
Minimize Incubation Time: Reduce the exposure time of the TCO-conjugated molecule to the biological medium before introducing the tetrazine.[1]
-
Avoid Thiol-Based Reducing Agents: If your protocol requires the reduction of disulfide bonds (e.g., in antibodies), use a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) instead of DTT.[1] If DTT must be used, ensure its complete removal via desalting columns or spin filtration before adding the TCO-linker.[1]
-
Use Fresh Plasma: When working with plasma, use fresh preparations, as "aged" plasma is known to promote isomerization.[2]
-
-
Long-Term Storage:
Quantitative Data on TCO Stability
The stability of TCO derivatives is often reported as a half-life (t₁/₂) or the percentage of the reactive trans-isomer remaining after a certain period under specific conditions.
Table 1: Stability of Various TCO Derivatives in Different Media
| TCO Derivative | Condition | Temperature | Stability Metric | Reference |
| This compound | Aqueous Buffer (pH 7.4) | Room Temp. | t₁/₂ > 1 week | [5] |
| This compound | Serum/Plasma | 37°C | t₁/₂ > 12 hours | [5] |
| TCO-mAb conjugate | in vivo | 37°C | 75% reactive after 24 hours | [3][6] |
| s-TCO-mAb conjugate | in vivo | 37°C | t₁/₂ = 0.67 days | [3][6] |
| s-TCO | D₂O-PBS (pD 7.4) + 30 mM mercaptoethanol | Room Temp. | t₁/₂ = 18.5 hours (100% isomerization) | [2] |
| s-TCO with Trolox | D₂O-PBS (pD 7.4) + 30 mM mercaptoethanol | Room Temp. | >29.5 hours (<5% isomerization) | [2] |
| d-TCO | Human Serum | Room Temp. | >97% trans-isomer after 4 days | [3] |
Key Experimental Protocols
Protocol 1: Assessing TCO Stability in Serum via HPLC
This protocol provides a general framework for quantifying the stability of a TCO-conjugated molecule in serum.
Objective: To determine the rate of isomerization of a TCO-conjugated molecule to its CCO form in serum over time.
Materials:
-
TCO-conjugated molecule of interest (stock solution in DMSO)
-
Fresh serum (e.g., human, mouse, or fetal bovine serum)
-
Reaction buffer (e.g., 1x PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-conjugated molecule (e.g., 10 mM in DMSO).
-
Thaw fresh serum on ice.
-
-
Stability Assay:
-
In a microcentrifuge tube, add the TCO-conjugated molecule to the serum to achieve a final desired concentration (e.g., 1 mM).
-
Incubate the tube in a temperature-controlled environment, typically at 37°C.
-
At predefined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench any further reaction and prepare the sample for HPLC analysis. This may involve protein precipitation (e.g., with cold acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant from the quenched sample onto the HPLC system.
-
Use a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% TFA) to separate the trans-TCO and cis-CCO isomers.
-
Monitor the elution profile using a UV detector at an appropriate wavelength. The two isomers should have distinct retention times.
-
Integrate the peak areas for both the trans and cis isomers at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the remaining trans-isomer at each time point relative to the total peak area (trans + cis).
-
Plot the percentage of the trans-isomer versus time to determine the stability profile and calculate the half-life.
-
Diagram: TCO Stability Assessment Workflow
Caption: Experimental workflow for assessing TCO stability in serum.
Signaling Pathways and Logical Relationships
Diagram: Degradation Pathway of this compound
Caption: Factors in biological media promoting TCO isomerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-TCO-OH Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of (R)-TCO-OH and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenges in the synthesis of this compound include:
-
Controlling Stereochemistry: The synthesis often produces a mixture of diastereomers (axial and equatorial) and enantiomers (R and S), which can be difficult to separate. The desired (R)-axial isomer is often the minor product in non-selective syntheses.
-
Isomerization to the cis-form: The reactive trans-isomer can isomerize to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer, especially during purification and storage.[1]
-
Low yields in photoisomerization: The key step of converting the cis-isomer to the trans-isomer using photochemistry can result in low yields due to an unfavorable equilibrium and potential photodegradation of the product.[2]
-
Purification: The separation of trans- and cis-isomers, as well as the separation of diastereomers and enantiomers, often requires careful and sometimes challenging chromatographic techniques.[3]
-
Stability: Highly reactive TCO derivatives can be unstable during long-term storage, being prone to isomerization and polymerization.[4]
Q2: Which synthetic route is recommended for obtaining the axial isomer of TCO-OH with high selectivity?
A diastereoselective synthetic route starting from 1,5-cyclooctadiene (B75094) is highly recommended for selectively obtaining the axial isomer of TCO-OH.[3][5] This method avoids the difficult separation of diastereomers often encountered with the traditional photoisomerization of cis-cyclooct-4-enol. The key steps involve the synthesis of trans-cyclooct-4-enone, followed by a diastereoselective reduction that predominantly yields the axial alcohol.[3][6]
Q3: How can I improve the stability of my TCO-OH derivatives during storage?
To improve the stability of TCO-OH derivatives:
-
Storage Conditions: Store TCO derivatives at low temperatures (-20°C or below), protected from light and moisture.[4] For non-crystalline derivatives, storing them as dilute solutions in the freezer is recommended.[4]
-
Complexation with Silver (I): TCO reagents can be stabilized for long-term storage by forming stable complexes with silver(I) salts. These complexes can be easily dissociated before use.[4][7][8]
-
Use of Radical Inhibitors: In the presence of thiols, which can promote isomerization, the addition of radical inhibitors like Trolox or butylated hydroxytoluene (BHT) can suppress this degradation pathway.[7][8]
Q4: My photoisomerization reaction is giving very low yields. What can I do to optimize it?
Low yields in photoisomerization are often due to the reaction reaching a thermodynamic equilibrium that favors the cis-isomer. To improve the yield of the trans-isomer:
-
In-situ Removal of the trans-isomer: The most effective strategy is to continuously remove the trans-isomer from the reaction mixture as it is formed, thus shifting the equilibrium. This is typically achieved by circulating the reaction mixture through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃), which selectively complexes with the trans-isomer.[9]
-
Use of a Two-Phase System: A simplified approach involves a two-phase system (e.g., cyclohexane/water) where the trans-isomer is continuously extracted into an aqueous silver nitrate solution.[9]
-
Optimize Sensitizer Concentration: Ensure the correct concentration of a photosensitizer, such as methyl benzoate, is used to facilitate the cis-trans isomerization.[9]
-
Control Substrate Concentration: Maintaining a low concentration of the substrate in the irradiated solution can improve yields.[9]
Q5: How can I separate the (R) and (S) enantiomers of TCO-OH?
The separation of (R)- and (S)-TCO-OH enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[10][11]
Troubleshooting Guides
Diastereoselective Synthesis Route
| Issue | Potential Cause | Recommended Solution |
| Low yield in Wacker oxidation of 1,5-cyclooctadiene | Inefficient catalyst system. | Use a well-established catalyst system like PdCl₂/CuCl in a DMF/water solvent mixture. Ensure an oxygen atmosphere is maintained to regenerate the catalyst.[12] |
| Acid-sensitive functional groups on the substrate are degrading. | If your substrate has acid-sensitive groups, consider using copper(II) acetate (B1210297) instead of copper(II) chloride to generate the milder acetic acid.[13] | |
| Substrate is an internal alkene. | The Wacker oxidation is generally more efficient for terminal alkenes. For internal alkenes like 1,5-cyclooctadiene, reaction conditions may need to be optimized (e.g., higher catalyst loading, longer reaction times).[12] | |
| Low yield in photoisomerization of cis-cyclooct-4-enone | Inefficient UV lamp or reactor setup. | Ensure the use of a UV lamp with the correct wavelength (typically 254 nm) and a reactor design that allows for efficient irradiation of the solution. A flow setup is generally more efficient than a batch reactor.[2] |
| Deactivated AgNO₃/silica gel. | Prepare fresh AgNO₃/silica gel for each reaction, as its ability to complex the trans-isomer can diminish over time. | |
| Poor diastereoselectivity in the reduction of trans-cyclooct-4-enone | Incorrect reducing agent or reaction conditions. | Use a bulky reducing agent like Lithium Aluminum Hydride (LiAlH₄) at low temperatures to favor the equatorial attack, leading to the axial alcohol.[6] |
| Isomerization of the starting material. | Ensure the purity of the trans-cyclooct-4-enone before the reduction step. |
Photoisomerization Route
| Issue | Potential Cause | Recommended Solution |
| Formation of side products during photoisomerization | Photodegradation of the starting material or product. | Limit the irradiation time and monitor the reaction progress closely by GC or TLC. Use a filter to block shorter, more energetic UV wavelengths if necessary. |
| Presence of oxygen. | Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation. | |
| Difficult separation of axial and equatorial diastereomers | Similar polarity of the two isomers. | Use a high-performance flash chromatography system with a high-resolution silica column. Optimize the solvent system through careful TLC analysis. A gradient elution may be necessary. |
| Co-elution of isomers. | Consider derivatizing the hydroxyl group to increase the polarity difference between the two diastereomers, facilitating their separation. The derivatizing group can be removed after separation. |
Quantitative Data Summary
| Synthetic Route | Key Step | Starting Material | Typical Overall Yield | Diastereomeric Ratio (axial:equatorial) | Reference |
| Photoisomerization | Photoisomerization of cis-cyclooct-4-enol | cis-cyclooct-4-enol | ~72% (of mixed trans-isomers) | 1 : 2.2 | [5] |
| Diastereoselective Synthesis | Diastereoselective reduction of trans-cyclooct-4-enone | 1,5-Cyclooctadiene | High | >20 : 1 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of axial-(±)-trans-cyclooct-4-en-1-ol
This protocol is based on the diastereoselective route reported by Pigga et al.
Step 1: Synthesis of cis-cyclooct-4-enone
-
Reaction Setup: In a round-bottom flask, dissolve 1,5-cyclooctadiene in a mixture of DMF and water.
-
Addition of Catalysts: Add Palladium(II) chloride (PdCl₂) and Copper(I) chloride (CuCl) to the solution.
-
Reaction: Stir the mixture vigorously under an atmosphere of oxygen (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain cis-cyclooct-4-enone.
Step 2: Photoisomerization to trans-cyclooct-4-enone
-
Reactor Setup: Use a flow photochemistry setup with a UV lamp (254 nm) and a column packed with AgNO₃-impregnated silica gel.
-
Reaction Solution: Dissolve the cis-cyclooct-4-enone and a photosensitizer (e.g., methyl benzoate) in a suitable solvent (e.g., cyclohexane).
-
Photoisomerization: Circulate the solution through the photoreactor. The trans-isomer will be selectively retained on the AgNO₃/silica gel column.
-
Elution of trans-isomer: After the reaction is complete, elute the trans-cyclooct-4-enone from the column using a solution of ammonium (B1175870) hydroxide (B78521) in an organic solvent.
-
Purification: After extraction and drying, purify the product by flash chromatography.
Step 3: Diastereoselective Reduction to axial-(±)-trans-cyclooct-4-en-1-ol
-
Reaction Setup: Dissolve trans-cyclooct-4-enone in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Addition of Reducing Agent: Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) in THF to the cooled solution.
-
Reaction: Stir the reaction mixture at -78°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction with water and sodium hydroxide solution. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash chromatography to yield predominantly the axial isomer of (±)-trans-cyclooct-4-en-1-ol.
Protocol 2: Chiral Resolution of (±)-trans-cyclooct-4-en-1-ol by HPLC
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for screening.[14]
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol. Vary the ratio to optimize separation.
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a suitable buffer.
-
-
Method Development:
-
Inject the racemic mixture of (±)-trans-cyclooct-4-en-1-ol onto the column.
-
Monitor the elution profile using a UV detector.
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the two enantiomers.
-
-
Preparative Separation: Once an analytical method is established, scale it up to a preparative or semi-preparative HPLC system to isolate larger quantities of the (R)- and (S)-enantiomers.
-
Analysis of Enantiomeric Purity: Determine the enantiomeric excess (ee) of the collected fractions using the analytical chiral HPLC method.
Protocol 3: Stability Assessment of TCO-OH by ¹H NMR
-
Sample Preparation:
-
Prepare a stock solution of the TCO-OH derivative in a deuterated organic solvent (e.g., DMSO-d₆).
-
Prepare a deuterated buffer solution (e.g., PBS in D₂O) at the desired pD.
-
-
Incubation:
-
In an NMR tube, mix the deuterated buffer with the TCO-OH stock solution to the desired final concentration.
-
Incubate the NMR tube at a constant temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular time intervals (e.g., every hour, 6 hours, 24 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to the olefinic protons of the trans- and cis-isomers.
-
Calculate the ratio of the two isomers at each time point to determine the rate of isomerization.
-
Visualizations
Caption: Workflow for the diastereoselective synthesis of this compound.
Caption: Workflow for the photoisomerization of cis-cyclooct-4-enol.
Caption: Workflow for TCO-OH stability assessment by ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Steric Hindrance in (R)-TCO-OH Reactions
Welcome to the Technical Support Center for optimizing bioorthogonal reactions involving (R)-TCO-OH. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to minimize the effects of steric hindrance and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound and tetrazine reaction?
The conjugation of this compound with a tetrazine-functionalized molecule occurs via a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2][3][4] In this catalyst-free reaction, the electron-rich and strained this compound (the dienophile) rapidly and specifically reacts with an electron-poor 1,2,4,5-tetrazine (B1199680) (the diene).[1][2][4][5] This initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) covalent bond.[1][2][3][4][5]
Q2: How does steric hindrance impact the TCO-tetrazine reaction?
Steric hindrance occurs when bulky molecules or substituents near the reactive TCO and tetrazine moieties physically block them from approaching each other.[6][7] This interference directly slows down the reaction rate and can lead to incomplete reactions or low product yields.[7] In the context of large biomolecules like antibodies, the TCO or tetrazine group may be located in a sterically crowded environment, making this a common experimental challenge.[7][8]
Q3: What is the most effective strategy to overcome steric hindrance?
The most common and effective strategy to mitigate steric hindrance is to introduce a flexible spacer, such as polyethylene (B3416737) glycol (PEG), between the bulky molecule and the reactive TCO or tetrazine moiety.[1][6][7] This spacer increases the distance and flexibility of the reactive group, allowing it to extend away from the sterically crowded surface of the biomolecule, thereby improving its accessibility to the reaction partner.[1][7]
Q4: How do the electronic properties of the reactants affect the reaction rate?
The kinetics of the iEDDA ligation are heavily influenced by the electronic properties of the reactants.[2][5] The reaction rate is accelerated by:
-
Increasing the electron density of the TCO : This is achieved by substituting the TCO with electron-donating groups (EDGs), which raises the energy of its highest occupied molecular orbital (HOMO).[5][9]
-
Decreasing the electron density of the tetrazine : This is accomplished by substituting the tetrazine with electron-withdrawing groups (EWGs), which lowers the energy of its lowest unoccupied molecular orbital (LUMO).[5][9][10]
Reducing the energy gap between the TCO's HOMO and the tetrazine's LUMO results in a faster reaction.[9][10]
Q5: Does the stereochemistry of the TCO matter for reactivity?
Yes, the stereochemistry of substituents on the trans-cyclooctene (B1233481) ring is critical.[11] The this compound isomer, which has its hydroxyl group in an axial position, exhibits significantly higher ring strain compared to the (S)-TCO-OH (equatorial) isomer.[10][11] This increased strain results in a conformation that is closer to the reaction's transition state, lowering the activation energy and making the this compound isomer up to four times more reactive.[10][11] For applications where reaction speed is crucial, such as in vivo imaging, the axial this compound isomer is the superior choice.[11]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during this compound ligation reactions, with a focus on problems arising from steric hindrance.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Steric Hindrance: Bulky molecules attached to the tetrazine or TCO are physically blocking the reactive sites.[1][6][7] | Introduce a Spacer: Incorporate a flexible spacer, such as PEG, between the bulky molecule and the reactive moiety to improve accessibility.[1][6][7] |
| Low Reactivity of Tetrazine/TCO Pair: Different derivatives of tetrazine and TCO have vastly different reaction kinetics.[6] | Select a More Reactive Pairing: Use hydrogen-substituted tetrazines, which are significantly more reactive than methyl-substituted ones.[6][9] Consider highly strained TCOs (sTCO) for faster kinetics.[6] | |
| Suboptimal Reagent Concentration: The reaction is bimolecular, and its rate is dependent on the concentration of both reactants.[7] | Increase Reactant Concentration: If the experimental conditions allow, increase the concentration of one or both reagents to accelerate the reaction rate.[7] | |
| Isomerization of this compound: The reactive trans-isomer can slowly convert to the much less reactive cis-isomer in aqueous solutions.[1][12] | Use Fresh Solutions: Prepare this compound solutions immediately before use and avoid prolonged storage in aqueous media.[1] Consider adding antioxidants like Trolox to suppress isomerization in thiol-containing media.[12][13] | |
| Low Product Yield | Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.[1][6] | Optimize Molar Ratio: While theoretically 1:1, using a slight excess (1.5-2 fold) of one reactant (often the less expensive or more stable one) can drive the reaction to completion.[1][6][12] |
| Precipitation of Reactants or Product: Poor solubility of one or both reactants in the chosen solvent will lower the yield.[1][6] | Improve Solubility: Prepare a concentrated stock of the less soluble reactant in an organic solvent (e.g., DMSO) and add it to the aqueous buffer with vigorous mixing.[1] Using PEGylated linkers can also significantly improve aqueous solubility.[1] | |
| Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. TCOs can degrade in the presence of thiols or UV light.[6][7] | Verify Reactant Integrity: Use freshly prepared solutions or reagents stored under appropriate conditions (e.g., at –20°C, desiccated, protected from light).[1][6] Avoid repeated freeze-thaw cycles.[1] | |
| Inefficient NHS Ester Labeling: If introducing the TCO via an NHS ester, the labeling reaction itself may be the source of low yield. | Ensure Amine-Free Buffers: Use buffers free of primary amines (e.g., Tris, glycine) for NHS ester reactions. Perform buffer exchange into a buffer like PBS (pH 7.2-8.0) if necessary.[1][14][15] Use anhydrous solvents (DMSO, DMF) for preparing stock solutions.[14][16] |
Quantitative Data
The reaction rate of the TCO-tetrazine ligation is quantified by the second-order rate constant (k₂). The choice of reaction partners can influence this rate by several orders of magnitude.
Table 1: Comparative Reactivity of TCO Isomers and Derivatives
| TCO Isomer/Derivative | Abbreviation | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |
| trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The parent TCO structure, demonstrating good reactivity.[17] |
| Axial-5-hydroxy-trans-cyclooctene | a-TCO-OH / this compound | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) - 70,000 (± 2,000) | Axial substitution leads to higher ring strain and significantly faster kinetics compared to the equatorial isomer.[11][17][18] |
| Equatorial-5-hydroxy-trans-cyclooctene | e-TCO-OH / (S)-TCO-OH | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) | Equatorial substitution results in a more stable, lower-energy conformation and slower reaction rates.[11][17] |
| Conformationally Strained TCO | sTCO | Tetrazine | > 1.0 x 10⁶ | Among the fastest TCOs due to high ring strain, but can be less stable and prone to deactivation.[15] |
| Dioxolane-fused TCO | d-TCO | Tetrazine | ~3.66 x 10⁵ | A highly reactive derivative with improved stability over sTCO.[15] |
Note: Actual rates depend on specific experimental conditions, including the tetrazine partner, solvent, pH, and temperature.[6][18]
Table 2: Influence of Tetrazine Substituents on Reactivity
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| Hydrogen-substituted | TCO | up to 30,000 | Reduced steric hindrance leads to significantly faster reactions.[5] Can be up to 70-fold more reactive than di-substituted versions.[7][9] |
| Methyl-substituted | TCO | ~1,000 | Slower than H-substituted due to increased steric effects.[5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2,000 (±400) | A commonly used, rapid tetrazine derivative.[5] |
Experimental Protocols
Below are generalized protocols for the labeling of a protein with an this compound NHS ester and subsequent conjugation. Researchers should optimize concentrations and incubation times for their specific system.[3]
Protocol 1: Labeling a Protein with this compound NHS Ester
This protocol describes the covalent attachment of a TCO moiety to a protein via a primary amine (e.g., lysine (B10760008) residue).
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[6][14]
-
This compound NHS Ester
-
Anhydrous DMSO or DMF[6]
Methodology:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer.[6][15] If necessary, perform a buffer exchange using a desalting spin column. The recommended protein concentration is 1-5 mg/mL.[6][15][16]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[6][16] It is critical to protect the NHS ester from moisture to prevent hydrolysis.[16]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6][15][16]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[6][15]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[6][16]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[6][15][16] The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Conjugation Reaction
This protocol describes the reaction between the TCO-labeled protein from Protocol 1 and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-Fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Reagent Preparation: Prepare the TCO-labeled protein in a suitable reaction buffer.
-
Conjugation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (1.5 to 3 equivalents) of the tetrazine reagent is often used to ensure the complete consumption of the TCO-labeled protein.[15]
-
Incubation: The reaction is typically very fast.[15] Incubate for 30-60 minutes at room temperature.[15][16] For less reactive partners or lower concentrations, the incubation time can be extended.[14]
-
Analysis and Purification: The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color (if applicable).[11] The final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography if necessary.[11][16] The conjugate is now ready for use or can be stored at 4°C.[16]
Visual Guides
The following diagrams illustrate key concepts and workflows related to minimizing steric hindrance in this compound reactions.
Caption: A decision-making workflow for troubleshooting low-yield this compound reactions.
Caption: The two-step mechanism of the TCO-Tetrazine iEDDA ligation.
Caption: How a flexible PEG spacer improves accessibility of the reactive TCO moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: (R)-TCO-OH Isomerization and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the trans-to-cis isomerization of (R)-TCO-OH. The following information is intended to help identify, mitigate, and prevent issues related to the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound-labeled molecule is showing diminished reactivity with its tetrazine partner over time. What is the likely cause?
A1: The most probable cause is the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) to its non-reactive cis-cyclooctene (CCO) isomer.[1][2] This process can be catalyzed by several factors commonly found in experimental environments, such as components in standard cell culture media, particularly degradation products of thiamine (B1217682) (Vitamin B1).[1][3] Additionally, "aged" plasma and the presence of thiols or copper-containing proteins can also promote this isomerization.[3][4]
Q2: What specific conditions are known to promote the isomerization of this compound?
A2: Several conditions can accelerate the conversion of the active trans-isomer to the inactive cis-isomer:
-
Presence of Thiols: High concentrations of thiols, such as glutathione (B108866) (GSH), dithiothreitol (B142953) (DTT), or β-mercaptoethanol, can induce isomerization, potentially through a radical-mediated pathway.[1][5]
-
Copper-Containing Proteins: Serum and plasma contain copper-containing proteins that can catalyze the isomerization of TCOs.[3][4] In 50% fresh mouse serum at 37°C, TCO can almost completely convert to its cis-isomer within 7 hours.[3][4]
-
Thiamine Degradation: As mentioned, degradation products of thiamine in cell culture media are known catalysts for TCO isomerization.[1]
-
Extended Storage: Prolonged storage, especially of highly reactive TCO derivatives, can lead to isomerization and polymerization, even when stored as solids.[6]
-
Photochemical Conditions: While controlled photoisomerization is used to synthesize TCOs from their cis-isomers, exposure to certain wavelengths of light could potentially contribute to unwanted isomerization.
Q3: How can I prevent or minimize the trans-to-cis isomerization of this compound?
A3: Several strategies can be employed to mitigate TCO isomerization:
-
Use Custom Media: When working with cell cultures, utilize thiamine-free media to avoid catalysis by its degradation products.[1]
-
Add Antioxidants/Radical Inhibitors: Supplementing your media or buffers with antioxidants, such as Trolox (a water-soluble analog of Vitamin E) or butylated hydroxytoluene (BHT), can suppress radical-mediated isomerization pathways, especially in the presence of high thiol concentrations.[4]
-
Use Fresh Plasma: If your experiments involve plasma, it is advisable to use fresh preparations, as "aged" plasma is known to promote isomerization.[1]
-
Employ More Stable TCO Derivatives: Consider using TCO derivatives with enhanced stability, such as dioxolane-fused trans-cyclooctene (d-TCO), which has shown improved stability in aqueous solutions, blood serum, and in the presence of thiols.[4][7][8]
-
Metal Complexation for Storage: For long-term storage, TCO reagents can be protected as stable silver(I) complexes. The active TCO can be released immediately before use by adding a source of chloride ions, such as sodium chloride (NaCl).[3]
-
Optimize Experimental Workflow: Minimize the incubation time of the TCO-conjugated molecule in potentially destabilizing biological media before the reaction with tetrazine.[5] If your protocol involves the reduction of disulfide bonds, ensure the complete removal of the reducing agent before adding the TCO-linker.[4] Using a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is a safer alternative to DTT.[4]
Q4: I am observing non-specific labeling in my experiments. Could this be related to this compound?
A4: Yes, while TCOs are designed for bioorthogonal reactions with tetrazines, they can exhibit some reactivity towards biological nucleophiles, most notably thiols.[1] Cysteine residues in proteins and small molecules like glutathione can react with the strained double bond of TCO, leading to off-target labeling. This reactivity is generally low but can become significant in environments with high concentrations of free thiols.[1]
Q5: How does the stereochemistry of TCO-OH affect its reactivity and stability?
A5: The stereochemistry of the hydroxyl group on the cyclooctene (B146475) ring is a critical determinant of reactivity. The this compound isomer, which is the axial isomer, has a higher ring strain (approximately 1.1 kcal/mol higher in energy) compared to the (S)-TCO-OH (equatorial) isomer.[9] This increased strain results in a conformation that is closer to the transition state of the Diels-Alder reaction, making the this compound isomer up to four times more reactive than the (S)-TCO-OH isomer.[9] For applications where reaction speed is crucial, such as in vivo pretargeting, the this compound isomer is the preferred choice.[9]
Troubleshooting Guides
Problem 1: Low or No "Click" Reaction Product Formation
| Possible Cause | Troubleshooting Step |
| This compound Isomerization | Analyze your this compound reagent and labeled biomolecule for the presence of the CCO isomer using ¹H NMR or HPLC. Implement prevention strategies as described in FAQ 3. |
| Degradation of Tetrazine Partner | Ensure the tetrazine reagent is fresh and has been stored correctly, protected from light and moisture. Prepare tetrazine solutions fresh, as some can be unstable in aqueous media.[2] |
| Incorrect Stoichiometry | Accurately quantify your stock solutions. Empirically test different molar ratios, often a slight excess (1.5-2 fold) of the tetrazine reagent can drive the reaction to completion.[2] |
| Suboptimal Reaction Conditions | Ensure the reaction buffer is within a pH range of 6-9. If using NHS ester chemistry for labeling, ensure your buffers are free of primary amines (e.g., Tris, glycine).[2] |
| Steric Hindrance | If conjugating large biomolecules, consider introducing a flexible PEG spacer to the this compound or tetrazine linker to improve accessibility.[10] |
Problem 2: High Background or Non-Specific Staining in Imaging Experiments
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Probe | Increase the number and duration of washing steps after incubation with the fluorescent probe. Include a mild detergent like Tween-20 in the wash buffer. |
| Reaction with Endogenous Nucleophiles | Pre-treat cells with a thiol-capping agent like N-ethylmaleimide (NEM) to block free cysteine residues before adding the this compound labeled molecule. Note that this may affect cellular function. |
| Hydrophobicity of the TCO conjugate | The hydrophobicity of TCOs can lead to non-specific binding. Consider using TCO derivatives with improved hydrophilicity, such as those containing PEG linkers.[10] |
Quantitative Data Summary
Table 1: Stability of TCO Derivatives in Various Media
| TCO Derivative | Medium | Conditions | Half-life / Stability |
| This compound | Aqueous Buffer (pH 7.4) | - | > 1 week[11] |
| This compound | Presence of Thiols (e.g., GSH) | - | > 24 hours[11] |
| This compound | Serum/Plasma | - | > 12 hours[11] |
| TCO | 50% fresh mouse serum | 37°C | Almost complete conversion to cis-isomer within 7 hours[3] |
| s-TCO-conjugated mAb | in vivo | - | 0.67 days[6] |
| TCO-conjugated antibody | in vivo | - | 75% remained reactive after 24 hours[6] |
| d-TCO | Human serum | - | Minimal degradation observed after four days[4] |
| r-TCO | - | - | 20 days |
Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water[11] |
| Parent TCO | H-Tetrazine | ~2 x 10³ | Acetonitrile[11] |
| TCO-conjugated CC49 antibody | Indium-labeled tetrazine | ~1.3 x 10⁴ | PBS, 37°C[12] |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | ~3.66 x 10⁵ | Water, 25°C[7][8][13] |
| s-TCO | 3,6-diphenyl-s-tetrazine | ~3.1 x 10³ | MeOH, 25°C[13] |
| TCO-PEG₄ | Methyl-tetrazine derivatives | 1,100 - 73,000 | DPBS, 37°C[14] |
Experimental Protocols
Protocol 1: Assessing this compound Stability and Isomerization in Cell Culture Media
-
Preparation of Solutions:
-
Prepare a stock solution of your this compound labeled molecule in a suitable solvent (e.g., DMSO).
-
Prepare the cell culture medium to be tested (e.g., DMEM with 10% FBS).
-
-
Incubation:
-
Add the this compound labeled molecule to the cell culture medium at the final desired concentration.
-
Incubate the mixture under standard cell culture conditions (37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
-
Sample Analysis:
-
Analyze the aliquots by reverse-phase HPLC.
-
Develop an HPLC method that effectively separates the trans-TCO and cis-CCO isomers.
-
Quantify the peak areas to determine the extent of isomerization over time by monitoring the disappearance of the active trans-TCO isomer peak and the appearance of the inactive cis-TCO isomer peak.[1][4]
-
Protocol 2: General Assay for TCO Stability in Serum
-
Reagent Preparation:
-
Prepare a stock solution of your TCO-conjugated molecule (e.g., 10 mM in DMSO).
-
Obtain fresh serum (e.g., human or mouse).
-
Prepare a reaction buffer (e.g., 1x PBS, pH 7.4).
-
-
Stability Assay:
-
In a microcentrifuge tube, add the TCO-conjugated molecule to the serum to achieve the desired final concentration.
-
Incubate the tube at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.[4]
-
Immediately quench any further reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and vortex.[4]
-
Centrifuge to pellet the precipitated proteins.[4]
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the active trans-TCO isomer and the appearance of the peak for the inactive cis-TCO isomer.[4]
-
Quantify the peak areas to determine the percentage of remaining active TCO at each time point.[4]
-
-
Data Analysis:
-
Normalize the peak area of the active TCO at each time point to the T=0 time point.
-
Plot the percentage of remaining active TCO versus time to determine the stability profile and calculate the half-life.[4]
-
Protocol 3: General Protein Labeling with TCO-NHS Ester
-
Protein Preparation:
-
Prepare TCO-NHS Ester Solution:
-
Labeling Reaction:
-
Quench Reaction:
-
Purification:
Visualizations
Caption: Factors causing trans-to-cis isomerization of this compound and corresponding prevention strategies.
Caption: A generalized experimental workflow for determining the stability of a TCO-conjugate in serum.
Caption: A logical workflow for troubleshooting low product yield in TCO-tetrazine ligation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
improving signal-to-noise ratio in (R)-TCO-OH imaging
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their (R)-TCO-OH imaging experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioorthogonal imaging?
This compound is a specific, chiral isomer of trans-cyclooctene (B1233481) that contains a hydroxyl group.[1] It is a highly reactive reagent used in bioorthogonal chemistry, specifically in the strain-promoted inverse-electron-demand Diels-Alder cycloaddition (SPIEDAC) reaction with tetrazines.[2][3] This reaction is exceptionally fast, highly specific, and occurs efficiently in biological systems without interfering with native biochemical processes, making it ideal for labeling and imaging biomolecules in live cells and in vivo.[1][3][4] The hydroxyl group on this compound enhances its hydrophilicity, improving its solubility and behavior in aqueous environments compared to more hydrophobic TCO analogs.[1]
Q2: My this compound conjugated antibody is showing low reactivity with its tetrazine partner. What are the possible causes?
Low reactivity is a common issue that can stem from the hydrophobicity of the TCO moiety.[2] The hydrophobic TCO can interact with hydrophobic patches on the antibody's surface, causing it to become "buried" and inaccessible for reaction with the tetrazine partner.[2][5] This can result in a significant portion of the conjugated TCO being non-reactive.[2] Another potential issue is the isomerization of the reactive trans-cyclooctene to the less reactive cis-isomer.[6][7]
Q3: I'm observing aggregation and precipitation of my antibody after conjugation with this compound. How can I prevent this?
Antibody aggregation is often a direct result of increased surface hydrophobicity after conjugation with the hydrophobic TCO molecule.[2] This increased hydrophobicity can lead to self-association and aggregation. To mitigate this, consider using a more hydrophilic TCO derivative or incorporating a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the TCO moiety and the antibody.[2][5]
Q4: Are there more hydrophilic and stable alternatives to this compound?
Yes, several more hydrophilic and stable trans-cyclooctene derivatives have been developed to address the challenges associated with the hydrophobicity of the standard this compound. These include:
-
oxoTCO: This derivative contains a ketone group, which increases its hydrophilicity and can lead to reduced non-specific background fluorescence.[2]
-
d-TCO (dioxolane-fused trans-cyclooctene): These derivatives have shown enhanced stability in aqueous solutions, blood serum, and in the presence of thiols, while maintaining high reactivity with tetrazines.[8]
-
sTCO (strained trans-cyclooctene): While highly reactive, some sTCO derivatives can be unstable. However, water-soluble versions have been developed with remarkable reaction rates.[9] A variant, Ag-sTCO, has demonstrated improved stability.[10]
Q5: How do I choose the best tetrazine partner for my this compound probe?
The choice of tetrazine is critical for optimizing reaction kinetics and imaging outcomes. The reactivity of the TCO-tetrazine ligation is dependent on the electronic properties of both molecules.[11][12] Generally, a more electron-deficient tetrazine will react faster with the electron-rich TCO.[11][12] For applications requiring very fast kinetics, such as in vivo imaging with short-lived radionuclides, a highly reactive tetrazine is crucial.[4] However, highly reactive tetrazines can sometimes have lower stability.[7] Therefore, a balance between reactivity and stability must be considered for the specific application.
Troubleshooting Guides
Problem 1: High Background or Non-Specific Staining in Imaging Experiments
High background signal can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the TCO conjugate | The inherent hydrophobicity of TCO can lead to non-specific binding to proteins and cell membranes.[2] - Use hydrophilic TCO derivatives: Employ derivatives like oxoTCO or those with PEG linkers to increase the overall hydrophilicity of the conjugate.[2][5][8] - Reverse the click chemistry partners: Consider conjugating the more hydrophilic tetrazine to the antibody and using a TCO-functionalized imaging probe.[2] |
| Non-specific binding of the fluorescent probe | The imaging probe itself may bind non-specifically to cellular components. - Increase the number and duration of washing steps: After incubation with the fluorescent probe, perform additional washes to remove unbound probe.[8][13] - Include a mild detergent in the wash buffer: Add a low concentration of a non-ionic surfactant like Tween-20 to the wash buffer to disrupt non-specific hydrophobic interactions.[8][14] - Use blocking agents: Add blocking agents like Bovine Serum Albumin (BSA) to your buffers to reduce non-specific protein interactions.[14][15][16] |
| Incorrect probe concentration | Using too high a concentration of the tetrazine-fluorophore can lead to increased background. - Titrate the probe concentration: Perform a concentration-response experiment to find the optimal concentration that provides a good signal with minimal background. For live-cell imaging, concentrations in the range of 1-10 µM are often a good starting point.[1][13] |
Problem 2: Low or No Specific Signal (Poor "Click" Reaction)
A weak or absent signal at the target site indicates an issue with the bioorthogonal reaction.
| Possible Cause | Troubleshooting Steps |
| Inaccessible TCO moiety | The TCO group on the antibody may be "buried" due to hydrophobic interactions, rendering it unable to react.[2][5] - Incorporate a hydrophilic PEG linker: Conjugate the this compound to the antibody via a PEG linker to prevent it from burying itself within the protein.[2][5] |
| Incorrect Stoichiometry | The molar ratio of TCO to tetrazine may be suboptimal, leading to an incomplete reaction. - Optimize the molar ratio: A slight excess (1.5 to 5-fold) of the smaller molecule (typically the tetrazine probe) can help drive the reaction to completion.[1] |
| Degradation of Reactants | Either the TCO or the tetrazine may have degraded or isomerized. - Check reagent stability: Ensure tetrazine reagents are fresh and have been stored correctly, protected from light and moisture.[8] Be aware that some TCO derivatives can isomerize to a less reactive form, especially in the presence of thiols.[7][8] |
| Suboptimal Reaction Conditions | The reaction buffer or temperature may not be ideal. - Optimize buffer conditions: Ensure the reaction buffer is within a pH range of 6-9.[8] The reaction is typically fast at room temperature or 37°C.[1][8] |
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing your experiments.
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| This compound | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |
| TCO on CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C |
| axial-5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified |
| PeptoBrush 1 | HELIOS 388Me (Tz) | >25,000 (per TCO unit) | Aqueous Buffer |
Table 2: Typical Reagent Concentrations for Live-Cell Imaging
| Reagent | Typical Concentration Range | Incubation Time |
| TCO-labeled Antibody | 1-10 µg/mL | 1 hour |
| Tetrazine-fluorophore | 1-10 µM | 5-30 minutes |
Experimental Protocols
Protocol 1: Live-Cell Pre-targeted Imaging
This protocol describes a common workflow for labeling cell-surface proteins using a two-step pre-targeted approach.[1][13]
Materials:
-
Adherent cells expressing the target of interest, cultured on glass-bottom dishes.
-
TCO-labeled antibody targeting the protein of interest.
-
Cell-impermeable tetrazine-fluorophore.
-
Complete cell culture medium.
-
Wash buffer (e.g., PBS with Ca²⁺/Mg²⁺).
-
Live-cell imaging buffer (e.g., phenol (B47542) red-free medium).
Methodology:
-
Cell Preparation: Culture cells on imaging plates to the desired confluency (e.g., 60-70%).
-
Pre-targeting (TCO Installation):
-
Ligation (Tetrazine Reaction):
-
Prepare a solution of the tetrazine-fluorophore in live-cell imaging buffer at a final concentration of 1-10 µM.[13]
-
Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[13] The short incubation time is due to the rapid reaction kinetics.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove unreacted tetrazine-fluorophore.[1][13]
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[13]
-
Visualizations
Caption: Mechanism of the TCO-Tetrazine bioorthogonal reaction.
Caption: Experimental workflow for pre-targeted cell imaging.
Caption: Troubleshooting logic for improving signal-to-noise ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine-trans-cyclooctene ligated lanthanide conjugates for biomedical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. sartorius.com [sartorius.com]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Purification of (R)-TCO-OH Labeled Proteins
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with (R)-TCO-OH labeled proteins. Find answers to frequently asked questions and solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before starting the purification of a TCO-labeled protein?
A1: Before purification, it is essential to quench the labeling reaction to stop the process and deactivate any remaining reactive molecules. This is typically done by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM and incubating for a short period.[1][2][3]
Q2: What are the most common methods for purifying TCO-labeled proteins?
A2: The most common purification methods aim to remove unreacted TCO reagents and other small molecules from the labeled protein. These include:
-
Desalting Spin Columns: A quick and efficient method for removing small molecules.[1][2][3][4]
-
Dialysis: A classic method for removing small, unwanted molecules from a protein solution.[1][2][3][4][5]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing smaller unreacted TCO reagents from larger protein conjugates.[1]
Q3: How can I determine the degree of labeling (DOL) after purification?
A3: The Degree of Labeling (DOL), which represents the average number of TCO molecules per protein, can be determined spectrophotometrically if the TCO reagent contains a chromophore.[1] Alternatively, mass spectrometry can be used for a more precise measurement.[6]
Q4: What is the optimal storage condition for purified TCO-labeled proteins?
A4: For short-term storage, 4°C is recommended. For long-term storage, it is best to store the purified protein at -80°C.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled proteins, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low or No Final Product | Inactive TCO groups: The TCO moiety may have degraded or isomerized.[7] | Ensure the TCO-modified protein was prepared correctly and stored properly. Test the reactivity of a small aliquot.[7] |
| Degraded Tetrazine Probe: Tetrazine compounds can be sensitive to light and nucleophiles.[7] | Use a fresh stock of the tetrazine probe and store it protected from light and moisture.[7] | |
| Suboptimal Reaction Conditions: Insufficient molar excess of the tetrazine probe or insufficient reaction time.[7] | Optimize labeling conditions by increasing the molar excess of the tetrazine probe or extending the incubation time.[7] | |
| Protein Aggregation/Precipitation | High Degree of Labeling: A high density of hydrophobic labels on the protein surface can lead to aggregation.[7] | Reduce the molar excess of the tetrazine probe during the labeling reaction.[7] Include additives like glycerol (B35011) or arginine in the buffer to improve solubility.[7] |
| Poor Solubility of Reactants: One of the reactants may not be sufficiently soluble in the aqueous reaction buffer.[5] | Prepare a concentrated stock solution of the less soluble reactant in an organic solvent (e.g., DMSO) and add it to the aqueous reaction buffer with vigorous mixing.[5] | |
| Reduced Reactivity of TCO-labeled Molecule Over Time | Isomerization of TCO: The reactive trans-cyclooctene (B1233481) (TCO) can isomerize to its unreactive cis-cyclooctene (CCO) isomer, a process that can be catalyzed by components in cell culture media.[8] | Use thiamine-free cell culture media or supplement the media with antioxidants like Trolox.[8] If working with plasma, use fresh preparations.[8] |
| Non-specific Labeling or Off-target Effects | Hydrophobicity of the TCO conjugate: The hydrophobicity of TCO can lead to non-specific binding.[8] | Consider using TCO derivatives with improved hydrophilicity, such as those containing PEG linkers.[8] |
Experimental Protocols
Protocol 1: General TCO-Labeling of Proteins using TCO-NHS Ester
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.[4]
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., PBS, pH 7.2 - 8.0)[1]
-
TCO-PEGn-NHS ester[1]
-
Anhydrous DMSO or DMF[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[2]
-
Desalting spin column or dialysis equipment[1]
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.[1][2][3]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[1][2][3]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][2][3]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[1][2]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[1][2]
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[1][2] The TCO-labeled protein is now ready for the subsequent ligation reaction.
Protocol 2: Purification of TCO-Labeled Protein using a Desalting Spin Column
This protocol details the removal of excess small molecules from the TCO-labeled protein solution.
Materials:
-
Quenched reaction mixture containing the TCO-labeled protein
-
Desalting spin column
-
Desired storage buffer (e.g., PBS)
-
Microcentrifuge
Procedure:
-
Equilibrate Column: Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions.[1]
-
Load Sample: Load the quenched reaction mixture onto the column.[1]
-
Centrifuge: Centrifuge the column to collect the purified TCO-labeled protein.[1]
Visualized Workflows
Caption: Workflow for TCO-labeling and purification of proteins.
Caption: General workflow for TCO-tetrazine ligation.
References
Technical Support Center: Dealing with Hydrophobicity of TCO Reagents
Welcome to the Technical Support Center for TCO (trans-cyclooctene) reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during bioconjugation experiments, with a specific focus on challenges arising from the hydrophobicity of TCO reagents.
Frequently Asked Questions (FAQs)
Q1: What are TCO reagents and why is their hydrophobicity a concern?
TCO (trans-cyclooctene) reagents are widely used in bioorthogonal chemistry for their rapid and specific reaction with tetrazines, a process known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This "click chemistry" reaction is a powerful tool for labeling and conjugating biomolecules.[1][] However, the inherent hydrophobicity of the core TCO structure can lead to several experimental challenges, including poor solubility in aqueous buffers, aggregation of labeled biomolecules, reduced reactivity, and non-specific binding in biological systems.[1][3][4]
Q2: My TCO-conjugated antibody is showing low reactivity with its tetrazine partner. What is the likely cause?
A common reason for low reactivity is the hydrophobic TCO moiety interacting with hydrophobic patches on the surface of the antibody.[1][5] This can cause the TCO group to become "buried" and inaccessible for reaction with the tetrazine, rendering a significant portion of the conjugated TCO non-reactive.[1][4][5]
Q3: I'm observing precipitation and aggregation of my protein after conjugation with a TCO reagent. How can I prevent this?
Aggregation is a direct consequence of the increased surface hydrophobicity of the biomolecule after conjugation with the hydrophobic TCO molecule.[1] This increased hydrophobicity promotes self-association and aggregation. To mitigate this, consider the following strategies:
-
Incorporate a hydrophilic linker: Using a TCO reagent with an integrated polyethylene (B3416737) glycol (PEG) linker is a highly effective strategy to increase the overall hydrophilicity of the conjugate.[1][4][6]
-
Optimize the Degree of Labeling (DOL) or Drug-to-Antibody Ratio (DAR): A lower number of TCO molecules per biomolecule can reduce the overall hydrophobicity and lessen the propensity for aggregation.[1]
-
Use a more hydrophilic TCO derivative: Several TCO variants with improved hydrophilicity are available.[1][3]
-
Optimize formulation: Experiment with different buffer conditions (e.g., pH, ionic strength) or add solubility-enhancing excipients.[1]
Q4: Are there more hydrophilic alternatives to standard TCO reagents?
Yes, to address the challenges of hydrophobicity, several more hydrophilic TCO derivatives have been developed.[1][3] These include:
-
oxoTCO (trans-5-oxocene): Contains a ketone group that increases its hydrophilicity.[1]
-
DOTCO (4,6-dioxo-TCO): Another hydrophilic alternative that has shown promise in biological studies.[3][7]
-
d-TCO (cis-dioxolane-fused trans-cyclooctene): Designed to increase both stability and hydrophilicity.[8]
-
TCOs with embedded heteroatoms: The inclusion of atoms like oxygen within the ring structure can reduce hydrophobicity.[3]
Q5: How can I improve the solubility of my TCO reagent during the labeling reaction?
If you are experiencing poor solubility of the TCO reagent in your aqueous reaction buffer, you can try using a co-solvent. Adding a small percentage (typically 5-10%) of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can significantly improve the solubility of the TCO reagent.[1][9][10] However, it is crucial to ensure the chosen co-solvent is compatible with your biomolecule and does not cause denaturation or loss of activity.[9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with hydrophobic TCO reagents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Poor solubility of TCO reagent in aqueous buffer. | 1. Use a co-solvent: Add a small percentage of DMSO or DMF to the reaction buffer to improve TCO reagent solubility.[1][9][10] 2. Switch to a more hydrophilic TCO: Consider using a water-soluble TCO derivative like one containing a PEG linker or a modified core structure (e.g., oxoTCO, DOTCO).[1][3] |
| Precipitation/Aggregation of Conjugate | Increased hydrophobicity of the biomolecule after TCO conjugation. | 1. Incorporate a PEG linker: Use a TCO reagent with an integrated PEG chain (e.g., TCO-PEG-NHS ester) to enhance hydrophilicity.[1][4][6] 2. Optimize Degree of Labeling (DOL): A lower DOL may reduce the overall hydrophobicity and aggregation.[1] 3. Formulation optimization: Experiment with different buffer conditions or the addition of solubility-enhancing excipients.[1] |
| Low Reactivity of TCO-Conjugate | The hydrophobic TCO moiety is "buried" within the biomolecule, making it inaccessible. | 1. Introduce a hydrophilic spacer: A PEG linker can act as a spacer to extend the TCO moiety away from the biomolecule's surface, improving its accessibility.[1][4][5] 2. Reverse the click chemistry partners: Consider conjugating the more hydrophilic tetrazine to the biomolecule and using a TCO-functionalized probe.[1] |
| High Background/Non-Specific Binding in Assays | The hydrophobic nature of the TCO conjugate leads to non-specific interactions with other proteins or cell membranes. | 1. Employ hydrophilic TCO derivatives: Using reagents like oxoTCO has been shown to reduce non-specific background.[1] 2. Increase hydrophilicity of the tetrazine partner: A more hydrophilic tetrazine can also contribute to reducing non-specific binding of the final conjugate.[1] |
Quantitative Data Summary
The choice of TCO derivative can significantly impact its hydrophilicity and reaction kinetics. The following table summarizes the LogP values (a measure of lipophilicity; lower values indicate greater hydrophilicity) and second-order rate constants for various TCO derivatives.
| TCO Derivative | cLogP / LogP | Second-Order Rate Constant (k₂) with 3,6-di-(2-pyridyl)-s-tetrazine (M⁻¹s⁻¹) | Solvent / Conditions |
| TCO | 1.95 | 2,000 | 9:1 MeOH:water |
| oxoTCO | 1.33 / 0.51 | > TCO | Not specified |
| a-TCO | 1.11 | (150 ± 8) x 10³ | Not specified |
| d-TCO | 1.76 | 167,000 (± 7,000) | 45:55 H₂O:MeOH |
| [¹⁸F]a-TCO derivative | 0.28 | - | - |
| [¹⁸F]-oxoTCO | 0.57 | - | - |
Note: Reaction rates are highly dependent on the specific tetrazine, solvent, and temperature.[11]
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
This protocol describes a general method for labeling primary amines (e.g., lysine (B10760008) residues) on proteins with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
TCO-PEG-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free buffer to a final concentration of 1-5 mg/mL.[11]
-
TCO Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO.[1][6]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[1][6]
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[1][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[6]
-
Purification: Remove excess, unreacted TCO reagent using a desalting column, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).[1]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.[1]
Protocol 2: General Workflow for TCO-Tetrazine Ligation
This protocol outlines the reaction between a TCO-modified biomolecule and a tetrazine-labeled probe.
Materials:
-
TCO-modified biomolecule
-
Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified biomolecule in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]
-
Ligation Reaction: Add the tetrazine-labeled molecule to the TCO-modified biomolecule. A 1.5- to 5-fold molar excess of the tetrazine is typically used.[1]
-
Incubation: The reaction is generally fast and can be performed at room temperature for 30 minutes to 2 hours.[1]
-
Analysis: Analyze the reaction product using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging.[1]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-labeled molecule.[1]
Visualizations
Caption: Troubleshooting workflow for issues related to TCO reagent hydrophobicity.
Caption: Key strategies for addressing TCO reagent hydrophobicity.
References
- 1. benchchem.com [benchchem.com]
- 3. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Stoichiometry for TCO-Tetrazine Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the stoichiometry for TCO-tetrazine reactions. This guide provides troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of tetrazine to TCO for efficient conjugation?
A1: While a 1:1 molar ratio is the theoretical ideal, it is generally recommended to use a slight molar excess of one reactant to drive the reaction to completion.[1][2][3] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1][4][5] However, the optimal ratio can vary depending on the specific reactants and experimental conditions and should be determined empirically for your system.[1][2] Using an incorrect molar ratio can lead to an incomplete reaction.[1] In some cases, a 1.5 to 2-fold excess of one reactant may be beneficial.[3][6]
Q2: How do the structures of the tetrazine and TCO affect the required stoichiometry and reaction rate?
A2: The reaction kinetics are highly dependent on the electronic and steric properties of the tetrazine and TCO derivatives.[1][7] Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction rate.[1][8] Highly strained TCOs, such as s-TCO, also exhibit much faster kinetics.[1][4] For instance, hydrogen-substituted tetrazines are considerably more reactive than their methyl-substituted counterparts due to reduced steric hindrance.[4][9] When using highly reactive pairs, a stoichiometric ratio closer to 1:1 may be sufficient. Conversely, for less reactive partners, a greater excess of one reactant might be necessary to achieve a desirable reaction rate and yield.
Q3: Can steric hindrance impact the optimal stoichiometry?
A3: Yes, steric hindrance can significantly impact the reaction. If the tetrazine and TCO moieties are attached to large, bulky molecules like antibodies, their ability to interact can be impeded, leading to slower reaction rates and lower yields.[4][7][10] In such cases, optimizing the stoichiometry by increasing the molar excess of the less sterically hindered partner may be necessary. Additionally, introducing a flexible spacer, such as a polyethylene (B3416737) glycol (PEG) linker, between the reactive moiety and the biomolecule can help overcome steric hindrance by increasing accessibility.[3][4]
Q4: What are the recommended reaction conditions (pH, temperature, solvent) and how do they influence stoichiometry optimization?
A4: The TCO-tetrazine ligation is robust and proceeds efficiently under a wide range of conditions.
-
pH: The reaction is typically performed in a pH range of 6 to 9.[1][2][4] Phosphate-buffered saline (PBS) is a common choice.[1] For labeling proteins with NHS esters to introduce TCO or tetrazine groups, it is critical to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to avoid side reactions.[1][4]
-
Temperature: The reaction is very fast and often complete at room temperature (25°C) or 37°C within 10 to 60 minutes.[1] For less reactive pairs or sensitive biomolecules, the reaction can be performed at 4°C, though this may require longer incubation times, even overnight.[1][9] Gentle heating to 37°C or 40°C can accelerate the reaction.[2][4]
-
Solvents: The reaction works well in various aqueous buffers.[2][4] Protic solvents like water can even accelerate the reaction rate.[1] For reactants with poor aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF can be added, but its compatibility with the biological system must be confirmed.[1][11]
Optimizing these conditions can enhance the reaction rate, potentially reducing the need for a large excess of one reactant.
Troubleshooting Guide
This guide addresses common issues related to stoichiometry optimization in TCO-tetrazine reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Incorrect Stoichiometry: The molar ratio of tetrazine to TCO is not optimal. | Empirically test a range of molar ratios, starting with a 1.05 to 1.5-fold excess of the tetrazine reagent.[1] For less reactive systems, a higher excess may be required. |
| Degradation of Reactants: Tetrazines can be unstable in aqueous media, and TCOs can isomerize to their unreactive cis-isomer.[1][4][6] | Use freshly prepared solutions.[1] Protect tetrazine solutions from light and strong bases.[1] For TCOs, consider using more stable derivatives or adding antioxidants like Trolox if working with thiols.[1][12] | |
| Steric Hindrance: Bulky molecules are preventing the TCO and tetrazine from reacting efficiently. | Introduce a flexible PEG spacer to increase the distance between the reactive moiety and the bulky molecule.[3][4] Consider using a higher molar excess of the less sterically hindered reactant. | |
| Reactant Precipitation: Poor solubility of one or both reactants in the reaction buffer. | Enhance aqueous solubility by using PEGylated linkers on the TCO or tetrazine.[1][3] Add a small amount of a compatible organic co-solvent such as DMSO.[1][11] | |
| Slow or Incomplete Reaction | Suboptimal Reactant Choice: The selected TCO and tetrazine derivatives have inherently slow kinetics. | Select a more reactive pair. For example, use a hydrogen-substituted tetrazine instead of a methyl-substituted one, or a strained TCO (sTCO) for faster kinetics.[4] |
| Low Reactant Concentration: The reaction rate is dependent on the concentration of both reactants. | If possible, increase the concentration of one or both reactants.[2][7] | |
| Suboptimal Temperature: The reaction temperature is too low for the specific reactant pair. | Consider gently heating the reaction to 37°C or 40°C to increase the rate.[2] |
Quantitative Data
Table 1: Recommended Starting Molar Ratios for TCO-Tetrazine Reactions
| Application | Recommended Tetrazine:TCO Molar Ratio | Notes |
| General Bioconjugation | 1.05 - 1.5 : 1 | A good starting point for most applications.[1][5] |
| Protein-Protein Ligation | 1.05 - 1.5 : 1 | A slight excess of the tetrazine-labeled protein is often used.[9][13] |
| Systems with Steric Hindrance | 1.5 - 2.0 : 1 (or higher) | A higher excess of the less sterically hindered partner may be needed.[3][6] |
| Highly Reactive TCO/Tetrazine Pairs | 1 : 1 to 1.1 : 1 | A near-stoichiometric ratio may be sufficient due to very fast kinetics. |
Table 2: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazine | TCO | ~1000 | Aqueous Media |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.[2]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the labeling of two proteins with TCO and tetrazine NHS esters, followed by their conjugation.
-
Protein Preparation: Dissolve the proteins to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.[4][11] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.[11]
-
Activation of Protein A with TCO-NHS Ester:
-
Prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.[11]
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[11][13]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[11]
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[11][13]
-
Remove excess, unreacted TCO-NHS ester using a spin desalting column.[1][11]
-
-
Activation of Protein B with Tetrazine-NHS Ester: Repeat the same labeling and purification steps as for Protein A, using a tetrazine-NHS ester.[11]
-
Ligation Reaction:
-
Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4).[13] A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-labeled protein is recommended as a starting point.[13]
-
Allow the reaction to proceed for 30 to 60 minutes at room temperature.[13] For less reactive pairs or reactions at 4°C, a longer incubation time may be necessary.[1][13]
-
-
Purification: If necessary, purify the final conjugate to remove any unreacted proteins using a method like size-exclusion chromatography.[1][11]
Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This protocol describes how to monitor the reaction's progress by observing the decrease in the characteristic absorbance of the tetrazine.[2]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of your tetrazine derivative in the chosen reaction buffer. The characteristic tetrazine absorbance is typically in the 510-550 nm range.[2]
-
Reaction Setup:
-
Initiate the Reaction:
-
Add the tetrazine solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the tetrazine's λmax at regular intervals until the absorbance no longer changes.[14]
-
-
Data Analysis: The decrease in absorbance over time can be used to calculate the reaction rate constant.
Visualizations
Caption: The reaction mechanism of TCO-tetrazine ligation.
Caption: A troubleshooting workflow for low-yield TCO-tetrazine reactions.
Caption: Key factors influencing the optimization of stoichiometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (R)-TCO-OH Reaction Kinetics
Welcome to the technical support center for (R)-TCO-OH and its applications in bioorthogonal chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to ensure the successful execution of your experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during this compound and tetrazine ligation reactions.[1][2]
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Low Reactivity of Tetrazine/TCO Pair: Different derivatives of tetrazine and TCO have vastly different reaction kinetics.[1] | Select a more reactive pairing: Hydrogen-substituted tetrazines are significantly more reactive than methyl-substituted ones.[1] Consider using tetrazines with electron-withdrawing groups and TCOs with electron-donating groups to accelerate the reaction.[1][3] The axial this compound isomer exhibits significantly faster reaction kinetics than the equatorial (S)-TCO-OH isomer.[4] |
| Suboptimal Reaction Conditions: While the reaction is robust, extreme pH or inappropriate solvents can hinder it.[1][2] | Optimize pH and Solvent: The reaction is generally insensitive to pH within the physiological range (6.0-9.0).[1] For aqueous reactions, ensure reactant solubility, potentially by using PEGylated reagents.[1][2] A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified.[1] | |
| Degradation of Reactants: Tetrazines can degrade in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[1] | Verify Reactant Integrity: Use freshly prepared solutions from reagents stored under appropriate conditions (e.g., -20°C, desiccated, protected from light).[2][5] Avoid repeated freeze-thaw cycles.[2] | |
| Steric Hindrance: Bulky molecules attached to the tetrazine and TCO moieties can physically block them from reacting.[1][2] | Introduce a Spacer: Incorporating a flexible spacer, such as PEG, can increase the distance between the bulky molecule and the reactive moiety, improving accessibility.[1][2] | |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to an incomplete reaction.[1][2] | Optimize Molar Ratio: While a 1:1 stoichiometry is theoretical, using a slight excess (1.5-2 fold) of one reactant (often the less expensive or more stable one) can help drive the reaction to completion.[1][2] | |
| Low Product Yield | Side Reactions: Impurities in starting materials or oxidation can lead to unintended reactions.[1] | Purify Reactants & Degas Solutions: Ensure your starting materials are free from impurities.[1] For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products.[1] |
| Precipitation of Reactants or Product: Poor solubility of the reactants or the final product will lower the yield.[1][2] | Improve Solubility: Use PEGylated linkers to enhance aqueous solubility.[1][2] The hydroxyl group on this compound also improves hydrophilicity compared to more hydrophobic analogs. | |
| Isomerization of this compound: The reactive trans-isomer can convert to the much less reactive cis-isomer, especially in aqueous solutions or in the presence of thiols or certain components in cell culture media.[2][6][7] | Use Fresh Solutions & Consider Additives: Use freshly prepared solutions and avoid prolonged reaction times at elevated temperatures.[2] The inclusion of radical inhibitors like Trolox can suppress thiol-promoted isomerization.[8][9] For long-term storage, TCO reagents can be protected as stable silver(I) complexes.[8][9] | |
| Non-Specific Labeling | Hydrophobicity of TCO: The inherent hydrophobicity of the TCO core can lead to non-specific binding, especially with proteins.[10] | Use Hydrophilic Linkers/Alternatives: Employ TCO reagents with integrated hydrophilic linkers (e.g., PEG).[10] Consider more hydrophilic TCO derivatives like oxoTCO.[10] |
| Reaction with Thiols: TCOs can exhibit reactivity towards thiols, such as cysteine residues in proteins or glutathione (B108866) (GSH).[7] | Assess Stability: It is crucial to assess the stability of your specific this compound conjugate under your experimental conditions, as the rate of this side reaction is dependent on the TCO derivative and thiol concentration.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound and tetrazine conjugation reaction? A1: The conjugation proceeds via a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][6] In this catalyst-free "click" reaction, the electron-rich this compound (the dienophile) rapidly and specifically reacts with an electron-poor tetrazine (the diene).[2][6] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[11][12][13]
Q2: Why is the this compound isomer more reactive than the (S)-TCO-OH isomer? A2: The stereochemistry of the substituent on the TCO ring is a determining factor in its reactivity.[4] The this compound isomer exists in an axial conformation, which has higher ring strain (approximately 1.1 kcal/mol higher in energy than the equatorial counterpart).[4] This increased strain results in a pre-distorted conformation that is closer to the transition state of the Diels-Alder reaction, thus lowering the activation energy and significantly accelerating the reaction rate.[4] The this compound isomer can be up to four times more reactive than the (S)-TCO-OH (equatorial) isomer.[4]
Q3: How can I assess the quality and reactivity of my this compound and tetrazine reagents? A3: It is crucial to ensure the integrity of your starting materials.[2] For the tetrazine component, concentration and purity can often be verified using UV-Vis spectroscopy, as most tetrazines have a characteristic absorbance peak (typically between 510 and 550 nm) which disappears upon successful conjugation.[2][13] For this compound, which is colorless, NMR spectroscopy can be used to confirm its structure and purity.[2] A functional check can be performed by reacting a small amount of each component and analyzing product formation via LC-MS or MALDI-TOF mass spectrometry.[2]
Q4: What is the optimal molar ratio of this compound to tetrazine? A4: Theoretically, a 1:1 stoichiometric ratio is required.[2] However, to drive the reaction to completion, it is common practice to use a slight excess (1.5 to 2-fold) of one of the reactants.[1][2] The optimal ratio may need to be determined empirically for your specific system.[2]
Q5: What factors in biological media can reduce the stability of this compound? A5: Several factors in serum and cell culture media can promote the isomerization of the reactive trans-TCO to its inactive cis-CCO form. These include copper-containing serum proteins, endogenous thiols like glutathione, and degradation products of thiamine (B1217682) (Vitamin B1) in cell culture media.[8][7] Using thiamine-free media or adding antioxidants like Trolox can help mitigate this issue.[7]
Quantitative Data
Table 1: Comparison of Second-Order Rate Constants (k₂) for TCO Isomers
The rate of the iEDDA reaction is highly dependent on the specific TCO isomer and the tetrazine partner. The axial (R) isomer of TCO-OH consistently demonstrates higher reactivity.
| TCO Isomer/Derivative | Abbreviation | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Axial-5-hydroxy-trans-cyclooctene | a-TCO-OH / this compound | 3,6-dipyridyl-s-tetrazine | 80,200 (± 200) | Axial substitution increases ring strain, resulting in a nearly four-fold increase in reactivity over the equatorial isomer.[14] |
| Equatorial-5-hydroxy-trans-cyclooctene | e-TCO-OH / (S)-TCO-OH | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) | Equatorial substitution leads to lower reactivity compared to the axial isomer.[14] |
| trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The parent and most fundamental TCO structure.[14] |
| Conformationally Strained TCO | s-TCO | 3,6-diphenyl-s-tetrazine | 3,100 | Reacts 160 times faster than the parent TCO with the same tetrazine due to increased strain.[14] |
| cis-Dioxolane-fused TCO (anti) | d-TCO | 3,6-dipyridyl-s-tetrazine | 318,000 (± 2,900) | Ring fusion enhances strain and significantly accelerates the reaction rate, while also improving stability.[14][15] |
Note: The specific (R,E) or (S,E) designation of a chiral TCO determines whether a substituent is in an axial or equatorial position, directly impacting its reactivity.[14] Reaction rates can vary depending on the specific tetrazine partner and reaction conditions.[10]
Experimental Protocols
Protocol 1: Protein Labeling with this compound NHS Ester
This protocol describes the covalent attachment of this compound to a protein via an N-hydroxysuccinimide (NHS) ester linkage.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Buffer Exchange: Transfer the protein into an amine-free buffer at a concentration of 1-5 mg/mL using a desalting spin column.[1] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete for reaction with the NHS ester.[2]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the this compound NHS ester in anhydrous DMSO or DMF.[1]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate for 1 hour at room temperature with gentle mixing.[1]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[1]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[1] The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.
Protocol 2: Kinetic Analysis by Stopped-Flow UV-Vis Spectrophotometry
This protocol is used to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's color.[13]
Materials:
-
This compound derivative solution
-
Tetrazine derivative solution
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reactant Preparation: Prepare working solutions of the TCO isomer and the tetrazine in the reaction buffer. To ensure pseudo-first-order kinetics, the final concentration of TCO should be in at least a 10-fold excess of the tetrazine concentration.[4]
-
Instrument Setup: Load the TCO solution into one syringe of the stopped-flow spectrophotometer and the tetrazine solution into the other.[4]
-
Equilibration: Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.[4]
-
Data Acquisition: Trigger the instrument to rapidly mix the two solutions (1:1 v/v). Monitor the reaction by recording the decrease in the tetrazine's characteristic absorbance (typically between 510 and 550 nm) over time.[4]
-
Data Analysis: Calculate the observed rate constant (k_obs) from the exponential decay of the absorbance. The second-order rate constant (k₂) is then determined by dividing k_obs by the concentration of the TCO derivative.
Visualizations
Caption: Troubleshooting workflow for low this compound conjugation yield.
Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
long-term storage and stability of (R)-TCO-OH
Technical Support Center: (R)-TCO-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the . Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C and protected from light and moisture.[1][2] When handled correctly, it is stable for several weeks at ambient temperature, such as during shipping.[1]
Q2: What is the primary cause of this compound instability and loss of reactivity over time?
A2: The primary cause of instability is the isomerization of the highly reactive trans-cyclooctene (B1233481) (TCO) to its much less reactive cis-cyclooctene (CCO) isomer.[1][3][4] This isomerization eliminates the ring strain required for the rapid bioorthogonal reaction with tetrazines.[1][5]
Q3: Which factors can accelerate the isomerization of this compound to its inactive CCO form?
A3: Several factors can promote the unwanted isomerization of TCO to CCO, including:
-
Presence of Thiols: Molecules containing thiol groups, such as cysteine, glutathione (B108866) (GSH), or dithiothreitol (B142953) (DTT), can facilitate isomerization.[3][4][6]
-
Components in Biological Media: Copper-containing proteins found in serum and degradation products of thiamine (B1217682) (Vitamin B1) in cell culture media can catalyze isomerization.[3][4][6] "Aged" plasma has also been shown to promote this conversion.[3]
-
Radical Species: The isomerization process can be mediated by radical intermediates.[6][7]
-
Suboptimal Storage: Prolonged storage, especially when not protected from light and moisture, can lead to gradual isomerization.[1][4]
Q4: How can I prevent or minimize the isomerization of this compound during my experiments?
A4: To enhance the stability of this compound and conjugates, consider the following strategies:
-
Use Radical Inhibitors: Supplementing your buffers or media with antioxidants like Trolox (a water-soluble Vitamin E analog) or butylated hydroxytoluene (BHT) can suppress radical-mediated isomerization, particularly in the presence of thiols.[3][6][7]
-
Use Fresh Media: When working with biological samples, use fresh preparations of plasma or cell culture media.[3] For in vitro experiments, consider using custom thiamine-free media.[3]
-
Protect from Light: this compound is sensitive to light, so it is crucial to protect the compound and any reactions from light exposure.[1][8]
-
Consider More Stable Derivatives: For demanding applications in complex biological media, more stable TCO derivatives like dioxolane-fused TCO (d-TCO) have been developed and show enhanced stability.[3][6][9]
-
Silver(I) Complexation: For long-term storage of TCO reagents, they can be protected as stable silver(I) complexes and liberated on-demand by the addition of NaCl.[6][7]
Q5: What is the recommended way to prepare a stock solution of this compound?
A5: It is recommended to prepare stock solutions of this compound in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][10] These solutions should be stored at -20°C, protected from light and moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no "click" reaction yield with tetrazine. | Isomerization of this compound to inactive CCO isomer. | Analyze the integrity of your this compound reagent using HPLC or ¹H NMR to check for the presence of the CCO isomer.[3] Ensure that reagents have been stored correctly at -20°C, protected from light and moisture.[1][2] |
| Degradation of the tetrazine reaction partner. | Ensure the tetrazine reagent is fresh and has been stored under the recommended conditions (desiccated and protected from light).[3][10] | |
| Incorrect stoichiometry. | Optimize the molar ratio of the reactants. A slight excess (1.5-2 fold) of one component, typically the smaller molecule, can help drive the reaction to completion.[3] | |
| Reduced reactivity of this compound-labeled biomolecule in cell culture. | Isomerization catalyzed by media components. | Use fresh cell culture media. For extended experiments, consider using custom thiamine-free media or supplementing the media with a radical inhibitor like Trolox.[3] |
| Non-specific labeling or off-target effects. | Reaction with biological nucleophiles. | While highly specific for tetrazines, TCOs can exhibit some reactivity towards thiols, such as cysteine residues in proteins.[3] To mitigate this, you can pre-treat cells with a thiol-capping agent like N-ethylmaleimide (NEM), though this may impact cellular function.[3] |
| Precipitation or aggregation of protein conjugates. | Increased hydrophobicity after conjugation. | The TCO moiety is hydrophobic and can increase the overall hydrophobicity of the labeled biomolecule.[11] To improve solubility and reduce aggregation, consider using a TCO derivative that includes a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[4][6][12] |
Quantitative Data Summary
The stability of TCO derivatives is highly dependent on the specific compound and the experimental conditions. The following table summarizes stability data for various TCO derivatives.
| TCO Derivative | Condition | Temperature | pH | Half-life (t₁/₂) / Isomerization |
| TCO-conjugated antibody | in vivo | - | - | 75% remained reactive after 24 hours.[1] |
| s-TCO-conjugated mAb | in vivo | - | - | 0.67 days.[1] |
| This compound | Aqueous Buffer | - | 7.4 | Generally stable, with a half-life of > 1 week.[5] |
| TCO derivative | Aged (frozen) Human Plasma | 37°C | ~7.4 | 0.1 hours.[13] |
| TCO-TTP | DMSO-d₆ | 90°C | N/A | 10% isomerization to cis-isomer after 70 minutes.[13] |
| d-TCO derivatives | Solid, freezer | -20°C | N/A | Stable for at least 14 months.[9] |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability by HPLC
This protocol provides a method to quantify the isomerization of this compound to its CCO form in a specific buffer or medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Buffer or medium of interest (e.g., PBS, cell culture medium)
-
HPLC system with a reverse-phase C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Stability Assay Setup: In a microcentrifuge tube, dilute the this compound stock solution into the buffer or medium of interest to a final concentration (e.g., 1 mM).
-
Incubation: Incubate the tube at the desired temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Sample Preparation: If the sample contains proteins (e.g., serum), precipitate them by adding a cold organic solvent (e.g., acetonitrile), vortex, and centrifuge to pellet the proteins.
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.
-
Use a suitable gradient of water and acetonitrile (B52724) (both may contain 0.1% TFA) to separate the trans- and cis- isomers.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the active this compound (trans-isomer) and the inactive CCO (cis-isomer).
-
Quantify the peak areas to determine the percentage of remaining active this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining active this compound against time to determine the stability profile and calculate the half-life.
-
Caption: Workflow for assessing this compound stability via HPLC analysis.
Visualizations
Isomerization Pathway
The primary degradation pathway for this compound is the isomerization from the high-energy, reactive trans-isomer to the low-energy, unreactive cis-isomer. This process relieves the inherent ring strain of the trans-double bond.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-OH | CAS 85081-69-2 | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-OH-TCO - Synvenio [synvenio.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Live Cell Labeling with (R)-TCO-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for live cell labeling experiments using (R)-TCO-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for live cell labeling?
This compound, or (R)-(E)-cyclooct-4-en-1-ol, is a highly reactive chemical tool used in bioorthogonal chemistry.[1] Its core structure consists of a strained eight-membered ring (trans-cyclooctene or TCO) and a hydroxyl group.[1] The high ring strain of the TCO moiety allows it to undergo a very rapid and specific reaction called the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a partner molecule called a tetrazine (Tz).[1][2] This "click" reaction is bioorthogonal, meaning it occurs efficiently within living systems without interfering with native biological processes.[1][3][4] The hydroxyl group on this compound provides a convenient point of attachment to molecules of interest, such as proteins or antibodies.[1]
For live cell labeling, a biomolecule of interest is first tagged with this compound. Then, a tetrazine--conjugated probe (e.g., a fluorescent dye) is added to the cells. The TCO and tetrazine molecules specifically react, resulting in the precise labeling of the target biomolecule.[1]
Q2: What are the main advantages of using the TCO-tetrazine reaction for live cell imaging?
The TCO-tetrazine ligation offers several key advantages for live cell imaging:
-
Exceptional Speed: The reaction is extremely fast, with second-order rate constants significantly higher than other click chemistry reactions. This allows for efficient labeling at very low and non-toxic concentrations of reagents.[1][3]
-
High Specificity and Bioorthogonality: TCO and tetrazine are highly selective for each other and do not react with naturally occurring functional groups in cells, minimizing off-target labeling and background signal.[1][3]
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Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous environment, and body temperature) without the need for toxic catalysts like copper.[1][3]
-
Irreversibility: The reaction forms a stable covalent bond, ensuring the label remains attached to the target molecule.[1]
Q3: Why is the stereochemistry, the "(R)" in this compound, important?
The "(R)" designation refers to the specific stereoisomer of the TCO-OH molecule. In its most stable conformation, the hydroxyl group in this compound is in an axial position, which leads to higher ring strain compared to the equatorial (S)-TCO-OH isomer.[5] This increased ring strain in this compound pre-distorts the molecule into a shape that is closer to the transition state of the IEDDA reaction, thereby lowering the activation energy and significantly increasing the reaction rate.[5] The this compound isomer can be up to four times more reactive than the (S)-TCO-OH isomer, making it the preferred choice for applications requiring rapid labeling at low concentrations.[5]
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound or Tetrazine Reagents | - Store this compound at -20°C, protected from light and moisture. - Prepare stock solutions in anhydrous solvents (e.g., DMSO) and use them immediately or store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6] - Ensure the tetrazine reagent is fresh and has been stored correctly, protected from light and moisture.[7] |
| Inefficient Labeling of the Biomolecule with this compound | - If using NHS ester chemistry to attach this compound, ensure buffers are free of primary amines (e.g., Tris, glycine) which can compete with the reaction.[6] - Optimize the molar ratio of the this compound derivative to your biomolecule. |
| Suboptimal Reaction Conditions for TCO-Tetrazine Ligation | - Ensure the cell culture medium is at a physiological pH (typically 7.2-7.4). - While the reaction is fast at room temperature, incubating at 37°C can sometimes improve labeling efficiency.[6] - Optimize the incubation time with the tetrazine-fluorophore. A typical range is 15-30 minutes.[8] |
| Isomerization of TCO to the Inactive CCO Form | - Components in some cell culture media, particularly degradation products of thiamine (B1217682) (Vitamin B1), can catalyze the isomerization of the reactive trans-cyclooctene (B1233481) (TCO) to the unreactive cis-cyclooctene (CCO).[7] - Use thiamine-free cell culture media for your experiments.[7] - Add antioxidants like Trolox (a water-soluble vitamin E analog) to the media to suppress isomerization.[7] |
| Low Concentration of Target Biomolecule | - Overexpress the protein of interest if possible. - Ensure efficient delivery of the TCO-labeled biomolecule (e.g., antibody) to the cells. |
Problem 2: High Background Signal or Non-Specific Labeling
| Possible Cause | Troubleshooting Steps |
| Hydrophobicity of the TCO-Conjugate | - The hydrophobic nature of the TCO group can lead to non-specific binding to cellular components.[7][9] - Consider using TCO derivatives with hydrophilic linkers (e.g., PEG) to improve solubility and reduce non-specific interactions.[10] |
| Off-Target Reactions of TCO | - While highly specific for tetrazines, the strained double bond of TCO can react with biological nucleophiles, particularly thiols found in cysteine residues and glutathione.[7] This is generally a slow reaction but can be significant in environments with high thiol concentrations. - Minimize incubation times. - If possible, use a more stable TCO derivative, such as a dioxolane-fused trans-cyclooctene (d-TCO), which shows enhanced stability in the presence of thiols.[7][10] |
| Excess Unbound Tetrazine-Fluorophore | - Ensure thorough washing of the cells after incubation with the tetrazine-fluorophore to remove any unbound probe. Perform 2-3 washes with fresh imaging medium.[8] - Titrate the concentration of the tetrazine-fluorophore to find the lowest effective concentration. Typical concentrations range from 1-5 µM.[8] |
| Autofluorescence of Cells | - Use a fluorophore with an emission wavelength in the far-red or near-infrared spectrum to minimize interference from cellular autofluorescence. - Image cells in a phenol (B47542) red-free medium.[3] - Include an unlabeled control group of cells to assess the level of background autofluorescence. |
Quantitative Data
Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| This compound (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | Up to 4x faster than (S)-TCO-OH | 25°C or 37°C in PBS |
| Parent TCO | Hydrogen-substituted tetrazines | ~2,000 | 9:1 Methanol/Water |
| Parent TCO | Methyl-substituted tetrazines | up to 30,000 | Aqueous |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | ~13,000 | 37°C in PBS |
| s-TCO (conformationally strained) | 3,6-dipyridyl-s-tetrazine derivative | >1,000,000 | Not specified |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | ~366,000 | 25°C in water |
Data compiled from multiple sources.[1][5][8][11]
Experimental Protocols
Protocol 1: General Live Cell Labeling Workflow
This protocol outlines a general procedure for labeling a target protein on live cells that has been pre-functionalized with this compound.
Materials:
-
Live cells expressing the TCO-modified protein of interest
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an appropriate imaging dish or plate.
-
Introduction of the TCO Moiety: Introduce the TCO group to your biomolecule of interest. This can be achieved through various methods, such as:
-
Metabolic Labeling: Incubate cells with a TCO-modified precursor (e.g., for glycoproteins) for 24-72 hours.[3]
-
Genetic Encoding: Use unnatural amino acid incorporation to introduce a TCO-functionalized amino acid into a protein.[3]
-
Antibody Conjugation: Incubate cells with an antibody that has been pre-conjugated with this compound.
-
-
Preparation of Tetrazine-Fluorophore Solution:
-
Labeling Reaction:
-
Remove the culture medium from the cells.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[8]
-
-
Washing:
-
Gently aspirate the tetrazine-fluorophore solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound probe.[8]
-
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Testing the Stability of a TCO-Conjugate in Cell Culture Medium
This protocol helps assess the stability of your this compound labeled molecule and its potential for isomerization in your specific experimental conditions.
Materials:
-
This compound labeled molecule of interest
-
Cell culture medium to be tested (e.g., DMEM with 10% FBS)
-
Suitable solvent for your TCO-conjugate (e.g., DMSO)
-
HPLC or LC-MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of your this compound labeled molecule.
-
Prepare the cell culture medium to be tested.
-
-
Incubation:
-
Sample Collection: Take aliquots of the mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis:
-
Analyze the samples by HPLC or LC-MS.
-
Develop a method that can separate the reactive trans-isomer (TCO) from the unreactive cis-isomer (CCO).[7]
-
Monitor the decrease in the peak corresponding to the TCO-conjugate over time to determine its stability.
-
Visualizations
Caption: Experimental workflow for live cell labeling using this compound and a tetrazine-fluorophore.
Caption: Troubleshooting logic for addressing low or no signal in TCO-tetrazine labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
(R)-TCO-OH vs. (S)-TCO-OH: A Comparative Guide to Stereoisomer Reactivity in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals engaged in bioconjugation, live-cell imaging, and in vivo pretargeting, the choice of bioorthogonal reaction partners is a critical determinant of experimental success. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is renowned for its exceptionally fast kinetics. However, the stereochemistry of substituents on the TCO ring can dramatically influence reaction rates. This guide provides an objective comparison of the reactivity of (R)-TCO-OH and (S)-TCO-OH, supported by experimental data, to inform the selection of the optimal isomer for specific applications.
The core difference in reactivity between this compound and (S)-TCO-OH lies in the spatial orientation of the hydroxyl group. In its most stable crown-like conformation, the substituent at the 5-position can be either axial or equatorial. The this compound isomer corresponds to the axial conformation, while the (S)-TCO-OH isomer adopts the equatorial conformation.[1]
The axial orientation of the hydroxyl group in this compound introduces greater ring strain.[1] Density functional theory (DFT) calculations have indicated that the axial isomer is approximately 1.1 kcal/mol higher in energy than its equatorial counterpart.[1][2] This increased ground-state energy means the axial isomer is conformationally pre-distorted and closer to the transition state of the Diels-Alder reaction, thereby lowering the activation energy and accelerating the reaction rate.[1] Consequently, the this compound (axial) isomer exhibits significantly faster reaction kinetics with tetrazines compared to the more stable, lower-energy (S)-TCO-OH (equatorial) isomer.[1]
Quantitative Reactivity Comparison
The difference in reactivity is quantified by the second-order rate constant (k₂), which measures the velocity of the reaction between the TCO isomer and a tetrazine partner. Experimental data consistently demonstrates the kinetic superiority of the axial this compound isomer, which has been found to be up to four times more reactive than the equatorial (S)-TCO-OH isomer.[1]
| TCO Isomer | Substituent Position | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | Axial | 3,6-di-(2-pyridyl)-s-tetrazine | 22,600 (± 40) |
| (S)-TCO-OH | Equatorial | 3,6-di-(2-pyridyl)-s-tetrazine | Slower than axial isomer |
Note: The table presents data gathered from literature. Specific rate constants can vary based on reaction conditions such as solvent and temperature.[3]
For applications where reaction speed is paramount, such as in vivo pretargeting or rapid cellular labeling at low concentrations, the enhanced reactivity of the axial this compound isomer makes it the superior choice.[1]
Experimental Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry
The determination of second-order rate constants for the rapid TCO-tetrazine ligation is typically performed using stopped-flow spectrophotometry. This technique allows for the monitoring of fast reactions by measuring the change in absorbance of a chromophoric species over time. The following is a standard protocol for such an analysis.
Objective: To measure and compare the second-order rate constants (k₂) of this compound and (S)-TCO-OH with a tetrazine derivative.
Materials:
-
This compound and (S)-TCO-OH stock solutions in DMSO.
-
Tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-s-tetrazine) stock solution in DMSO.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Stopped-flow spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the this compound and (S)-TCO-OH stock solutions in the reaction buffer. To ensure pseudo-first-order kinetics, the final concentration of the TCO isomer should be in at least a 10-fold excess over the tetrazine concentration.[1][4]
-
Prepare a solution of the tetrazine derivative in the reaction buffer.
-
-
Instrument Setup:
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with a TCO isomer solution and the other syringe with the tetrazine solution.[1][4]
-
Allow the solutions to thermally equilibrate within the instrument for at least 10 minutes.[1]
-
Initiate the instrument to rapidly mix the two solutions (1:1 v/v).[1]
-
Record the decrease in the tetrazine's absorbance over time as the reaction proceeds.[1][4]
-
-
Data Analysis:
-
For each TCO concentration, fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).[4][5]
-
Plot the calculated k_obs values against the corresponding concentrations of the TCO isomer.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.[4]
-
Visualization of Reactivity Principles
The following diagrams illustrate the relationship between stereochemistry and reactivity for TCO-OH isomers and the experimental workflow for kinetic analysis.
Caption: Logical flow showing how the axial substituent in this compound leads to a faster reaction rate.
Caption: Step-by-step workflow for determining reaction rate constants using stopped-flow spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Axial vs. Equatorial TCO Isomers: A Comparative Guide for Bioorthogonal Chemistry
In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine derivatives stands out for its exceptional speed and biocompatibility.[1][2] This powerful "click chemistry" ligation has become a cornerstone for researchers, scientists, and drug development professionals in creating precisely engineered bioconjugates for applications ranging from in vivo imaging to targeted drug delivery.[2][3] However, the reactivity of TCO is not a monolithic characteristic. The stereochemistry of substituents on the TCO ring gives rise to axial and equatorial isomers, each with distinct kinetic and stability profiles that significantly impact their utility.[2] This guide provides an objective comparison of axial and equatorial TCO isomers, supported by experimental data, to inform the selection of the optimal isomer for specific research applications.
Reactivity: The Decisive Role of Ring Strain
The key determinant of a TCO isomer's reactivity lies in its ground-state energy, which is largely a function of ring strain. The axial isomer exists in a higher energy, more strained conformation compared to its equatorial counterpart.[2] Density functional theory (DFT) calculations have shown the axial isomer to be approximately 1.1 kcal/mol higher in energy.[2] This increased ring strain means the axial isomer is closer in energy to the transition state of the Diels-Alder reaction, thereby lowering the activation energy and leading to significantly faster reaction rates.[4]
Experimental data consistently demonstrates the kinetic superiority of the axial TCO isomer. In reactions with a common tetrazine partner, the axial isomer can be up to four times more reactive than the equatorial isomer.[2] This enhanced reactivity is a critical advantage in applications where reaction speed is paramount, such as in vivo pre-targeting or rapid cellular labeling, where low concentrations of reactants are often employed.[1]
Data Presentation: Quantitative Comparison of Reaction Kinetics
The difference in reactivity between axial and equatorial TCO isomers is quantified by their second-order rate constants (k₂). The following table summarizes k₂ values for the reaction of various axial and equatorial TCO isomers with common tetrazine partners.
| TCO Isomer/Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| axial -5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (80 ± 0.2) x 10³ | Aqueous Media |
| equatorial -5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (22 ± 0.04) x 10³ | Aqueous Media |
| axial -5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C |
| Diol-derivatized a -TCO | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ | Not Specified |
| axial dcTCO | DMT | 74 | Not Specified |
| equatorial dcTCO | DMT | ~2.5 | Not Specified |
Stability: The Reactivity-Stability Trade-Off
While high reactivity is often desirable, it can come at the cost of reduced stability. The higher ground-state energy of the axial isomer makes it more susceptible to isomerization to the unreactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or in biological media such as serum.[5][6] The equatorial isomer, being in a lower energy and more stable conformation, generally exhibits greater stability.[1]
This reactivity-stability trade-off is a crucial consideration in experimental design. For applications requiring long incubation times or in environments with high concentrations of nucleophiles, the enhanced stability of the equatorial isomer may be advantageous. However, for many in vivo applications where rapid target engagement is critical, the superior reactivity of the axial isomer often outweighs its slightly lower stability.
Experimental Protocols
Accurate comparison and selection of TCO isomers require robust experimental methodologies. The following are detailed protocols for key experiments.
Protocol 1: Determination of Second-Order Rate Constants by Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for measuring the fast reaction kinetics of TCO-tetrazine ligations by monitoring the disappearance of the tetrazine's characteristic absorbance.[7][8]
Materials:
-
Axial and equatorial TCO isomer stock solutions (e.g., 10 mM in DMSO)
-
Tetrazine derivative stock solution (e.g., 1 mM in DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the TCO isomer and the tetrazine in the reaction buffer. To ensure pseudo-first-order kinetics, the final concentration of the TCO isomer should be in at least 10-fold excess of the tetrazine concentration.[8]
-
Instrument Setup: Load the TCO solution into one syringe of the stopped-flow spectrophotometer and the tetrazine solution into the other. Allow the solutions to equilibrate to the desired temperature (e.g., 37°C) for at least 10 minutes.[7]
-
Data Acquisition: Rapidly mix the two solutions and monitor the decay of the tetrazine absorbance at its λmax (typically 510-550 nm) over time.[7]
-
Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs).
-
Calculation of k₂: Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO isomer: k₂ = k_obs / [TCO].[8]
Protocol 2: Comparative Stability Assay in Serum by HPLC
This protocol assesses the stability of TCO isomers by quantifying their isomerization to the inactive CCO form in a biologically relevant medium.[4]
Materials:
-
TCO-conjugated molecule (using either axial or equatorial isomer)
-
Fresh serum (e.g., human or mouse)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Protein precipitation agent (e.g., ice-cold acetonitrile)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Incubation: Add the TCO-conjugated molecule to the serum to a final concentration of 1 mM and incubate at 37°C.[4]
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.[4]
-
Quenching and Protein Precipitation: Immediately add ice-cold acetonitrile (B52724) to the aliquot to quench the reaction and precipitate proteins. Vortex and then centrifuge to pellet the proteins.[4]
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring for the disappearance of the active trans-TCO isomer peak and the appearance of the inactive cis-TCO isomer peak.[4]
-
Data Analysis: Quantify the peak areas to determine the percentage of the remaining active TCO isomer at each time point relative to the T=0 sample. Plot the percentage of remaining active TCO versus time to generate a stability profile.[4]
Protocol 3: General Workflow for Comparing Bioconjugation Efficiency
This protocol outlines a general method for comparing the efficiency of axial and equatorial TCO isomers in labeling a target protein.
Materials:
-
Target protein with primary amines
-
Axial-TCO-NHS ester and Equatorial-TCO-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Tetrazine-fluorophore conjugate
-
Size-exclusion chromatography columns
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Buffer exchange the target protein into the amine-free buffer at a concentration of 1-5 mg/mL.
-
TCO Labeling (Parallel Reactions):
-
To separate aliquots of the protein solution, add a 10- to 20-fold molar excess of either Axial-TCO-NHS ester or Equatorial-TCO-NHS ester.
-
Incubate both reactions for 1 hour at room temperature.
-
Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM.
-
-
Purification: Remove excess, unreacted TCO reagent from both reaction mixtures using size-exclusion chromatography.
-
Tetrazine Ligation:
-
To each of the purified TCO-labeled protein solutions, add a slight molar excess (e.g., 1.5 equivalents) of the tetrazine-fluorophore conjugate.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis: Analyze the reaction products by SDS-PAGE and fluorescence imaging to compare the extent of labeling achieved with the axial versus the equatorial TCO isomer.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway for TCO-tetrazine ligation.
Caption: Experimental workflow for determining the second-order rate constant (k₂) of a TCO-tetrazine reaction.
Conclusion
The choice between axial and equatorial TCO isomers is a critical decision in the design of bioorthogonal experiments. The axial isomer offers significantly faster reaction kinetics, making it the superior choice for applications where speed is paramount, such as in vivo imaging and pretargeted therapies.[2][4] Conversely, the equatorial isomer provides greater stability, which may be advantageous for applications requiring long-term stability in complex biological environments.[1] By understanding the fundamental principles of reactivity and stability, and by employing robust experimental protocols, researchers can select the optimal TCO isomer to advance their work in chemical biology, drug development, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Decisive Advantage: (R)-TCO-OH Outpaces DBCO Linkers in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount. A new generation of bioorthogonal reagents is led by (R)-trans-Cyclooctenol ((R)-TCO-OH), which offers significant advantages over the widely used dibenzocyclooctyne (DBCO) linkers. This guide provides a data-driven comparison, highlighting the superior reaction kinetics and versatile applications of this compound, thereby empowering informed decisions in the design of next-generation therapeutics and molecular probes.
The primary advantage of this compound lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, a cornerstone of "click chemistry" renowned for its exceptional speed and biocompatibility[1]. This reaction is orders of magnitude faster than the strain-promoted azide-alkyne cycloaddition (SPAAC) employed by DBCO linkers. This kinetic superiority is not merely an incremental improvement but a transformative feature that enables experiments and applications previously considered impractical.
Unparalleled Reaction Kinetics
The most striking difference between this compound and DBCO linkers is the velocity of their respective bioorthogonal reactions. The second-order rate constant (k₂), a direct measure of reaction speed, demonstrates the profound kinetic advantage of the TCO-tetrazine ligation.
The (R)-stereochemistry of this compound is crucial to its enhanced reactivity. In its most stable conformation, the hydroxyl group of this compound occupies an axial position, leading to increased ring strain[1]. This pre-distorted conformation is closer to the transition state of the Diels-Alder reaction, thereby lowering the activation energy and dramatically accelerating the reaction rate[1]. Experimental data reveals that the axial this compound isomer is up to four times more reactive than its equatorial (S)-TCO-OH counterpart[1].
| Feature | This compound (iEDDA) | DBCO (SPAAC) |
| Reactive Partner | Tetrazine | Azide |
| Reaction Mechanism | Inverse-Electron-Demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10³ - 10⁶[2] | ~1[3] |
| Resulting Linkage | Dihydropyridazine (B8628806) | Triazole |
| Catalyst Required | No | No |
| Byproducts | Nitrogen gas (N₂) | None |
The Strategic Role of the Hydroxyl Group
Beyond kinetics, the hydroxyl group of this compound provides a versatile handle for chemical modification, allowing for its straightforward incorporation into a wide array of molecules, including proteins, antibodies, and small molecule drugs[3]. This functional group also enhances the hydrophilicity of the linker, which can improve solubility and reduce non-specific binding in aqueous biological environments—a significant advantage over the more hydrophobic DBCO moiety[4][5].
Stability Considerations: A Nuanced Perspective
While the triazole bond formed from the DBCO-azide reaction is generally considered highly stable, the stability of the dihydropyridazine linkage from the TCO-tetrazine reaction can be more variable and is dependent on the specific structures of both the TCO and tetrazine partners. However, advancements in TCO and tetrazine chemistry have led to the development of more stable derivatives. It is noteworthy that TCO derivatives can be sensitive to light and may isomerize to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or upon extended storage[2]. Strategies to mitigate this include the use of more stable TCO derivatives like dioxolane-fused trans-cyclooctene (B1233481) (d-TCO) and the inclusion of radical inhibitors during storage and handling[6].
Applications in Drug Development: PROTACs and Beyond
The advantages of this compound are particularly impactful in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The modular and highly efficient nature of the TCO-tetrazine click reaction facilitates the rapid assembly of PROTAC libraries, which is crucial for optimizing the structure-activity relationship of these complex molecules[7]. The hydroxyl group of this compound serves as a convenient attachment point for incorporation into the PROTAC linker[2].
Experimental Protocols
General Protocol for Protein Labeling with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-functionalized N-hydroxysuccinimide (NHS) ester, which can be synthesized from this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-PEG-NHS ester (or other suitable TCO-NHS derivative)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL. If the buffer contains primary amines, exchange it with an amine-free buffer using a desalting column.
-
TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes to stop the reaction.
-
Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.
General Protocol for TCO-Tetrazine Ligation in PROTAC Synthesis
This protocol outlines the final "click" reaction step to form a PROTAC by reacting a TCO-functionalized component with a tetrazine-functionalized component.
Materials:
-
TCO-functionalized molecule (e.g., POI ligand with TCO linker)
-
Tetrazine-functionalized molecule (e.g., E3 ligase ligand with tetrazine linker)
-
Anhydrous reaction solvent (e.g., DMF or DMSO)
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Reactant Preparation: Dissolve the TCO-functionalized molecule in the anhydrous reaction solvent.
-
Addition of Tetrazine: To the solution from step 1, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the PROTAC product using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by analytical LC-MS and NMR.
Conclusion
In the direct comparison between this compound and DBCO linkers, the evidence strongly favors this compound for applications demanding rapid and efficient bioconjugation. Its superior reaction kinetics, driven by the inherent strain of the trans-cyclooctene ring and the advantageous stereochemistry of the (R)-isomer, enable conjugations at low concentrations and on rapid timescales that are unattainable with DBCO chemistry. The presence of a hydroxyl group further enhances its utility by providing a convenient handle for derivatization and improving its physicochemical properties. While stability considerations require careful management, the strategic advantages offered by this compound position it as a superior tool for advancing the frontiers of drug development and chemical biology.
References
A Researcher's Guide to Trans-Cyclooctene (TCO) Derivatives: A Comparative Analysis of Reaction Rates
For researchers, scientists, and drug development professionals, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has become a cornerstone of bioorthogonal chemistry.[1] Its exceptional speed and biocompatibility have propelled advancements in in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[1] However, the growing family of TCO derivatives presents a crucial question: which TCO offers the optimal performance for a specific application?
This guide provides an objective comparison of the reaction kinetics of various TCO derivatives, supported by experimental data. We will delve into the structural factors that fine-tune their reactivity and provide detailed experimental protocols for the accurate measurement of these reaction rates.
Unraveling the Kinetics: A Quantitative Comparison
The efficiency of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), a direct measure of the reaction's velocity.[1] These rates can vary by orders of magnitude depending on the specific structures of both the TCO and the tetrazine.[1] Key factors influencing the reaction rate include the ring strain of the TCO derivative, the stereochemistry of substituents, and the electronic properties of the reaction partners.[1][2] Generally, increased ring strain leads to a significant acceleration in the reaction rate.[1][2]
The following table summarizes the reported second-order rate constants for several prominent TCO derivatives, providing a clear comparison of their relative reactivities. It is important to note that reaction rates are sensitive to experimental conditions such as the solvent and temperature.[3]
| TCO Derivative | Abbreviation | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene | TCO | 3,6-dipyridyl-s-tetrazine | ~2,000 (in 9:1 Methanol/Water) | The foundational TCO structure.[4] |
| axial-5-hydroxy-trans-cyclooctene | a-TCO | 3,6-dipyridyl-s-tetrazine derivative | ~150,000 | Increased reactivity due to steric effects.[2][4] |
| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | 3,6-dipyridyl-s-tetrazine | (22 ± 0.04) x 10³ | Lower reactivity compared to the axial isomer.[2] |
| Conformationally strained TCO | s-TCO | 3,6-dipyridyl-s-tetrazine derivative | (3,300 ± 40) x 10³ | Augmented ring strain leads to exceptionally fast kinetics.[2] |
| Dioxolane-fused TCO (syn-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | Enhanced hydrophilicity and stability with high reactivity.[2][4][5] |
| Dioxolane-fused TCO (anti-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 318,000 ± 3,000 | Slightly lower reactivity than the syn-diastereomer.[2][5] |
Note: The reactivity of TCO derivatives is often a trade-off with their stability. Highly reactive derivatives like s-TCO can be more prone to isomerization, especially in the presence of thiols.[1][2] In contrast, derivatives like d-TCO have been developed to offer a balance of high reactivity and improved stability in aqueous solutions.[1][2]
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and selecting the most suitable bioorthogonal reagents. The most common techniques for measuring the rapid reaction rates of TCO-tetrazine ligations are Stopped-Flow UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Stopped-Flow UV-Vis Spectrophotometry
This technique is ideal for monitoring fast reactions that involve a change in the UV-Vis absorbance spectrum of the reactants.[1] The disappearance of the characteristic absorbance of the tetrazine (typically between 510-550 nm) is monitored over time.[1][6]
Methodology:
-
Reagent Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO or DMF). On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations.[1] To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[1]
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).[6][7] Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.[1][6]
-
Measurement: Load the TCO and tetrazine solutions into separate syringes. The instrument rapidly mixes the two solutions, and the absorbance is recorded over time until the reaction is complete.[6]
-
Data Analysis: Fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).[8]
-
Calculation of Second-Order Rate Constant (k₂): Plot the observed rate constants (k_obs) against the corresponding concentrations of the TCO derivative. The slope of the resulting linear plot represents the second-order rate constant (k₂).[8]
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams were generated using Graphviz.
Caption: Factors influencing the reactivity of TCO derivatives.
Caption: General workflow for kinetic analysis of TCO-tetrazine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to (R)-TCO-OH Conjugation Efficiency and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reagents is critical to experimental success. (R)-TCO-OH is a widely utilized reagent in bioorthogonal chemistry, particularly for its role in the strain-promoted inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with tetrazines.[1][2] This "click chemistry" reaction is known for its rapid kinetics and high specificity, enabling the covalent labeling of biomolecules in complex biological environments without the need for a catalyst.[3][4]
However, the inherent hydrophobicity of the this compound core can present experimental challenges, including poor aqueous solubility, aggregation of biomolecule conjugates, and reduced reactivity.[1] This guide provides an objective comparison of this compound with more hydrophilic alternatives, supported by experimental data and detailed protocols to inform reagent selection.
Performance Comparison of TCO-Based Reagents
The selection of a trans-cyclooctene (B1233481) (TCO) reagent significantly impacts conjugation efficiency, stability, and the overall performance of the resulting bioconjugate. While this compound is a foundational reagent, a number of alternatives have been developed to address its limitations, primarily its hydrophobicity.
| Feature | This compound | TCO-PEG Linker | oxoTCO | s-TCO | d-TCO |
| Specificity | High: Bioorthogonal reaction with tetrazines.[2] | High: Bioorthogonal reaction with tetrazines. | High: Bioorthogonal reaction with tetrazines. | High: Bioorthogonal reaction with tetrazines. | High: Bioorthogonal reaction with tetrazines. |
| Reaction Kinetics (Second-Order Rate Constant) | Fast | Extremely Fast (~800 - 30,000 M⁻¹s⁻¹)[5] | Faster kinetics than some TCOs.[1] | Ultra-fast kinetics.[6] | Remarkable kinetics.[6] |
| Hydrophilicity | Low, can lead to aggregation and low reactivity.[1] | High, improves solubility and accessibility of the TCO moiety.[1][7] | Increased hydrophilicity (experimental logP = 0.51).[1] | - | Improved hydrophilicity.[6] |
| Stability | Can isomerize to the less reactive cis-isomer in aqueous solutions.[2] | Linker can improve stability of the conjugate. | Similar stability to TCO-OH in the presence of cysteine.[6] | Rapidly isomerizes in the presence of high thiol concentrations.[6] | Stable in human serum for up to four days.[6] |
| Common Issues | Poor aqueous solubility, aggregation of conjugates, "buried" TCO moiety leading to low reactivity.[1] | Potential for non-specific binding depending on the nature of the PEG linker. | - | Trade-off between reactivity and stability.[6] | Susceptible to thiol-promoted isomerization.[6] |
Experimental Protocols
Protocol 1: Antibody Labeling with TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody with a TCO-PEG-NHS ester to enhance the hydrophilicity of the resulting conjugate.[1]
Materials:
-
Antibody solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)
-
TCO-PEGn-NHS ester (n=4, 8, 12, etc.) dissolved in anhydrous DMSO (10 mM stock)
-
Reaction buffer: Amine-free buffer such as PBS (pH 7.4-8.0)
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at the desired concentration.
-
Reagent Preparation: Prepare a fresh 10 mM stock solution of TCO-PEG-NHS ester in DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically. Gently mix the reaction mixture immediately.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted TCO reagent using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Validation of Conjugation Efficiency using Mass Spectrometry
Mass spectrometry is a powerful technique for confirming successful conjugation and determining the degree of labeling (DOL).[5]
Materials:
-
Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound or alternative TCO-functionalized molecule dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer: PBS, pH 7.4
-
Purification column (e.g., size-exclusion chromatography)
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the TCO-functionalized molecule in anhydrous DMSO. Ensure the tetrazine-modified antibody is at a suitable concentration in the reaction buffer.
-
Conjugation Reaction: Add a molar excess of the TCO-functionalized molecule to the antibody solution. The exact molar ratio should be optimized for the specific antibody and molecule.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the excess, unreacted molecule and byproducts by purifying the reaction mixture using size-exclusion chromatography.
-
Mass Spectrometry Analysis: Analyze the purified conjugate by mass spectrometry to determine the molecular weight. The shift in molecular weight compared to the unconjugated antibody allows for the calculation of the DOL.
Visualizing Workflows and Pathways
To further clarify the processes involved in this compound conjugation and its applications, the following diagrams illustrate key workflows.
Caption: Overall experimental workflow for antibody-TCO conjugation.
Caption: Troubleshooting flowchart for low TCO conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TCO in Click Chemistry: A Guide for Researchers
In the landscape of bioconjugation, "click chemistry" has become an indispensable tool for researchers, scientists, and drug development professionals.[1] Its ability to create specific and efficient molecular linkages in complex biological environments has revolutionized fields from molecular imaging to targeted therapeutics.[2][3] Among the diverse array of click chemistry reagents, trans-cyclooctene (B1233481) (TCO) has emerged as a frontrunner, particularly in the realm of bioorthogonal chemistry.[2][4] This guide provides an objective, data-driven comparison of TCO-based click chemistry with other prominent alternatives, offering insights into its performance, supported by experimental data and detailed protocols.
Quantitative Performance Metrics: A Head-to-Head Comparison
The efficacy of a click chemistry reaction is largely defined by its kinetics, biocompatibility, and the stability of the resulting conjugate. The inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and a tetrazine is renowned for its exceptionally fast kinetics.[1][4] This is a significant advantage in biological systems where reactant concentrations are often low and rapid labeling is crucial.[3]
Below is a summary of key quantitative data comparing TCO-tetrazine chemistry with two other widely used click chemistry platforms: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often employing dibenzocyclooctyne (DBCO), and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Feature | TCO (IEDDA) | DBCO (SPAAC) | CuAAC |
| Reactive Partner | Tetrazine | Azide (B81097) | Azide |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10³ - 10⁶[5] | ~0.1 - 2.3[5] | 10¹ - 10⁴[6] |
| Catalyst Required | No[2] | No[7] | Yes (Copper I)[8] |
| Biocompatibility | High[3] | High[7] | Lower (due to copper cytotoxicity)[8] |
| Resulting Linkage | Dihydropyridazine[9] | Triazole[7] | Triazole[10] |
Delving Deeper: A Qualitative Analysis
Beyond the numbers, a qualitative understanding of each reagent's strengths and weaknesses is essential for selecting the optimal tool for a specific application.
TCO (trans-cyclooctene): The Speed Demon
The standout feature of the TCO-tetrazine ligation is its unparalleled reaction speed.[3] This rapidity is advantageous for in vivo imaging and the study of dynamic biological processes.[1] The reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it proceeds without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[2][3] However, the stability of TCO can be a consideration, as it can be prone to isomerization to the less reactive cis-isomer, though more stable derivatives have been developed.[11] The stability of the resulting dihydropyridazine (B8628806) linkage can also be variable and dependent on the specific TCO and tetrazine pairing.[12]
DBCO (dibenzocyclooctyne): The Reliable Workhorse
DBCO is a widely used reagent in SPAAC, offering a good balance of reactivity and stability.[5][11] While significantly slower than the TCO-tetrazine reaction, SPAAC with DBCO is still a robust and reliable method for bioconjugation, particularly in vitro and for cell-based assays.[1][11] The resulting triazole linkage is generally very stable.[12] The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance in vivo.[12]
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): The Potent Catalyst
CuAAC boasts very fast reaction kinetics, often accelerated by the use of specific ligands.[6][8] It is a powerful tool for a wide range of applications. However, its primary limitation in biological systems is the inherent cytotoxicity of the copper catalyst.[13] While ligands can mitigate this toxicity to some extent, it remains a significant concern for in vivo and live-cell studies, making catalyst-free alternatives like TCO and DBCO more suitable for such applications.[8][13]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To better understand the fundamental differences between these click chemistry reactions, the following diagrams illustrate their respective mechanisms and a general experimental workflow for comparison.
Caption: A diagram comparing the reaction mechanisms of TCO (IEDDA), DBCO (SPAAC), and CuAAC.
Caption: A generalized workflow for the kinetic analysis of TCO-tetrazine and DBCO-azide reactions.
Experimental Protocols
Accurate determination of reaction kinetics is paramount for the objective comparison of different bioorthogonal reactions. The following are detailed protocols for two common methods used to measure the second-order rate constants of TCO-tetrazine and DBCO-azide reactions.
Protocol 1: Determination of Second-Order Rate Constant for TCO-Tetrazine Ligation via UV-Vis Spectrophotometry
This method is ideal for measuring the rapid kinetics of the TCO-tetrazine ligation by monitoring the disappearance of the tetrazine's characteristic absorbance.[3]
Materials:
-
TCO-functionalized molecule of interest
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the TCO and tetrazine derivatives in the reaction buffer. The concentration of the TCO derivative should be at least 10-fold higher than the tetrazine to ensure pseudo-first-order kinetics.
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λ_max of the tetrazine (typically between 510-550 nm).[14]
-
Reaction Initiation: In a quartz cuvette, add the tetrazine solution to the reaction buffer and record the initial absorbance. Initiate the reaction by adding the TCO solution to the cuvette and start recording the absorbance at regular time intervals.
-
Data Acquisition: Continue to record the absorbance until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis:
-
Fit the absorbance versus time data to a single exponential decay function to obtain the observed pseudo-first-order rate constant (k_obs).
-
Repeat the experiment for several different concentrations of the TCO derivative.
-
Plot the obtained k_obs values against the corresponding concentrations of the TCO derivative. The slope of the resulting linear plot will be the second-order rate constant (k₂).[1]
-
Protocol 2: Determination of Second-Order Rate Constant for DBCO-Azide (SPAAC) Reaction via ¹H NMR Spectroscopy
This method is suitable for monitoring the slower kinetics of the DBCO-azide reaction by observing the change in the concentration of reactants and products over time.[5]
Materials:
-
DBCO-functionalized molecule of interest
-
Azide-functionalized molecule of interest
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR Spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the DBCO derivative and the internal standard in the deuterated solvent.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of the azide stock solution to the NMR tube. The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.
-
Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to a unique proton on the DBCO and the internal standard.
-
Calculate the concentration of the DBCO at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the DBCO concentration versus time. The negative of the slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the azide in excess.[5]
-
Conclusion
The choice between TCO and other click chemistry reagents is highly dependent on the specific requirements of the application. For experiments demanding rapid and highly efficient conjugation, particularly in vivo or with low concentrations of biomolecules, the unparalleled kinetics of the TCO-tetrazine ligation make it the superior choice.[1][11] Its biocompatibility and catalyst-free nature further solidify its position as a premier tool for live-cell imaging and in vivo studies.[3] Conversely, while the SPAAC reaction of DBCO with azides is significantly slower, it remains a robust and widely used bioorthogonal tool, especially for in vitro applications where extreme speed is not the primary concern.[11] CuAAC, despite its high reaction rates, is often less suitable for applications in living systems due to the cytotoxicity of the copper catalyst.[13] By understanding the quantitative performance and qualitative attributes of each of these powerful chemical tools, researchers can make informed decisions to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
assessing the bioorthogonality of (R)-TCO-OH reactions
An Objective Comparison Guide to the Bioorthogonality of (R)-TCO-OH Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal reaction is critical for the success of applications ranging from in vivo imaging to targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) has become a leading strategy due to its exceptional speed and specificity.[1][2] This guide provides a detailed comparison of the this compound reaction, a specific and widely used TCO derivative, against other bioorthogonal alternatives, supported by quantitative data and detailed experimental protocols.
This compound, or (R)-(E)-cyclooct-4-en-1-ol, is a derivative of TCO, a strained alkene that is highly valuable in chemical biology.[3] Its structure includes a hydroxyl group, which enhances its solubility in aqueous biological systems, and a specific stereochemistry that influences its reactivity.[4] The core of its utility lies in the TCO-tetrazine ligation, one of the fastest and most efficient bioorthogonal reactions discovered to date.[3]
Quantitative Performance Comparison
The effectiveness of a bioorthogonal reaction is primarily assessed by its reaction kinetics, the stability of the reactants in biological environments, and its biocompatibility. The TCO-tetrazine ligation is renowned for its remarkably fast reaction rates, which are often orders of magnitude greater than other copper-free click chemistry reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
Table 1: Comparison of Key Bioorthogonal Ligation Chemistries
| Parameter | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~800 - 30,000+ (up to 3.3 x 10⁶)[2][5] | Typically 0.1 - 1.0 (up to ~10³)[2] | 10 - 10,000[5] |
| Biocompatibility | Excellent (catalyst-free)[2] | Excellent (catalyst-free)[2] | Limited by cytotoxicity of copper catalyst[5][6] |
| Primary Reactant Stability | TCOs can isomerize to the unreactive cis-isomer, especially in the presence of thiols. Tetrazine stability varies with substituents.[2] | Azides and cyclooctynes are generally highly stable. Some cyclooctynes can have side reactions with thiols.[2] | Terminal alkynes and azides are highly stable.[2] |
| Key Advantage | Extremely fast kinetics, ideal for in vivo applications and low concentration labeling.[5][6] | High stability of reactants, suitable for long-term experiments.[2] | Fast and high-yielding, but primarily for in vitro use.[5] |
The choice of a specific TCO isomer is also a critical consideration, as reactivity and stability are often inversely correlated. More strained TCOs are more reactive but can be less stable.[3]
Table 2: Comparison of TCO Derivatives (Reactivity vs. Tetrazine)
| TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| This compound | ~3.3 x 10³ - 1.3 x 10⁴ | A commonly used, well-balanced TCO with good reactivity and stability.[3] |
| d-TCO (dioxolane-fused) | ~3.66 x 10⁵ | A more strained and highly reactive derivative with improved stability.[3][7] |
| s-TCO (conformationally strained) | > 1.0 x 10⁶ | Among the fastest TCOs, but can be less stable and prone to deactivation.[3] |
Table 3: Stability of this compound under Common Biological Conditions
| Condition | Half-life (t₁/₂) / Stability | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[4] |
| Presence of Thiols (e.g., Glutathione) | > 24 hours | Shows good stability in the presence of common biological nucleophiles.[4] However, some TCO derivatives can be susceptible to isomerization or reaction with thiols.[7] |
Reaction Mechanisms and Experimental Workflows
The TCO-tetrazine reaction is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) to form an unstable intermediate.[1] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[1][4]
A common application of this compound is the labeling of biomolecules, such as antibodies, for targeted applications. This typically involves activating the hydroxyl group of this compound (or using a pre-activated version) to react with primary amines on the antibody.
The fast kinetics of the TCO-tetrazine reaction are particularly advantageous for live-cell imaging, allowing for a pre-targeting approach where a TCO-labeled molecule is first administered, followed by a tetrazine-functionalized fluorophore.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with TCO-NHS Ester
This protocol describes the labeling of a protein (e.g., an antibody) with a TCO-NHS ester, which reacts with primary amines (lysine residues).
Materials:
-
Protein solution (e.g., 1-5 mg/mL in amine-free buffer like PBS, pH 7.4-8.0)
-
TCO-NHS ester stock solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction buffer (PBS, pH 7.4-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, exchange the buffer using a desalting column.
-
Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The exact ratio should be optimized for the desired degree of labeling (DOL).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Protect from light if using a light-sensitive derivative.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration (e.g., via BCA assay) and the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry. The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.
Protocol 2: Determination of Second-Order Rate Constants (k₂)
This protocol outlines a general method for determining the reaction kinetics of a TCO-tetrazine pair using a stopped-flow spectrophotometer. This technique is suitable for fast reactions.
Materials:
-
Reactant A (e.g., Tetrazine derivative) stock solution in a biocompatible buffer (e.g., PBS, pH 7.4)
-
Reactant B (e.g., TCO derivative) stock solution in the same buffer
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).
-
Sample Preparation: Prepare a series of dilutions of the reactant in excess (e.g., TCO derivative) in the buffer. The other reactant (tetrazine) should be kept at a constant, limiting concentration. The tetrazine's disappearance can be monitored by its characteristic absorbance (typically ~520-540 nm).[8]
-
Kinetic Measurement:
-
Load the tetrazine solution into one syringe and a TCO solution into the other.
-
Initiate rapid mixing and monitor the decrease in absorbance of the tetrazine over time.
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function.
-
-
Data Analysis:
-
Repeat the measurement for each concentration of the excess TCO reactant.
-
Plot the observed rate constants (k_obs) versus the concentration of the excess TCO reactant.
-
The slope of the resulting linear fit represents the second-order rate constant (k₂).[9]
-
Protocol 3: Cell-Surface Labeling via Pre-targeting
This protocol describes a two-step method for labeling cell-surface proteins.
Materials:
-
Cultured mammalian cells
-
TCO-functionalized antibody or ligand that targets a cell-surface protein
-
Tetrazine-fluorophore conjugate (cell-impermeable)
-
Cell culture medium
-
Wash buffer (e.g., PBS with Ca²⁺/Mg²⁺)
-
Fluorescence microscope
Methodology:
-
Pre-targeting Step (TCO Installation):
-
Ligation Step (Tetrazine Reaction):
-
Add the tetrazine-fluorophore (e.g., 5-10 µM) to the washed cells in fresh medium.
-
Incubate for 10-30 minutes at 37°C, protected from light. The fast kinetics ensure rapid labeling.
-
-
Final Wash and Imaging:
-
Wash the cells three times with wash buffer to remove the unbound tetrazine-fluorophore.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Conclusion
The this compound-tetrazine ligation stands out as a superior bioorthogonal reaction for applications demanding a combination of speed, specificity, and biocompatibility.[2][6] Its exceptionally fast kinetics make it ideal for in vivo studies and for labeling molecules at low physiological concentrations.[2][10] While reactant stability, particularly the potential for TCO isomerization, requires consideration, the development of more stable derivatives continues to expand the utility of this powerful chemical tool.[7] For experiments where stability over extended periods is the primary concern and slower kinetics are acceptable, alternatives like SPAAC remain highly valuable.[2] Ultimately, the choice of bioorthogonal chemistry depends on the specific experimental context, and this guide provides the comparative data and protocols to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
(R)-TCO-OH Performance in Different Buffer Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between (R)-trans-cyclooctenol ((R)-TCO-OH) and tetrazines is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and biocompatibility.[1] The choice of buffer system is a critical parameter that can influence not only the stability of the reactants but also the overall efficiency of the conjugation. This guide provides a comparative analysis of this compound performance in commonly used biological buffers, supported by experimental data and detailed protocols to aid in the selection of the optimal reaction environment.
Core Principles of TCO-Tetrazine Ligation in Aqueous Buffers
The TCO-tetrazine ligation is a catalyst-free "click" reaction that proceeds efficiently under physiological conditions, typically in aqueous buffers at neutral pH.[2] The reaction's robustness across a pH range of 6.0 to 9.0 makes it compatible with a variety of buffer systems.[3][4] However, the stability of the this compound moiety, particularly its susceptibility to isomerization to the unreactive cis-cyclooctene (CCO) form, is a key consideration.[5] This isomerization can be influenced by buffer components, pH, and the presence of thiols.[5][6]
Comparative Performance of this compound in Various Buffers
While direct comparative kinetic studies of this compound in multiple buffer systems are not extensively documented, performance can be inferred from the known properties of the buffers and existing data, which predominantly features Phosphate-Buffered Saline (PBS).
Phosphate-Buffered Saline (PBS), pH 7.4: The Gold Standard
PBS is the most widely used buffer for TCO-tetrazine ligations due to its physiological pH and ionic strength, which mimic the in vivo environment.[7] It is generally considered inert with respect to the bioorthogonal reaction itself and provides good stability for this compound over typical reaction times.[2]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A Non-Interfering Alternative
HEPES is a zwitterionic "Good's" buffer known for its minimal interaction with biological molecules and metal ions. Its buffering range of 6.8-8.2 is well-suited for TCO-tetrazine reactions. While specific kinetic data in HEPES is scarce, its chemical inertness makes it an excellent theoretical choice, particularly for sensitive biological systems where the components of PBS (phosphate) might interfere.
MES (2-(N-morpholino)ethanesulfonic acid): An Option for Lower pH
MES is another "Good's" buffer with a pKa of 6.1, making it suitable for reactions that may require a slightly more acidic environment (buffering range 5.5-6.7), while still falling within the functional pH range of the TCO-tetrazine ligation.[3] Like HEPES, it is not expected to interfere with the reaction.
Tris (tris(hydroxymethyl)aminomethane): Use with Caution
Tris buffer is widely used in biochemistry, but its primary amine can be problematic. If the this compound or tetrazine is being conjugated to a biomolecule using N-hydroxysuccinimide (NHS) ester chemistry, Tris buffer is incompatible as the amine will react with the NHS ester.[4][6] However, for the ligation of an already-functionalized TCO-biomolecule, Tris may be acceptable, although PBS or HEPES are generally safer choices to avoid any potential side reactions. Tris is often used as a quenching agent for NHS ester reactions.[3]
Data Presentation
Table 1: Reaction Kinetics of TCO Derivatives with Tetrazines in Aqueous Buffer
| TCO Derivative | Tetrazine Derivative | Buffer (pH) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| This compound | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | PBS (7.4) | 37 | 210[7] |
| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | PBS | 37 | ~13,000[7] |
| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | Not Specified | Not Specified | ~3,300,000[7] |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 (± 15,000)[8] |
Table 2: Stability of TCO Derivatives in Aqueous Environments
| TCO Derivative | Condition | Half-life (t₁/₂) / Stability | Notes |
| This compound conjugate | Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[2] |
| This compound conjugate | Presence of Thiols (e.g., Glutathione) | > 24 hours | Shows good stability in the presence of biological nucleophiles.[2] |
| Various TCOs | High concentrations of thiols | Isomerization observed | Radical inhibitors like Trolox can suppress this isomerization.[9] |
| d-TCO | Human serum | >97% trans after 4 days | d-TCO derivatives show enhanced stability.[8] |
Mandatory Visualization
Caption: General workflow for a TCO-tetrazine ligation experiment.
Caption: Protocol for evaluating the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
This protocol describes a general method for the ligation of an this compound functionalized molecule with a tetrazine-functionalized molecule.
Materials:
-
This compound functionalized molecule
-
Tetrazine functionalized molecule
-
Reaction Buffer (e.g., PBS, HEPES, or MES at the desired pH)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions (e.g., 1-10 mM) of the this compound and tetrazine-functionalized molecules in anhydrous DMSO or DMF.[7]
-
Reaction Setup: In a reaction vial, dilute the this compound functionalized molecule to the desired final concentration in the chosen reaction buffer.
-
Initiate Reaction: Add the tetrazine-functionalized molecule to the reaction vial. A slight molar excess (1.5 to 3 equivalents) of the tetrazine is often used to ensure complete consumption of the TCO-labeled molecule.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times are typically short (30-60 minutes) due to the fast kinetics.[1]
-
Analysis: The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by analytical techniques such as LC-MS to confirm product formation.[1]
Protocol 2: Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry
This protocol outlines a method to determine the reaction kinetics of a TCO-tetrazine ligation.[7]
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Prepare Solutions: Prepare stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO or DMF.[7]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and determine its maximum absorbance (λmax), typically between 510 and 540 nm.[7]
-
Setup the Reaction: In a quartz cuvette, add the reaction buffer. To create pseudo-first-order conditions, the concentration of the this compound solution should be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[7]
-
Equilibration: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 37°C).[7]
-
Initiate and Monitor: Start the spectrophotometer measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax. Add a small volume of the tetrazine stock solution to the cuvette to initiate the reaction and mix quickly.[7]
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the this compound derivative.[10]
Protocol 3: Stability Assessment of this compound Conjugates
This protocol provides a framework for evaluating the stability of an this compound functionalized molecule in different buffer systems.
Materials:
-
This compound functionalized molecule
-
Buffer systems for testing (e.g., PBS, HEPES, MES, Tris at pH 7.4)
-
LC-MS or NMR spectrometer
Procedure:
-
Sample Preparation: Prepare solutions of the this compound functionalized molecule at a known concentration in each of the buffer systems to be tested.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots by LC-MS or ¹H NMR to determine the ratio of the intact this compound molecule to its isomerized CCO form.
-
Half-life Calculation: Plot the percentage of remaining intact this compound against time for each buffer system to determine the stability and calculate the half-life.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison for Bioorthogonal Labeling: The (R)-TCO-OH Tetrazine Reaction vs. Alternatives
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. The inverse-electron-demand Diels-Alder (IEDDA) reaction between (R)-trans-cyclooctenol ((R)-TCO-OH) and tetrazines has emerged as a frontrunner, lauded for its exceptional speed and specificity. This guide provides an objective, data-driven comparison of the this compound tetrazine ligation with other prominent bioorthogonal methods, offering insights into its performance, selectivity, and practical application.
The this compound tetrazine reaction is a cornerstone of "click chemistry," enabling the covalent conjugation of biomolecules in complex biological milieu with minimal interference with native cellular processes.[1][2] Its mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich this compound, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas, firmly locking the conjugate bond.[1][3] This reaction's defining features are its extraordinary kinetics and high specificity, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1][2]
Quantitative Performance Metrics: A Comparative Analysis
The efficacy of a bioorthogonal reaction is primarily assessed by its reaction rate (quantified by the second-order rate constant, k₂), the stability of the reactants in biological environments, and its orthogonality to native functional groups. The following tables summarize the performance of the this compound tetrazine reaction in comparison to other widely used bioorthogonal chemistries, notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Table 1: Comparative Reaction Kinetics of Bioorthogonal Ligations
| Reaction Pair | Bioorthogonal Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| This compound + Tetrazine | IEDDA | Up to 3.3 x 10⁵ [4] | Exceptionally fast kinetics, ideal for in vivo applications and low concentration labeling. |
| (S)-TCO-OH + Tetrazine | IEDDA | Up to 4 times slower than this compound[5] | Equatorial isomer with lower ring strain, resulting in slower reaction rates.[5] |
| Other TCO Derivatives (e.g., sTCO) + Tetrazine | IEDDA | Up to >1.0 x 10⁶ | Highly strained derivatives offer even faster kinetics but may have lower stability. |
| DBCO + Azide | SPAAC | Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes[6] | Significantly slower than TCO-tetrazine ligation.[6] |
| BCN + Azide | SPAAC | Generally slower than DBCO-azide reaction. | Offers a different reactivity profile and can be more stable than DBCO in some contexts.[3] |
Table 2: Stability of Bioorthogonal Reagents in Biological Milieu
| Reagent | Condition | Stability Metric | Notes |
| This compound | Aqueous Buffer (pH 7.4) | Half-life > 1 week [4] | Generally stable under physiological conditions. [4] |
| This compound | Presence of Thiols (e.g., GSH) | Half-life > 24 hours [4] | Good stability against biological nucleophiles, though some isomerization to the inactive cis-isomer can occur. [4][7] |
| This compound | Serum/Plasma | Half-life > 12 hours [4] | Sufficient for many in vivo applications, but isomerization can be promoted by serum components. [2][4] |
| DBCO | In phagosomes | 36% degradation after 24h[8] | Susceptible to degradation in certain cellular compartments.[8] |
| BCN | In phagosomes | 79% degradation after 24h[8] | Can be less stable than DBCO in specific intracellular environments.[8] |
| Azides | General | Highly stable | Generally very stable and inert in biological systems.[6] |
Selectivity and Specificity: Minimizing Off-Target Reactions
A key advantage of the this compound tetrazine ligation is its high degree of orthogonality. The TCO and tetrazine moieties are highly selective for each other and exhibit minimal cross-reactivity with naturally occurring functional groups such as amines and thiols.[9] However, potential side reactions should be considered for all bioorthogonal chemistries.
For TCO derivatives, the primary side reaction is the isomerization from the reactive trans-isomer to the unreactive cis-isomer, which can be catalyzed by thiols or components in cell culture media.[7] More stable TCO derivatives, such as dioxolane-fused TCO (d-TCO), have been developed to mitigate this issue.[1]
In contrast, some cyclooctynes used in SPAAC, like DBCO and BCN, can react with biological nucleophiles, particularly thiols, which can lead to off-target labeling.[3][10] While azides are generally very stable, their reduction by cellular reductants like TCEP can occur.[3]
Experimental Protocols: A Practical Guide
Detailed and optimized protocols are crucial for the successful implementation of bioorthogonal labeling experiments. Below are representative protocols for protein labeling and live-cell imaging using the this compound tetrazine system.
Protocol 1: Antibody-Fluorophore Conjugation
This protocol outlines the labeling of a TCO-functionalized antibody with a tetrazine-modified fluorescent dye.
1. Reagent Preparation:
-
Prepare a 1 mg/mL solution of the TCO-functionalized antibody in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare a 10 mM stock solution of the tetrazine-fluorophore in anhydrous dimethyl sulfoxide (B87167) (DMSO).
2. Ligation Reaction:
-
To the TCO-antibody solution, add a 5- to 10-fold molar excess of the tetrazine-fluorophore stock solution. The final DMSO concentration should be kept below 5% (v/v).
-
Gently mix and incubate at room temperature for 30-60 minutes. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[4]
3. Purification:
-
Remove unreacted tetrazine-fluorophore using a size-exclusion chromatography (SEC) column (e.g., PD-10).
-
Elute the labeled antibody with PBS and collect the colored fractions.
4. Characterization (Degree of Labeling - DOL):
-
The DOL, or the average number of fluorophore molecules per antibody, can be determined using UV-Vis spectrophotometry.[11]
-
Measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the fluorophore's maximum absorbance.
-
The DOL is calculated using the Beer-Lambert law, correcting for the fluorophore's absorbance at 280 nm.[12] The formula is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF) * ε_dye) where A_max is the absorbance at the dye's λmax, A_280 is the absorbance at 280 nm, ε_prot and ε_dye are the molar extinction coefficients of the protein and dye, respectively, and CF is the correction factor for the dye's absorbance at 280 nm.[12]
Protocol 2: Live-Cell Imaging with Pretargeting
This protocol describes a two-step "pretargeting" approach for imaging cell surface proteins.
1. Pre-targeting (TCO Installation):
-
Incubate live cells with a TCO-labeled antibody (e.g., 10 µg/mL) that targets a specific cell surface receptor in cell culture medium for 1 hour at 37°C.[4]
-
Wash the cells three times with a suitable wash buffer (e.g., PBS with Ca²⁺/Mg²⁺) to remove unbound antibody-TCO conjugate.[4]
2. Ligation and Imaging (Tetrazine Reaction):
-
Add a cell-impermeable tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[4]
-
Incubate for 15-30 minutes at 37°C.[4]
-
Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.[4]
-
Add fresh medium or imaging buffer and image the cells using a fluorescence microscope with the appropriate filter sets.[1]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Mechanism of the this compound tetrazine IEDDA reaction.
Caption: General workflow for protein labeling and analysis.
Caption: Comparison of TCO-Tetrazine and SPAAC reactions.
Conclusion
The this compound tetrazine ligation stands out as a premier bioorthogonal reaction, primarily due to its unparalleled speed, which is often orders of magnitude faster than alternatives like SPAAC.[6] This kinetic advantage is crucial for applications requiring rapid labeling, particularly in dynamic in vivo systems or when working with low concentrations of reactants. While the stability of TCOs can be a consideration, particularly in thiol-rich environments, the development of more robust derivatives has expanded their utility.
Ultimately, the choice between the this compound tetrazine reaction and other bioorthogonal methods depends on the specific experimental requirements. For applications where reaction velocity and high specificity are paramount, the this compound tetrazine ligation is often the superior choice. However, for experiments where long-term stability of the reactive handles is the primary concern and slower kinetics are acceptable, SPAAC remains a valuable and reliable tool in the bioorthogonal chemistry toolbox.[6][13]
References
- 1. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 10. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of TCO Derivatives
For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the in vivo stability of reaction partners is a paramount concern. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has become a cornerstone for in vivo applications due to its exceptional kinetics.[1] However, the inherent strain that makes TCO an excellent dienophile also renders it susceptible to isomerization and degradation in a complex biological milieu. This guide provides an objective comparison of the in vivo stability of various TCO derivatives, supported by experimental data and detailed protocols to inform the selection of the most suitable TCO for your research needs.
The stability of a TCO derivative in vivo is a critical determinant of the success of pre-targeted imaging and therapeutic strategies.[2][3] Instability can lead to the loss of the reactive handle, resulting in failed conjugation with the tetrazine partner and diminished efficacy. The primary mechanism of TCO deactivation in vivo is isomerization to the unreactive cis-cyclooctene isomer, a process that can be influenced by interactions with biological components such as copper-containing proteins and thiols.[3][4]
Quantitative Comparison of TCO Derivative Stability
The selection of a TCO derivative often involves a trade-off between reactivity and stability.[5] Highly strained derivatives may exhibit faster reaction kinetics but can be more prone to degradation. The following table summarizes key stability and reactivity data for commonly used TCO derivatives.
| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | In Vivo Stability Characteristics | Key Considerations |
| Standard TCO | ~2,000 - 13,090[6][7] | Prone to isomerization in the presence of thiols and copper-containing serum proteins.[4] | Baseline for comparison; may be sufficient for rapid in vivo reactions. |
| d-TCO (dioxolane-fused TCO) | ~366,000[8] | Exhibits improved stability in aqueous solution, blood serum, and in the presence of thiols compared to standard TCO.[8][9] | Offers a good balance of high reactivity and enhanced stability.[5] |
| s-TCO (cyclopropane-fused TCO) | Up to 3,300,000[8] | The most reactive TCO derivative, but this high reactivity can be associated with reduced stability.[5] | Ideal for applications requiring extremely fast kinetics, but stability must be carefully evaluated for the specific in vivo context. |
| Axial vs. Equatorial TCO Isomers | Axial isomers can be ~10 times more reactive than equatorial isomers.[7] | Steric hindrance in some axial isomers can impede isomerization, leading to improved stability.[3][10] | The stereochemistry of the linker attachment to the TCO ring significantly impacts both reactivity and stability. |
| Stabilized TCO Derivatives | k₂ = 2.7 x 10⁵[3][10] | Increased steric hindrance on the tag can impede isomerization, leading to improved stability.[3][10] | Rational design of linkers and substituents can enhance stability without dramatically compromising reactivity. |
Experimental Protocols for Assessing In Vivo Stability
Objective and reproducible assessment of in vivo stability is crucial for the preclinical development of TCO-conjugated molecules.[1] The following are standard methodologies for evaluating the stability of TCO derivatives.
In Vitro Serum Stability Assay
This assay provides an initial assessment of a probe's stability in a complex biological fluid.[11]
Objective: To determine the rate of degradation or isomerization of a TCO derivative in serum.
Methodology:
-
Preparation: A stock solution of the TCO-conjugated molecule is prepared.
-
Incubation: The TCO derivative is incubated in fresh mouse, rat, or human serum at 37°C.[11]
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]
-
Analysis: The concentration of the intact TCO derivative is quantified using HPLC or LC-MS. For radiolabeled derivatives, radio-TLC can be used to separate the intact probe from its degradation products.[11]
-
Quantification: The percentage of the intact TCO derivative remaining at each time point is calculated to determine its half-life in serum.
In Vivo Stability Assessment in a Murine Model
This experiment provides a direct measure of a probe's stability in a living organism.[11]
Objective: To evaluate the pharmacokinetic profile and metabolic stability of a TCO derivative in vivo.
Methodology:
-
Administration: The TCO derivative is administered to naïve mice, typically via intravenous injection.[11]
-
Blood Sampling: Blood samples are collected at various time points post-injection.
-
Plasma Analysis: Plasma is isolated from the blood samples, and the concentration of the intact TCO derivative and any metabolites is determined by HPLC, LC-MS, or radio-TLC.[2]
-
Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including the in vivo half-life of the TCO derivative.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing TCO stability, the following diagrams illustrate a typical experimental workflow and the key factors influencing the in vivo performance of TCO derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of (R)-TCO-OH Cycloaddition for Bioorthogonal Applications
For researchers, scientists, and drug development professionals, the selection of a bioorthogonal reaction is a critical decision dictated by the demands of the biological system under investigation. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a leading click chemistry reaction, prized for its exceptional speed and biocompatibility.[1][2][3] This guide provides a detailed comparison of the kinetic performance of (R)-TCO-OH, a key reagent in this class, against other TCO derivatives. The supporting experimental data and protocols are intended to facilitate an informed choice for applications ranging from live-cell imaging to the development of targeted therapeutics.[4][5]
The reactivity of trans-cyclooctenes is primarily driven by the strain of the internal double bond, which is released during the [4+2] cycloaddition with a tetrazine.[6] Structural and stereochemical modifications to the TCO ring significantly influence this ring strain and, consequently, the reaction rate.[6][7] this compound, the axial isomer of 5-hydroxy-trans-cyclooctene, exhibits higher ring strain compared to its equatorial counterpart, (S)-TCO-OH.[7] This increased strain energy results in a pre-distorted conformation that is closer to the transition state of the Diels-Alder reaction, thereby lowering the activation energy and accelerating the reaction rate.[7]
Quantitative Comparison of Reaction Kinetics
The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bioorthogonal reaction. The following table summarizes the reported k₂ values for the cycloaddition of various TCO derivatives with commonly used tetrazine partners, providing a clear comparison of their relative reactivities.
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| This compound (axial-TCO-OH) | 3,6-dipyridyl-s-tetrazine derivative | (70 ± 2) x 10³ | Not Specified |
| (S)-TCO-OH (equatorial-TCO-OH) | 3,6-dipyridyl-s-tetrazine | 22,600 (± 40) | Not Specified |
| Parent trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| s-TCO (water-soluble derivative) | 3,6-dipyridyl-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified |
| d-TCO (syn-diastereomer) water-soluble | 3,6-dipyridyl-s-tetrazine | (366 ± 15) x 10³ | Water |
| a-TCO (diol-derivatized) | 3,6-dipyridyl-s-tetrazine derivative | (150 ± 8) x 10³ | Not Specified |
Note: The actual reaction rates are dependent on specific experimental conditions, including temperature, pH, and the precise structure of the tetrazine coupling partner.[1]
Reaction Mechanism and Experimental Workflow
The cycloaddition between a TCO derivative and a tetrazine proceeds via a two-step mechanism. The initial, rate-determining step is a [4+2] cycloaddition, which is followed by a rapid retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to yield a stable dihydropyridazine (B8628806) product.[8]
Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.
A common workflow for determining the second-order rate constant of a TCO-tetrazine reaction involves monitoring the reaction progress using analytical techniques such as UV-Vis spectrophotometry or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Caption: General workflow for kinetic analysis.
Detailed Experimental Protocols
Accurate kinetic analysis requires precise and reproducible experimental procedures. The following are detailed protocols for the two most common methods used to monitor the kinetics of TCO-tetrazine cycloadditions.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is ideal for monitoring fast reactions by observing the disappearance of the characteristic absorbance of the tetrazine chromophore, which is typically in the range of 510-540 nm.[8]
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
-
UV-Vis spectrophotometer with temperature control (a stopped-flow instrument is recommended for very fast reactions)
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the this compound and tetrazine derivatives in anhydrous DMSO or DMF, typically in the 1-10 mM range.[8]
-
Determine Tetrazine λmax: Dilute the tetrazine stock solution in the chosen reaction buffer and perform a wavelength scan (400-600 nm) to determine the maximum absorbance (λmax).[8]
-
Set up the Reaction: In a quartz cuvette, add the reaction buffer. To establish pseudo-first-order conditions, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[1] Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).[4]
-
Initiate and Monitor the Reaction: Start the spectrophotometer measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax.[8] To initiate the reaction, add a small volume of the tetrazine stock solution to the cuvette, mix quickly and thoroughly, and begin data acquisition.[8]
-
Data Analysis: The observed rate constant (k_obs) can be obtained by fitting the absorbance decay curve to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative.
Protocol 2: Kinetic Analysis by LC-MS
This method allows for the direct monitoring of reactant consumption and product formation over time.
Materials:
-
This compound derivative
-
Tetrazine derivative
-
Reaction buffer
-
Quenching solution (e.g., cold 90% acetonitrile/water with 0.1% formic acid)
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Reaction Setup: In a reaction vial, combine the this compound and tetrazine derivatives at known concentrations in the desired buffer at a controlled temperature.[8]
-
Time Points: At specific time intervals (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.[8]
-
Quenching: Immediately quench the reaction in the aliquot by rapid dilution into the cold quenching solution to stop the reaction.[8]
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the reactants and/or the product at each time point.
-
Data Analysis: Plot the concentration of the reactants versus time and fit the data to the appropriate second-order rate law to determine the second-order rate constant (k₂).[6]
Conclusion
The kinetic analysis of this compound cycloaddition reveals it to be a highly efficient and rapid bioorthogonal reaction. Its superior reactivity compared to its equatorial isomer, (S)-TCO-OH, and the parent TCO makes it an excellent choice for applications where reaction speed is paramount, such as in vivo imaging and the rapid labeling of biomolecules at low concentrations.[7] While conformationally strained TCOs like s-TCO offer even faster kinetics, this can come at the cost of reduced stability.[1] Therefore, the selection of a TCO derivative requires a careful balance between reaction speed and the stability required for a specific biological application.[1] The detailed protocols provided herein offer a robust framework for researchers to perform their own kinetic comparisons and select the optimal dienophile for their bioorthogonal chemistry needs.
References
A Comparative Guide to the Evaluation of (R)-TCO-OH in Pretargeted Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of (R)-TCO-OH for use in pretargeted therapy, comparing its performance against alternative systems and presenting supporting experimental data. The focus is on the application of the inverse-electron-demand Diels-Alder (IEDDA) "click chemistry" between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz) derivatives, a cornerstone of modern pretargeting strategies.
Introduction to Pretargeted Therapy with this compound
Pretargeted therapy is a multi-step strategy designed to improve the therapeutic index of targeted treatments, particularly radioimmunotherapy (RIT).[1][2] This approach separates the targeting and therapeutic delivery steps. First, a modified targeting molecule, such as an antibody conjugated with a bioorthogonal handle like this compound, is administered.[3] This construct is allowed to accumulate at the target site (e.g., a tumor) while clearing from systemic circulation.[4] In the second step, a small, fast-clearing molecule carrying the therapeutic payload (e.g., a radionuclide or drug) and the complementary bioorthogonal reactor (a tetrazine) is administered. This secondary agent then rapidly and specifically reacts with the pre-accumulated TCO-modified antibody at the target, minimizing off-target toxicity.[5][6]
This compound, the axial isomer of trans-cyclooctenol, is a highly strained and reactive dienophile ideal for this purpose.[7][8] Its participation in the IEDDA reaction with tetrazines is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for toxic catalysts.[7][8] This makes the TCO-tetrazine ligation one of the most effective bioorthogonal reactions for in vivo applications.[3][9][10]
Comparison with Alternative Pretargeting Systems
The TCO-tetrazine system is a leading platform for "chemical pretargeting." However, other strategies, primarily based on biological affinity pairs, have also been developed. The table below compares these key approaches.
| Strategy | Mechanism | Advantages | Disadvantages |
| TCO-Tetrazine (IEDDA) | Covalent bond formation via a rapid, bioorthogonal [4+2] cycloaddition.[9][11] | - Exceptionally fast kinetics (up to 10⁶ M⁻¹s⁻¹).[9] - High specificity and bioorthogonality.[9] - Covalent and irreversible bond formation.[11] - Low immunogenicity of the components. | - In vivo stability of TCO can be a concern (isomerization to less reactive cis-form).[8][12] - Requires chemical modification of both antibody and payload carrier. |
| Streptavidin-Biotin | High-affinity non-covalent binding (Kd ≈ 10⁻¹⁵ M). | - Extremely high affinity and specificity. - Multivalency of streptavidin allows for signal amplification.[13][14] | - High immunogenicity of bacterial streptavidin.[13][14] - Endogenous biotin (B1667282) can cause interference. - High uptake of radiolabeled biotin in kidneys. |
| Bispecific Antibodies | One antibody arm binds the tumor antigen, the other captures a small, radiolabeled peptide (hapten).[1] | - Does not require chemical modification of the therapeutic agent itself. - Has been evaluated in clinical trials.[15] | - Potential for immunogenicity of the bispecific construct. - Complex production and purification. - Slower reaction kinetics compared to IEDDA. |
While each approach has merit, the TCO-tetrazine ligation's combination of speed, specificity, and low immunogenicity makes it exceptionally promising for clinical translation.[5][6]
Quantitative Performance Data
The performance of a pretargeting system is defined by its reaction kinetics, in vivo stability, and ability to deliver a high concentration of payload to the target with minimal off-target accumulation.
The reaction rate is critical for efficient payload capture in vivo, where reactant concentrations are low.[11] The stereochemistry of the TCO derivative significantly impacts reactivity, with the axial this compound isomer being more reactive than its equatorial counterpart.[7][8]
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) | Reference |
| Axial TCO isomer (this compound) | 3,6-dipyridyl-s-tetrazine | (7.0 ± 0.2) x 10⁴ M⁻¹s⁻¹ | [16] |
| Equatorial TCO isomer | 3,6-dipyridyl-s-tetrazine | (1.7 ± 0.1) x 10⁴ M⁻¹s⁻¹ | [16] |
| TCO-conjugated antibody | Indium-labeled tetrazine | (1.3 ± 0.08) x 10⁴ M⁻¹s⁻¹ | [8] |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine | (1.5 ± 0.08) x 10⁵ M⁻¹s⁻¹ | [16] |
Note: Reaction rates are influenced by the specific tetrazine structure, solvent, and temperature.[17]
Biodistribution studies are essential to quantify tumor uptake and clearance from healthy tissues. The data below is from preclinical studies using TCO-modified antibodies.
| System | Tumor Model | Time Post-Injection (of radioligand) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| 5B1-TCO + ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic (BxPC3) | 72 h | 12.0 ± 5.3 | ~10 | >100 | [5] |
| 5B1-TCO + ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic (BxPC3) | 120 h | 16.8 ± 3.9 | ~25 | >150 | [5][6] |
| CC49-TCO + ¹¹¹In-tetrazine | Colon (LS174T) | 3 h | 4.2 | N/A | 13.1 | [13][14][18] |
| Atezolizumab-TCO + ¹⁸F-PEG₁₂-Tz | Lung (A549-PDL1) | 1 h (48h pretargeting) | N/A | N/A | 5.33 | [19] |
| 5B1-TCO + ¹⁸F-labeled-Tz | Pancreatic (BxPC3) | 4 h | 6.4 | ~2.5 | N/A | [20] |
| TCO-BP + ⁹⁹ᵐTc-Tz | Bone | 6 h | 20.07 ± 4.9 (knee) | ~25 | N/A | [21] |
Note: %ID/g = percentage of injected dose per gram of tissue. Ratios are calculated from biodistribution data.
A key advantage of pretargeting is the reduction of radiation dose to healthy, non-target tissues compared to conventional RIT using directly labeled antibodies.
| Approach | Radiopharmaceutical | Effective Dose (rem/mCi) | Fold Advantage | Reference |
| Pretargeted (IEDDA) | 5B1-TCO + ¹⁸F-labeled-Tz | 0.03 | ~67x lower dose | [20] |
| Conventional RIT | ⁸⁹Zr-DFO-5B1 | 2.02 | N/A | [20] |
This significant dosimetric advantage could allow for higher therapeutic doses to be administered to the tumor, potentially improving efficacy while reducing toxicity.[15][18]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
This protocol describes the labeling of primary amine residues (e.g., lysine) on an antibody with a TCO moiety.[11]
-
Antibody Preparation: Exchange the antibody buffer to a primary amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.3-8.5). Adjust the antibody concentration to 1-5 mg/mL.[4]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[4]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[4][19] Incubate for 30-60 minutes at room temperature with gentle mixing.[4][9]
-
Purification: Remove unconjugated TCO-NHS ester and byproducts using a spin desalting column or size exclusion chromatography.[11]
-
Characterization: Determine the average number of TCO molecules per antibody (drug-to-antibody ratio or DAR) using methods like UV-Vis spectroscopy after reacting the conjugate with an excess of a tetrazine-fluorophore.[5]
This protocol outlines a typical workflow for a preclinical therapy study.[4][5][6]
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts). For the 5B1-TCO study, female athymic nude mice with BxPC3 xenografts were used.[5]
-
Administration of TCO-Antibody: Administer the TCO-conjugated antibody (e.g., 100-200 µg of 5B1-TCO) via intravenous (tail vein) injection.[5][19]
-
Accumulation and Clearance Period: Allow the TCO-antibody to accumulate at the tumor and clear from circulation. This "pretargeting interval" is typically 24 to 72 hours.[4][5][19] An optimal interval of 48h was found for an atezolizumab-TCO construct.[19]
-
Administration of Radiolabeled Tetrazine: Administer the radiolabeled tetrazine (e.g., 400-1200 µCi of ¹⁷⁷Lu-DOTA-PEG₇-Tz) via intravenous injection.[5][6]
-
Monitoring and Biodistribution: Monitor tumor growth and animal health. At predetermined time points (e.g., 4, 24, 72, 120 hours), euthanize cohorts of animals, harvest tissues of interest (tumor, blood, major organs), and measure radioactivity using a gamma counter to determine the %ID/g.[5][6]
Visualizations of Key Processes
Diagrams created using the DOT language to illustrate workflows and mechanisms.
Caption: General workflow for pretargeted therapy using the TCO-tetrazine system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Bioorthogonal chemistry: implications for pretargeted nuclear (PET/SPECT) imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. iris.unict.it [iris.unict.it]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Pretargeted Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Bone-Seeking Trans-Cyclooctene for Pretargeting and Bioorthogonal Chemistry: A Proof of Concept Study Using 99mTc- and 177Lu-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
(R)-TCO-OH in PROTAC Development: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This guide provides an objective comparison of the novel clickable linker, (R)-trans-Cyclooctenol ((R)-TCO-OH), with other commonly employed linker types, supported by experimental data and detailed protocols.
The Rise of Click Chemistry in PROTAC Development
This compound is a trans-cyclooctene-based linker that leverages bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[1][2] This highly efficient and specific "click chemistry" allows for the modular and rapid assembly of PROTACs.[1][3] This approach offers significant advantages over traditional linear synthesis, facilitating the rapid generation of PROTAC libraries for optimizing linker length, composition, and attachment points, which are crucial for achieving optimal degradation potency.[1][3]
Core Advantages of this compound in PROTACs
The primary benefits of utilizing this compound in PROTAC development are centered around its ability to facilitate modular synthesis and enable innovative strategies to overcome the challenges of PROTAC delivery and activation.
Modular and Rapid Synthesis
The "clickable" nature of this compound allows for a convergent synthetic strategy.[1] Researchers can independently synthesize a TCO-functionalized ligand and a tetrazine-functionalized ligand and then conjugate them in a final, high-yield step.[1] This modularity significantly accelerates the development timeline for new PROTACs.[1][3]
Enabling In-Cell Click-Formed PROTACs (CLIPTACs)
A key application of this compound is in the generation of in-cell click-formed proteolysis targeting chimeras (CLIPTACs).[2] This strategy addresses the common challenge of poor cell permeability of large, high molecular weight PROTACs.[2] By administering two smaller, more cell-permeable precursors—a TCO-linked ligand for the protein of interest (POI) and a tetrazine-linked ligand for the E3 ligase—the active PROTAC is formed directly inside the cell.[2]
Conditional Activation and Targeted Delivery
The bioorthogonal reaction between TCO and tetrazine can be exploited to create conditionally active PROTACs or "prodrugs."[2][3] For instance, an inactive TCO-containing PROTAC can be activated in specific cells or tissues by a targeted, tetrazine-modified activating agent.[3] This approach holds promise for reducing off-target effects and improving the therapeutic window.[3]
Quantitative Performance Comparison
Direct head-to-head studies comparing the degradation performance (DC50 and Dmax) of pre-formed PROTACs containing this compound linkers with those containing traditional linkers like polyethylene (B3416737) glycol (PEG) or alkyl chains are still emerging in the public domain.[1] However, the advantages of the TCO-based CLIPTAC strategy have been demonstrated.
Table 1: Performance of an Intracellularly Formed CLIPTAC vs. its Pre-formed Counterpart
| Linker Strategy | Target Protein | E3 Ligase Ligand | Cell Line | Degradation Performance | Reference |
| In-cell formed CLIPTAC | BRD4 | Thalidomide (CRBN) | HeLa | Concentration-dependent degradation | [2] |
| Pre-formed TCO-linked PROTAC | BRD4 | Thalidomide (CRBN) | HeLa | No significant degradation | [2] |
This data highlights the potential of the TCO-linker-based CLIPTAC strategy to overcome the delivery challenges associated with large, pre-formed PROTACs.[2] The lack of degradation with the pre-formed TCO-linked PROTAC in this study suggests poor cell permeability of the larger molecule.[2]
Table 2: Performance of a Conditionally Activated TCO-PROTAC Prodrug
| Compound/Treatment | Target Protein | Cell Line | Outcome | Reference |
| TCO-ARV-771 (400 nM) + c(RGDyK)-Tz (1.0 µM) | BRD4 | HeLa | Complete degradation of BRD4 after 3 hours | [2] |
| TCO-ARV-771 alone (100-400 nM) | BRD4 | HeLa | No significant BRD4 degradation | [2] |
| Co-treatment of TCO-ARV-771 and c(RGDyK)-Tz | - | HeLa | Antiproliferative IC₅₀ = 389 nM | [2] |
| ARV-771 (active degrader) | - | HeLa | Antiproliferative IC₅₀ = 466 nM | [2] |
These results demonstrate that an inactive TCO-containing PROTAC prodrug can be selectively activated in target cells by a tetrazine-modified peptide, leading to potent protein degradation and antiproliferative effects.[2]
Table 3: Representative Performance of Traditional Linkers
| Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PEG/Alkyl | 12-29 | TBK1 | Thalidomide (CRBN) | Various | Submicromolar | >90 | [4] |
| Alkyl/Ether | < 12 | TBK1 | VHL | HEK293T | No degradation | - | [5] |
| PEG (3 units) | 9 | CRBN | VHL | HEK293T | Weak degradation | - | [6] |
| Alkyl Chain | 9 | CRBN | VHL | HEK293T | Concentration-dependent decrease | - | [6] |
The data for traditional linkers illustrates the critical importance of linker composition and length in achieving potent degradation.[4][5][6] While flexible linkers like PEG and alkyl chains have been successful, their optimization often relies on empirical, trial-and-error synthesis, a process that can be streamlined by the modular nature of click chemistry enabled by this compound.[1][6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for a PROTAC utilizing an this compound linker.
Caption: Workflow for in-cell click-formed proteolysis targeting chimeras (CLIPTACs).
Experimental Protocols
A detailed understanding of the methodologies used to evaluate PROTAC efficacy is crucial for interpreting and reproducing experimental data.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
1. Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle-only control (e.g., DMSO).
-
Aspirate the old medium and add the medium containing the different PROTAC concentrations or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blot Analysis:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of the interactions between the PROTAC, the POI, and the E3 ligase, allowing for the determination of the cooperativity factor (α).[8]
1. Immobilization:
-
Covalently immobilize a biotinylated version of either the POI or the E3 ligase onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To determine the binary dissociation constant (Kd) of the PROTAC for the immobilized protein, flow a series of concentrations of the PROTAC over the sensor surface.
-
In a separate experiment, immobilize the other protein and flow the PROTAC over the surface to determine the second binary Kd.
3. Ternary Complex Analysis:
-
To measure the affinity of the ternary complex, pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the second protein (the one not immobilized on the chip).
-
Flow these mixtures over the sensor surface.
-
An increase in the binding response compared to the binary interaction indicates the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, from which the Kd values for both binary and ternary interactions can be calculated.
-
Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity.[8]
Conclusion
The use of this compound as a PROTAC linker represents a significant advancement in the field of targeted protein degradation. Its primary advantage lies in the application of bioorthogonal click chemistry, which facilitates a modular and rapid approach to PROTAC synthesis.[1] This not only accelerates the optimization process but also enables innovative strategies like CLIPTACs and conditionally activated prodrugs to address the challenges of cell permeability and targeted delivery.[2][3] While direct comparative data with traditional linkers in pre-formed PROTACs is still emerging, the demonstrated success of TCO-based strategies in overcoming key hurdles in PROTAC development positions this compound as a valuable tool for researchers and drug developers in the creation of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioorthogonal PROTAC Prodrugs Enabled by On-Target Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of TCO and SPAAC Reagents: A Guide for Researchers
In the realm of bioorthogonal chemistry, the ability to precisely and efficiently label biomolecules within living systems is paramount for advancing research in drug development, molecular imaging, and chemical biology. Among the leading catalyst-free "click chemistry" tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful and widely adopted strategies. This guide provides an objective, data-driven comparison of TCO and SPAAC reagents to assist researchers, scientists, and drug development professionals in selecting the optimal approach for their specific applications.
Executive Summary
Both TCO-tetrazine ligation and SPAAC offer excellent biocompatibility by proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] However, they exhibit significant differences in their reaction kinetics, reactant stability, and the nature of the chemical bond formed. The TCO-tetrazine reaction is renowned for its exceptionally fast reaction rates, which are several orders of magnitude greater than those of SPAAC.[3][4] This kinetic advantage is crucial for in vivo applications or when working with low concentrations of labeling reagents.[3] Conversely, SPAAC is often favored when reactant stability over extended periods is a primary concern, as azides and many cyclooctynes are generally more stable than the highly reactive TCO and some tetrazine derivatives.[2][5]
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction is primarily evaluated based on its kinetics, the stability of its reactants, and its specificity. The following tables summarize the key quantitative data for TCO-tetrazine ligation and SPAAC to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Feature | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[2] | 1,3-dipolar cycloaddition[2] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 3.3 x 10⁶; typically 800 - 30,000+[3][4][6] | Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes[3] |
| Primary Byproduct | Nitrogen gas (N₂)[2] | None[2] |
| Bond Formed | Dihydropyridazine[2] | Triazole[2] |
Table 2: Reactant Stability and Biocompatibility
| Parameter | Tetrazine-TCO Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Excellent (catalyst-free)[1][7] | Excellent (catalyst-free)[2][8] |
| Primary Reactant Stability | TCOs can isomerize to the unreactive cis-isomer, particularly in the presence of thiols or serum. Stability is often inversely correlated with reactivity. Tetrazine stability can vary with substituents.[3][9] | Azides and alkynes are generally highly stable. Some cyclooctynes can exhibit side reactions with biological nucleophiles like thiols.[3][5] |
| Immunogenicity | Generally considered to have low immunogenicity.[1] | Generally considered to have low immunogenicity.[1] |
Reaction Mechanisms and Experimental Workflows
The fundamental mechanisms of the TCO-tetrazine ligation and SPAAC are distinct cycloaddition reactions. The IEDDA reaction is a [4+2] cycloaddition, while SPAAC is a [3+2] cycloaddition.[3] Both pathways are illustrated below, along with a general experimental workflow for a typical bioconjugation experiment.
Detailed Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the successful application of bioorthogonal chemistries. Below are representative protocols for protein labeling and for determining the second-order rate constants of these reactions.
Protocol 1: General Protein Labeling
This protocol describes a general workflow to directly compare the labeling efficiency of TCO-tetrazine and SPAAC for a specific target protein.
Materials:
-
TCO-modified protein and tetrazine-functionalized molecule (for IEDDA).[10]
-
Azide or cyclooctyne-modified protein and the corresponding complementary reactant (for SPAAC).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Desalting column.
-
Anhydrous DMSO or DMF.
Procedure:
-
Protein Preparation: Ensure the modified protein is purified and dissolved in the reaction buffer at a concentration of 1-5 mg/mL.[10]
-
Reaction Setup:
-
For TCO-tetrazine ligation, add a slight molar excess (1.5-3 equivalents) of the tetrazine-functionalized molecule stock solution to the protein solution.[10]
-
For SPAAC, add the azide or cyclooctyne-functionalized molecule to the protein solution, typically in a slight molar excess.
-
The final concentration of any organic solvent (like DMSO) should be kept low (e.g., below 10%) to avoid protein denaturation.[10]
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Incubation times will vary significantly depending on the reaction kinetics (minutes for TCO-tetrazine, potentially hours for SPAAC).
-
Purification: Remove excess, unreacted labeling reagent using a desalting column.
-
Analysis: Analyze the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm labeling and determine efficiency.
Protocol 2: Determination of Second-Order Rate Constant via UV-Vis Spectrophotometry
This technique is particularly suitable for the TCO-tetrazine ligation, where the disappearance of the tetrazine's characteristic absorbance (around 510-550 nm) can be monitored.[11] A similar principle can be applied to some SPAAC reactions if there is a discernible change in the absorbance spectrum.
Materials:
-
TCO-containing molecule and tetrazine-containing molecule.
-
Reaction buffer (e.g., PBS).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Sample Preparation: Prepare solutions of the two reactants in the reaction buffer. One reactant should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[12]
-
Data Acquisition:
-
Place the cuvette containing the limiting reactant in the spectrophotometer and record the initial absorbance at the characteristic wavelength.
-
Initiate the reaction by adding the excess reactant to the cuvette, mix quickly, and immediately begin recording the absorbance at regular time intervals until the reaction is complete.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant in excess (k₂ = k' / [reactant in excess]₀).[11]
-
Decision Guide: TCO vs. SPAAC
The choice between TCO-tetrazine ligation and SPAAC is highly dependent on the specific experimental context.
Choose Tetrazine-TCO Ligation (IEDDA) when:
-
The absolute fastest reaction kinetics are required, for instance, in short-timescale in vivo imaging.[2]
-
Working with very low concentrations of reactants where slower kinetics would be inefficient.[3]
-
A clean reaction with an inert byproduct (nitrogen gas) is desirable.[2]
Choose Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) when:
-
Reactant stability over longer periods is a primary concern. Azides are generally more stable and easier to handle than some of the more reactive tetrazines and TCOs.[2]
-
The introduction of a small and stable azide handle into a biomolecule is more straightforward.[3]
-
Extremely rapid kinetics are not essential, and reaction times of minutes to hours are acceptable.[3]
Conclusion
Both TCO-tetrazine ligation and SPAAC are invaluable tools in the bioorthogonal chemistry toolbox. The unparalleled speed of the TCO-tetrazine reaction makes it the preferred choice for time-sensitive applications and low-concentration regimes.[2] In contrast, the robust stability of the azide handle and the reliable kinetics of SPAAC make it a versatile and dependable option for a broad range of bioconjugation needs.[2] By carefully considering the quantitative data, experimental requirements, and the specific biological question at hand, researchers can confidently select the optimal reagent to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
(R)-TCO-OH in Bioorthogonal Chemistry: A Comparative Guide to Applications and Efficacy
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently modify biomolecules in their native environment is paramount. (R)-TCO-OH, the axial isomer of 5-hydroxy-trans-cyclooctene, has emerged as a powerhouse reagent in the field of bioorthogonal chemistry.[1][2] Its utility is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction it undergoes with tetrazine (Tz) derivatives.[3][4] This "click chemistry" ligation is renowned for its exceptional speed, specificity, and biocompatibility, proceeding rapidly under physiological conditions without the need for toxic catalysts.[4][5]
The structure of this compound incorporates a highly strained trans-cyclooctene (B1233481) moiety, which provides the thermodynamic driving force for the reaction, and a hydroxyl group that serves as a versatile handle for conjugation to molecules of interest such as antibodies, small molecule drugs, or imaging agents.[3][4] This guide provides a data-driven comparison of the TCO-tetrazine reaction with a leading alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and details the applications and efficacy of this compound with supporting experimental protocols.
Core Reaction: The TCO-Tetrazine Ligation
The primary application of this compound is its participation in the iEDDA reaction with a tetrazine partner.[4] The reaction is irreversible, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[4] The stereochemistry of the TCO derivative is a critical determinant of its reactivity; the axial isomer this compound possesses greater ring strain than its equatorial counterpart, (S)-TCO-OH, resulting in a significantly faster reaction rate—a crucial advantage for in vivo applications or when working with low reactant concentrations.[2][6]
Performance Comparison: TCO-Tetrazine Ligation vs. SPAAC
While both the TCO-tetrazine iEDDA reaction and SPAAC are leading copper-free click chemistry methods, they differ significantly in key performance metrics. The most notable distinction is the reaction rate, where TCO-tetrazine ligation is several orders of magnitude faster.[7] This kinetic superiority is a major advantage for achieving high labeling efficiency at low concentrations.[7] However, the reactants for SPAAC, particularly azides, are generally more stable than TCOs, which can isomerize to a less reactive form.[7]
Table 1: Quantitative Performance Comparison of Leading Bioorthogonal Reactions
| Parameter | Tetrazine-TCO Ligation (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 3.3 x 10⁶; typically 1,000 - 30,000 | Typically 0.1 - 1.0; up to ~10³ for highly activated cyclooctynes |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) |
| Primary Reactant Stability | TCOs can isomerize to the unreactive cis-isomer. Stability can be inversely correlated with reactivity. Tetrazine stability varies. | Azides and alkynes are generally very stable. Some cyclooctynes can have side reactions with thiols. |
Data sourced from BenchChem.[7]
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations
| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
|---|---|---|
| This compound and 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |
| TCO and H-Tetrazine | ~2 x 10³ | Acetonitrile |
| TCO and 3,6-diphenyl-s-tetrazine | ~1 x 10³ | Organic Solvent |
Note: Rate constants can vary significantly based on the specific TCO and tetrazine derivatives used.[8]
Table 3: Stability of this compound Conjugates
| Condition | Half-life (t₁/₂) | Notes |
|---|---|---|
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. |
| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles. |
| Serum/Plasma | > 12 hours | Stability is sufficient for many in vivo applications. |
Data sourced from BenchChem.[8]
Applications and Efficacy of this compound
The unique combination of rapid kinetics and a functionalizable handle makes this compound a versatile tool for constructing complex biomolecules.
Proteolysis-Targeting Chimeras (PROTACs)
This compound is a valuable building block for synthesizing PROTACs.[3] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) and an E3 ubiquitin ligase into proximity, inducing the ubiquitination and subsequent degradation of the POI.[3] The hydroxyl group of this compound allows its incorporation into the PROTAC linker, which can then be efficiently conjugated to the POI-binding and E3-ligase binding moieties using the TCO-tetrazine reaction.[3]
Targeted Drug Delivery and Antibody-Drug Conjugates (ADCs)
In targeted drug delivery, particularly for ADCs, this compound enables precise conjugation of potent cytotoxic payloads to targeting antibodies.[1][9] A powerful strategy is the "click-to-release" system, where a drug is attached to a TCO-modified antibody via a cleavable linker.[1] The ADC circulates in the body, and upon reaching the target site, an administered tetrazine triggers a reaction cascade that releases the payload, allowing for spatial and temporal control over drug activation and minimizing off-target toxicity.[1]
Experimental Protocols
The following are generalized protocols for common applications of this compound. Optimization may be required for specific molecules and experimental systems.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol describes the labeling of a protein (e.g., an antibody) containing primary amines with a TCO-NHS ester, followed by ligation with a tetrazine-fluorophore.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
TCO-NHS ester dissolved in anhydrous DMSO.
-
Tetrazine-fluorophore conjugate dissolved in DMSO.
-
Desalting spin column for purification (e.g., PD-10).
Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer like PBS. The concentration should be between 1-5 mg/mL.[4]
-
TCO Functionalization: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[4]
-
Purification (Step 1): Remove unreacted TCO-NHS ester using a desalting column, eluting with PBS. Collect the protein fractions.[4]
-
Tetrazine Ligation: To the purified TCO-labeled protein, add a 5-10 fold molar excess of the tetrazine-fluorophore stock solution.[8] Keep the final DMSO concentration below 5% (v/v).[8]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes. The reaction is typically very fast.[4][8]
-
Purification (Step 2): Remove unreacted tetrazine-fluorophore using a desalting column. Elute the labeled protein conjugate with PBS.
Protocol 2: Live Cell Surface Labeling
This protocol outlines the two-step labeling of cell surface proteins using a TCO-functionalized antibody followed by a tetrazine-fluorophore.
Materials:
-
Cells in culture.
-
TCO-functionalized antibody (TCO-Ab).
-
Tetrazine-fluorophore.
-
Cell culture medium and wash buffer (e.g., PBS with 1% BSA).
-
Imaging buffer.
Methodology:
-
TCO Labeling: Incubate the cells with the TCO-Ab (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C.[8] This allows the antibody to bind to its target on the cell surface.
-
Washing (Step 1): Gently wash the cells three times with wash buffer to remove any unbound TCO-Ab.[8]
-
Tetrazine Ligation: Add the tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium. Incubate for 15-30 minutes at 37°C.[8]
-
Washing (Step 2): Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.[8]
-
Imaging: Add fresh imaging buffer to the cells and visualize using fluorescence microscopy.
Protocol 3: Measurement of Reaction Kinetics
This protocol describes the use of stopped-flow spectrophotometry to measure the rapid kinetics of the TCO-tetrazine reaction.
Materials:
-
This compound stock solution in DMSO or an appropriate buffer.
-
Tetrazine derivative stock solution in the same solvent.
-
Reaction Buffer (e.g., PBS, pH 7.4).
-
Stopped-flow spectrophotometer.
Methodology:
-
Instrument Setup: Set the observation wavelength to the maximum absorbance of the tetrazine (typically 510-550 nm).[1] Equilibrate the instrument to the desired temperature (e.g., 25°C or 37°C).[2]
-
Reactant Preparation: Prepare working solutions of the TCO and tetrazine in the reaction buffer. To achieve pseudo-first-order conditions, the concentration of this compound should be in at least a 10-fold excess compared to the tetrazine concentration.[1]
-
Data Acquisition: Load the two reactant solutions into separate syringes of the stopped-flow instrument. Initiate a "push" to rapidly mix the reactants in the observation cell.[1]
-
Analysis: Record the decay in tetrazine absorbance over time. Fit the resulting data to a pseudo-first-order exponential decay curve to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (k₂ = k_obs / [this compound]).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (R)-TCO-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like (R)-TCO-OH is a critical aspect of laboratory operations.[1] Adherence to proper disposal procedures is essential for maintaining a safe laboratory environment and complying with institutional and regulatory standards.[1] This guide provides a comprehensive, step-by-step process for the proper disposal of this compound, a widely used reagent in click chemistry.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat is required.[1]
General Handling:
-
Handle this compound in a well-ventilated area, preferably within a fume hood.[1]
-
Avoid inhaling any vapors or dust.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep away from sources of ignition, as it may be flammable.[1]
Data Presentation: Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is vital for a comprehensive understanding of the compound's characteristics for safe handling and disposal.[1]
| Property | Value |
| Chemical Name | (R)-trans-Cyclooctenol |
| Synonyms | This compound, (E)-cyclooct-4-enol |
| CAS Number | 39637-78-0 |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.2 g/mol |
| Appearance | Solid or oil |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO |
Table 1: Key properties of this compound.[1]
Experimental Protocol for Waste Collection and Disposal
The following is a step-by-step methodology for the safe collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.[1]
-
It is crucial to segregate this waste from other waste streams to prevent unintended reactions.
2. Selection of Waste Container:
-
Use a dedicated, chemically compatible waste container with a secure, tight-fitting lid to prevent leaks and evaporation.[1]
3. Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.[1]
-
If the waste is in a solution (e.g., dissolved in DMSO), label the container with the full chemical names and approximate concentrations of all components.[1]
-
Keep the waste container closed at all times, except when adding waste.[1]
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[1]
-
Indicate the primary hazards, such as "Flammable" or "Irritant," if known.[1]
-
Include the date of waste accumulation.[1]
5. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is secure, well-ventilated, and away from heat or ignition sources.[1]
6. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or an equivalent body to arrange for pickup and proper disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (R)-TCO-OH
For researchers and scientists engaged in drug development and chemical biology, the proper handling of specialized reagents like (R)-TCO-OH is paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for this compound, a strained alkyne commonly used in bioorthogonal chemistry.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure safety when handling this compound and other cyclooctyne (B158145) reagents. The following table summarizes the recommended PPE for various laboratory scenarios.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage. |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills. | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory. | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where aerosolization is possible. Consult your institution's safety officer for guidance. |
Operational and Disposal Plans
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation and isomerization to its less reactive cis-cyclooctene form.
Handling and Experimental Use:
-
Preparation: Before handling, ensure that an appropriate chemical fume hood is available and functioning correctly. Locate the nearest eyewash station and safety shower.
-
Aliquoting and Weighing: If working with a solid form, handle it in a fume hood to avoid inhalation of any dust particles. For solutions, use appropriate pipetting devices.
-
Dissolving: When preparing solutions, dissolve this compound in a suitable solvent as dictated by the experimental protocol. Add the reagent to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up within a chemical fume hood.
Spill Management: In the event of a spill, evacuate the immediate area and alert colleagues. Use an appropriate spill kit to absorb the material, wearing the full recommended PPE. Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable local, regional, and national regulations.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and absorbent pads, should be collected in a sealed, labeled container and disposed of as hazardous chemical waste.
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste. Follow your institution's guidelines for the disposal of empty chemical containers.
Disclaimer: The information provided is based on general safety protocols for handling cyclooctyne-based chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for comprehensive guidance.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
